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  • Product: (S)-Dimethyl 2-hydroxypentanedioate
  • CAS: 55094-97-8

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Characterization of (S)-Dimethyl 2-hydroxypentanedioate: A Technical Guide

Executive Summary (S)-Dimethyl 2-hydroxypentanedioate, widely known as dimethyl (S)-2-hydroxyglutarate, is a cell-permeable esterified derivative of the critical oncometabolite (S)-2-hydroxyglutarate (L-2HG). Because the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-Dimethyl 2-hydroxypentanedioate, widely known as dimethyl (S)-2-hydroxyglutarate, is a cell-permeable esterified derivative of the critical oncometabolite (S)-2-hydroxyglutarate (L-2HG). Because the free acid form of 2-HG is highly polar and exhibits poor cellular membrane penetration, the dimethyl ester is utilized in metabolic and oncological research as a prodrug. Once internalized, it is rapidly hydrolyzed by intracellular esterases to deliver the active metabolite. This whitepaper provides a comprehensive, expert-level guide to the structural validation of this compound using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Grounding: The Role of 2-Hydroxyglutarate

The accumulation of 2-HG is a hallmark of cancers harboring somatic mutations in Isocitrate Dehydrogenase 1 or 2 (IDH1/2). Wild-type IDH catalyzes the oxidative decarboxylation of isocitrate to α -ketoglutarate ( α -KG). However, neomorphic mutations in IDH1/2 (e.g., R132H) reduce α -KG to the (R)-enantiomer of 2-HG (D-2HG). Both D-2HG and L-2HG act as competitive inhibitors of α -KG-dependent dioxygenases, including TET family DNA demethylases and JmjC histone demethylases. This inhibition blocks normal cellular differentiation, leading to a hypermethylated epigenetic state and [1].

Pathway Isocitrate Isocitrate IDH_WT Wild-Type IDH1/2 (Oxidative Decarboxylation) Isocitrate->IDH_WT aKG α-Ketoglutarate (α-KG) IDH_Mut Mutant IDH1/2 (Neomorphic Activity) aKG->IDH_Mut NADPH oxidation IDH_WT->aKG L2HG (S)-2-Hydroxyglutarate (Oncometabolite) IDH_Mut->L2HG Dioxygenases α-KG-Dependent Dioxygenases (TET2, JmjC) L2HG->Dioxygenases Competitive Inhibition Epigenetics Epigenetic Dysregulation & Oncogenesis Dioxygenases->Epigenetics Blocked Demethylation

Figure 1: IDH1/2 mutation pathway leading to 2-HG accumulation and epigenetic dysregulation.

1H and 13C NMR Structural Elucidation

NMR spectroscopy is the gold standard for verifying the structural integrity of synthesized (S)-Dimethyl 2-hydroxypentanedioate. The molecule (C7H12O5) presents a highly specific NMR profile driven by the chiral center at C2, which induces magnetic non-equivalence in adjacent protons, resulting in complex [2].

Causality in 1H NMR Assignments

When dissolved in deuterated chloroform (CDCl3), the 1H NMR spectrum at 500 MHz reveals the precise spatial and electronic environment of the molecule:

  • Diastereotopic Protons : The C2 carbon is a chiral center. Consequently, the two protons on the adjacent C3 methylene group are diastereotopic (existing in different chemical environments). They resonate at distinct chemical shifts (2.21–2.14 ppm and 1.98–1.93 ppm) and exhibit geminal coupling.

  • Deshielding Effects : The two methoxy groups (-OCH3) appear as distinct singlets. The methoxy group at C1 is spatially and electronically closer to the electronegative C2 hydroxyl group, experiencing a stronger deshielding effect and shifting downfield to 3.79 ppm, compared to the C5 methoxy group at 3.68 ppm.

  • Conformational Dynamics (Expert Insight) : The C2-H proton appears as a doublet of doublets (dd, J = 8.0, 4.5 Hz). The 4.5 Hz coupling corresponds to the adjacent hydroxyl proton (C2-OH). The 8.0 Hz coupling arises from one of the diastereotopic C3 protons (anti-periplanar arrangement). The coupling to the second C3 proton is near 0 Hz due to a ~90° dihedral angle (Karplus relationship), indicating a highly populated, rigid conformer stabilized by intramolecular hydrogen bonding.

Quantitative Data Summaries

Table 1: 1H NMR Data for (S)-Dimethyl 2-hydroxypentanedioate (500 MHz, CDCl3) [2]

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment / Causality
C2-H4.25dd8.0, 4.51Hα-proton to OH and ester; split by diastereotopic C3 protons
C1-OCH33.79s-3HMethoxy group closest to the deshielding OH group
C5-OCH33.68s-3HMethoxy group further from the OH group
C2-OH3.01d4.51HHydroxyl proton, couples with C2-H (visible only in dry CDCl3)
C4-H22.55–2.42m-2HMethylene adjacent to C5 ester; slightly deshielded vs C3
C3-H (a)2.21–2.14m-1HDiastereotopic proton beta to ester, split by chiral center
C3-H (b)1.98–1.93m-1HDiastereotopic proton beta to ester, split by chiral center

Table 2: 13C NMR Data for (S)-Dimethyl 2-hydroxypentanedioate (125 MHz, CDCl3) [2]

PositionChemical Shift (δ, ppm)Carbon TypeAssignment / Causality
C5174.9C=OEster carbonyl (C5)
C1173.5C=OEster carbonyl (C1), slightly more shielded due to adjacent OH
C269.4CHChiral carbon bearing the hydroxyl group
C1-OCH352.5CH3Methoxy carbon (C1 ester)
C5-OCH351.6CH3Methoxy carbon (C5 ester)
C429.3CH2Methylene carbon adjacent to C5 ester
C329.2CH2Methylene carbon adjacent to C2 chiral center

Experimental Protocol: High-Fidelity NMR Acquisition

To achieve the resolution required to observe the subtle diastereotopic splitting and hydroxyl coupling, the NMR acquisition must follow a rigorous, self-validating workflow.

Workflow Prep 1. Sample Preparation (CDCl3 + TMS standard) Lock 2. Lock & Shim (Optimize B0 Homogeneity) Prep->Lock Tune 3. Tune & Match (Optimize Probe Resonance) Lock->Tune Acq1H 4a. 1H NMR Acquisition (ns=16, d1=1s) Tune->Acq1H Acq13C 4b. 13C NMR Acquisition (ns=512, d1=2s, CPD) Tune->Acq13C Process 5. Processing & Phasing (Fourier Transform, Baseline) Acq1H->Process Acq13C->Process Validate 6. Structural Validation (Peak Assignment) Process->Validate

Figure 2: Standard operating procedure for high-fidelity 1D NMR acquisition and validation.

Step-by-Step Methodology
  • Sample Preparation : Dissolve 15-20 mg of (S)-Dimethyl 2-hydroxypentanedioate in 0.6 mL of strictly anhydrous CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.

    • Causality & Validation: Anhydrous solvent prevents rapid proton exchange. If the sample contains trace water, the C2-OH doublet at 3.01 ppm will broaden into a singlet. The presence of the sharp doublet acts as a self-validating indicator of solvent purity.

  • Locking and Shimming : Insert the sample into the spectrometer (e.g., 500 MHz). Lock onto the deuterium frequency of CDCl3. Perform gradient shimming (Z1-Z5) to optimize magnetic field (B0) homogeneity.

    • Validation: A well-shimmed sample will yield a TMS peak width at half-height of <1.0 Hz.

  • Tuning and Matching : Tune the probe to the exact Larmor frequencies of 1H (500 MHz) and 13C (125 MHz) and match the impedance to 50 ohms.

    • Causality: This maximizes signal transfer from the probe to the receiver, optimizing the Signal-to-Noise Ratio (SNR) for the less sensitive 13C nuclei.

  • Acquisition :

    • 1H NMR: Run a standard 1D proton pulse sequence (zg30). Set the number of scans (ns) to 16 and relaxation delay (d1) to 1 second.

    • 13C NMR: Run a proton-decoupled 13C sequence (zgpg30). Set ns to 512-1024 and d1 to 2 seconds to allow for the complete relaxation of quaternary carbonyl carbons (C1 and C5).

  • Processing : Apply Fourier Transform (FT). Perform manual phase correction (zero and first order) and baseline correction. Integrate the peaks relative to the C1-OCH3 singlet (set to 3.00).

Advanced Characterization: Stereochemical Validation

Standard 1D NMR is achiral; it cannot differentiate between the (S) and (R) enantiomers of Dimethyl 2-hydroxypentanedioate. To validate the (S)-configuration, chiral derivatization is required. The most robust method is the formation of [3].

By reacting the C2 hydroxyl group with (R)- and (S)- α -methoxy- α -trifluoromethylphenylacetic acid (MTPA) chloride, two distinct diastereomers are formed. The differences in chemical shifts ( ΔδSR ) of the adjacent protons (specifically the C3 methylene and C1 methoxy protons) between the two diastereomers allow for the unambiguous assignment of the absolute configuration at the C2 stereocenter via the Mosher model.

References

  • Mitome, H., et al. "Synthesis of [1-13C]2-Oxoglutaric Acid and 13C Breath Tests Designed to Assess TCA Cycle Flux." Chemical & Pharmaceutical Bulletin 63.12 (2015): 961-966. URL:[Link]

  • Dang, L., et al. "Cancer-associated IDH1 mutations produce 2-hydroxyglutarate." Nature 462.7274 (2009): 739-744. URL:[Link]

  • Hoye, T. R., et al. "NMR method for determination of enantiomeric excess." Nature Protocols 2.10 (2007): 2451-2458. URL: [Link]

Sources

Exploratory

physical and chemical properties of (S)-Dimethyl 2-hydroxypentanedioate

An In-depth Technical Guide to (S)-Dimethyl 2-hydroxypentanedioate: Properties, Characterization, and Applications Executive Summary (S)-Dimethyl 2-hydroxypentanedioate is a chiral building block of significant interest...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (S)-Dimethyl 2-hydroxypentanedioate: Properties, Characterization, and Applications

Executive Summary

(S)-Dimethyl 2-hydroxypentanedioate is a chiral building block of significant interest in organic synthesis and medicinal chemistry. Its utility stems from the stereodefined hydroxyl group and the two ester functionalities, which offer versatile handles for subsequent chemical transformations. This guide provides a comprehensive overview of its core physical and chemical properties, detailed protocols for its analytical characterization, and insights into its stability, handling, and applications. The information is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this valuable synthetic intermediate.

Molecular Identification and Structure

The foundational step in utilizing any chemical compound is to confirm its identity and structure unequivocally. (S)-Dimethyl 2-hydroxypentanedioate is identified by a unique set of descriptors that leave no room for ambiguity.

  • IUPAC Name: dimethyl (S)-2-hydroxypentanedioate[1]

  • CAS Number: 55094-97-8[1][2][3]

  • Synonyms: (S)-2-Hydroxyglutaric acid dimethyl ester, Dimethyl (2S)-2-hydroxypentanedioate[4]

  • Molecular Formula: C₇H₁₂O₅[1][2][3]

  • Molecular Weight: 176.17 g/mol [1][2][3]

The molecule's structure is defined by a five-carbon pentanedioate backbone with a hydroxyl group at the chiral C2 position and two methyl ester groups at C1 and C5. The "(S)" designation specifies the absolute stereochemistry at the C2 chiral center, a critical feature for its application in asymmetric synthesis.

Structural Representations:

  • SMILES: O=C(OC)CCC(OC)=O[1][3]

  • InChI Key: SHBLBMNYOOCEFM-YFKPBYRVSA-N[1]

Physicochemical and Chiroptical Properties

A compound's physical properties dictate its handling, purification, and reaction conditions. While some specific physical constants for this molecule are not widely published, data from analogous compounds and supplier information provide a strong basis for its expected characteristics.

PropertyValue / Expected ValueSource / Rationale
Appearance Colorless to pale yellow liquidBased on analogous short-chain diesters and lactones.[5][6]
Boiling Point Data not available. Expected to be >200°C.High boiling points are characteristic of similar diesters like Diethyl 2-hydroxypentanedioate (291.8°C) and Dimethyl acetone-1,3-dicarboxylate (237-241°C).[7][8]
Density Data not available. Expected to be ~1.1 g/cm³.Based on the density of the closely related Diethyl 2-hydroxypentanedioate (1.122 g/cm³).[8]
Solubility Expected to be soluble in most organic solvents (e.g., DCM, EtOAc, MeOH) and poorly soluble in water.Typical solubility profile for a moderately polar organic diester.[5]
Storage Store in a dry, sealed container.Recommended storage conditions to prevent hydrolysis of the ester groups.[2][3]
The Critical Role of Chirality: Optical Rotation

As a chiral molecule, the most defining physical property of (S)-Dimethyl 2-hydroxypentanedioate is its interaction with plane-polarized light, a phenomenon known as optical activity.[9] The "(S)" enantiomer will rotate the plane of polarized light in a specific direction, which is measured by a polarimeter.[10]

  • Dextrorotatory (+): Rotation is clockwise.

  • Levorotatory (-): Rotation is counter-clockwise.

The direction and magnitude of rotation are unique to the molecule's structure and cannot be predicted from the (R/S) nomenclature alone.[11] The specific rotation [α] is a standardized physical constant calculated from the observed rotation and is essential for confirming the enantiomeric purity of the compound. While the specific value for this compound is not documented in the searched literature, its experimental determination is a mandatory quality control step.

Analytical Characterization Workflow

A multi-technique approach is required to confirm the structure, purity, and stereochemistry of (S)-Dimethyl 2-hydroxypentanedioate. The following workflow represents a robust, self-validating system for characterization.

G NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (LC-MS) NMR->MS Chiral_HPLC Chiral HPLC MS->Chiral_HPLC Proceed to Purity Analysis Polarimetry Polarimetry Chiral_HPLC->Polarimetry

Caption: Workflow for comprehensive analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for elucidating the carbon-hydrogen framework.

  • ¹H NMR: Will confirm the presence of all protons and their connectivity. Key expected signals include:

    • Two distinct singlets for the two non-equivalent methoxy (-OCH₃) groups.

    • A multiplet for the proton at the C2 position (-CH(OH)-).

    • Multiplets for the diastereotopic protons of the two methylene (-CH₂-) groups at C3 and C4.

  • ¹³C NMR: Will show seven distinct carbon signals, confirming the total carbon count. Key expected signals include:

    • Two signals in the ester carbonyl region (~170-175 ppm).

    • A signal for the carbon bearing the hydroxyl group (~65-75 ppm).

    • Two signals for the methoxy carbons (~50-55 ppm).

    • Two signals for the methylene carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide fragmentation data to support the proposed structure. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[12]

  • Expected Ionization: Using electrospray ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 177.1. Adducts such as [M+Na]⁺ at m/z 199.1 may also be observed.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry can distinguish isomers. For this molecule, a characteristic loss of methanol (CH₃OH, 32 Da) or water (H₂O, 18 Da) from the parent ion would be expected under collision-induced dissociation, which helps differentiate it from isomers without a hydroxyl group.[13]

Chemical Properties and Reactivity

Understanding the reactivity profile of (S)-Dimethyl 2-hydroxypentanedioate is crucial for its successful use in synthesis and for ensuring safe handling.

  • Stability: The compound is stable under standard laboratory conditions (ambient temperature and pressure).[14]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which can react with the secondary alcohol.[14] Strong acids or bases can catalyze the hydrolysis of the ester groups.

  • Hazardous Decomposition: When heated to decomposition, it is expected to produce carbon monoxide and carbon dioxide.[14]

Safety and Handling:

The compound is classified as an irritant.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2][14]

  • Precautionary Measures: Use in a well-ventilated area.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16] Avoid breathing vapors.[14]

Key Experimental Protocols

The following protocols provide step-by-step methodologies for essential analytical procedures.

Protocol: Determination of Specific Rotation

Causality: This experiment is non-negotiable for any chiral starting material. It quantitatively measures the sample's optical activity, which is directly proportional to its enantiomeric purity.[9] A value near zero would indicate a racemic mixture, rendering the material useless for stereospecific synthesis.

  • Preparation: Prepare a solution of (S)-Dimethyl 2-hydroxypentanedioate of a precisely known concentration (c), typically in g/100 mL, using a suitable solvent (e.g., Chloroform, Methanol).

  • Instrumentation: Calibrate a polarimeter using a blank (pure solvent).

  • Measurement:

    • Fill a polarimeter cell of a known path length (l), typically 1 decimeter (dm).

    • Ensure no air bubbles are present in the light path.

    • Measure the observed rotation (α) at a specified temperature (T, usually 20°C or 25°C) and wavelength (λ, typically the sodium D-line at 589 nm).[9]

  • Calculation: Calculate the specific rotation [α] using the formula: [α]ᵀλ = α / (l × c)

Protocol: Purity Assessment by LC-MS

Causality: This protocol confirms both the identity (by mass) and purity (by chromatographic separation) of the compound in a single, efficient run. It is the gold standard for routine quality control of intermediates in drug development.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatographic Conditions:

    • Column: Use a standard reverse-phase C18 column (e.g., 2.7 µm, 4.6 x 50 mm).

    • Mobile Phase: Use a gradient elution system.

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: Start with a low percentage of Solvent B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound and any potential impurities.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Full scan mode to detect all ions within a relevant mass range (e.g., m/z 100-500).

    • Targeted Ion: Monitor for the expected [M+H]⁺ ion at m/z 177.1.

  • Data Analysis:

    • Confirm the presence of a major peak at the expected retention time with the correct mass-to-charge ratio.

    • Integrate all peaks in the chromatogram to calculate the purity percentage based on the peak area.

Applications in Research and Drug Development

(S)-Dimethyl 2-hydroxypentanedioate serves as a valuable chiral building block .[3][6] Its bifunctional nature—a stereodefined secondary alcohol and two differentiable esters (in principle)—allows for a variety of synthetic manipulations:

  • Asymmetric Synthesis: The pre-defined stereocenter at C2 can be used to direct the stereochemical outcome of subsequent reactions, building molecular complexity in a controlled manner.

  • Derivatization: The hydroxyl group can be oxidized to a ketone, protected, or used as a nucleophile. The ester groups can be hydrolyzed to carboxylic acids, reduced to alcohols, or converted to amides, providing access to a wide range of derivatives for structure-activity relationship (SAR) studies in drug discovery.

G cluster_0 Potential Transformations Start (S)-Dimethyl 2-hydroxypentanedioate Oxidation Oxidation of -OH Start->Oxidation Derivatization Derivatization of -OH (e.g., ether, ester) Start->Derivatization Hydrolysis Ester Hydrolysis Start->Hydrolysis Reduction Ester Reduction Start->Reduction Amidation Ester Amidation Start->Amidation Keto_Diester Keto-Diester Oxidation->Keto_Diester Protected_Diester Protected/Functionalized Diester Derivatization->Protected_Diester Diacid Hydroxy-Diacid Hydrolysis->Diacid Triol Triol Reduction->Triol Diamide Hydroxy-Diamide Amidation->Diamide

Caption: Synthetic utility of the core scaffold.

Conclusion

(S)-Dimethyl 2-hydroxypentanedioate is a well-defined chemical entity with a clear role in modern organic synthesis. While some of its physical properties are not cataloged in major databases, a complete characterization can be reliably achieved through a standard suite of analytical techniques including NMR, MS, and polarimetry. Its stability and predictable reactivity make it a robust building block for the synthesis of complex, high-value molecules in pharmaceutical and materials science research. Adherence to standard safety protocols is sufficient for its safe handling and use.

References

  • Product Specification: Natural Delta Decalactone EU. Advanced Biotech, [Link]

  • Npc321251. PubChem, National Institutes of Health, [Link]

  • Supporting Materials. Cell Chem Biol., [Link]

  • Design and characterization of reversible head-to-tail boronate-linked macrocyclic nucleotides - Supporting Information. Université de Bordeaux, [Link]

  • Dimethyl 3-hydroxypentanedioate CAS#7250-55-7. ChemRadar, [Link]

  • 2-Hydroxypropane-1,2,3-tricarboxylic acid, dimethyl ester. NIST WebBook, [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry, [Link]

  • 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0319159). NP-MRD, [Link]

  • Chemical Properties of Pentanedioic acid, 3-hydroxy-3-(1-methylethyl), dimethyl ester. Cheméo, [Link]

  • (S)-2-Hydroxy-3-pentanone. PubChem, National Institutes of Health, [Link]

  • Dimethyl 2,4-dimethylpentanedioate. PubChem, National Institutes of Health, [Link]

  • Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine. SCIEX, [Link]

  • Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. PubMed, [Link]

  • Determination of Common Metabolites for Methoxylated Fentanyl Analogs. MDPI, [Link]

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Foundational

An In-depth Technical Guide to 5-Methoxy-2-Aminoindane (MEAI)

Disclaimer: The CAS number 55094-97-8 provided in the topic query is associated with conflicting and sparse information in scientific databases, primarily linked to (S)-Dimethyl 2-hydroxypentanedioate. However, the menti...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The CAS number 55094-97-8 provided in the topic query is associated with conflicting and sparse information in scientific databases, primarily linked to (S)-Dimethyl 2-hydroxypentanedioate. However, the mention of "5-methoxy-1-methyl-2-aminoindane" suggests a likely interest in the well-researched psychoactive compound 5-methoxy-2-aminoindane (MEAI) , for which a substantial body of scientific literature exists, aligning with the request for a technical guide for researchers. Therefore, this document will focus exclusively on MEAI (CAS Number: 73305-09-6).

Abstract

5-Methoxy-2-aminoindane (MEAI), also known by its developmental code name CMND-100, is a psychoactive compound belonging to the aminoindane class. Structurally, it is a cyclized analog of phenethylamine.[1] Initially identified as a novel designer drug, MEAI has garnered significant attention from the scientific community for its unique pharmacological profile.[1][2] It primarily acts as a serotonin-norepinephrine releasing agent with modest selectivity for serotonin, producing entactogenic effects often described as a mild, euphoric, alcohol-like experience without significant stimulation.[1] This profile has led to its investigation as a potential therapeutic agent for conditions such as Alcohol Use Disorder (AUD) and obesity.[1] Preclinical studies have demonstrated a favorable safety profile, and MEAI is currently undergoing Phase I/II clinical trials to evaluate its safety, tolerability, and efficacy in humans.[3][4] This guide provides a comprehensive technical overview of MEAI, encompassing its chemical properties, synthesis, pharmacology, therapeutic potential, and analytical methodologies, tailored for researchers, scientists, and drug development professionals.

Introduction

The landscape of psychoactive substance research is continually evolving, with a growing interest in compounds that may offer therapeutic benefits for psychiatric and addictive disorders. The aminoindanes, a class of rigid phenethylamine analogs, have emerged as a significant area of study.[2][5] Unlike more traditional stimulants that primarily target dopamine release, many substituted 2-aminoindanes exhibit a preferential action on serotonin and norepinephrine systems.[1]

5-Methoxy-2-aminoindane (MEAI) is a prominent member of this class. First synthesized in 1956, it has recently been investigated for its potential to reduce the desire for alcohol consumption.[1][3] Users have reported that MEAI induces a state of mild euphoria and tipsiness, akin to the effects of alcohol, but with a reduced impulse to continue drinking.[6] This unique characteristic has positioned MEAI as a promising candidate for mitigating binge drinking and as a potential treatment for Alcohol Use Disorder (AUD).[7] Furthermore, recent preclinical studies have highlighted its potential anti-obesity and metabolic-modulating effects, broadening its therapeutic prospects.[8] This document aims to synthesize the current technical knowledge on MEAI, providing a foundation for further research and development.

Chemical and Physical Properties

MEAI is a derivative of 2-aminoindane, featuring a methoxy group substituted at the 5-position of the indane ring. This substitution significantly influences its pharmacological activity compared to the parent compound. The hydrochloride salt is commonly used in research settings.[9]

PropertyValue
IUPAC Name 5-methoxy-2,3-dihydro-1H-inden-2-amine
Other Names 5-MeO-AI, CMND-100
CAS Number 73305-09-6 (free base)
Molecular Formula C₁₀H₁₃NO
Molar Mass 163.22 g/mol
Appearance Crystalline solid (as hydrochloride salt)

Synthesis of 5-Methoxy-2-Aminoindane HCl

The synthesis of 2-aminoindane derivatives can be achieved through various routes. A common approach involves the cyclization of a substituted benzaldehyde with acrylamide, followed by Hofmann degradation and subsequent reduction. The following is a representative protocol based on a patented method.[10]

Experimental Protocol

Step 1: Synthesis of 5-Methoxy-2-acylaminoindene

  • To a solution of 5-methoxybenzaldehyde (15.2 g) and acrylamide (7.1 g) in toluene (500 mL), add a suitable rhenium catalyst (e.g., Cp*Re(CO)₃, 0.12 g).

  • Heat the reaction mixture to 130°C and maintain for 12 hours.

  • Cool the reaction to room temperature.

  • Filter the resulting precipitate and dry to yield 5-methoxy-2-acylaminoindene as an off-white solid.

Step 2: Synthesis of 5-Methoxy-2-aminoindene via Hofmann Degradation

  • Prepare an ethanol solution of sodium hypochlorite (NaClO) and sodium ethoxide (EtONa) and cool to 0°C.

  • Quickly add the 5-methoxy-2-acylaminoindene (18.9 g) from Step 1 to the cooled solution.

  • Allow the mixture to warm and then heat to 50°C for 3-4 hours.

  • Cool the reaction to room temperature, filter the mixture, and remove the solvent under reduced pressure to obtain 5-methoxy-2-aminoindene as a light-yellow solid.

Step 3: Reduction to 5-Methoxy-2-Aminoindane Hydrochloride

  • Dissolve the 5-methoxy-2-aminoindene (16.2 g) from Step 2 in ethanol (300 mL).

  • Add sodium borohydride (8.5 g) in portions, maintaining control of the reaction temperature.

  • Continue to stir the reaction for 2-3 hours after the final addition.

  • Filter the reaction mixture.

  • Remove the ethanol from the filtrate under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate.

  • Bubble hydrogen chloride gas through the ethyl acetate solution to adjust the pH to 1-3, inducing precipitation.

  • Filter the precipitate and dry to obtain 5-methoxy-2-aminoindane hydrochloride as a white solid.

Pharmacology

Pharmacodynamics: Mechanism of Action

MEAI's primary mechanism of action is the release of monoamine neurotransmitters.[1] In vitro studies have shown that it acts as a substrate for the serotonin transporter (SERT), norepinephrine transporter (NET), and to a lesser extent, the dopamine transporter (DAT), causing reverse transport (efflux) of these neurotransmitters from the presynaptic neuron.[7]

MEAI exhibits a notable selectivity for serotonin release over dopamine and norepinephrine. It has an approximately 6-fold preference for inducing serotonin release over norepinephrine and a 20-fold preference over dopamine.[1] This profile is distinct from many classical psychostimulants like amphetamine, which are more dopaminergic, and may account for MEAI's reported entactogenic effects with reduced abuse liability.[1][7]

In addition to its action on monoamine transporters, MEAI also displays moderate affinity for α2-adrenergic receptors and weak to moderate affinity for the 5-HT2B receptor.[7][11]

MEAI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MEAI_outside MEAI SERT SERT MEAI_outside->SERT Enters via transporter NET NET MEAI_outside->NET MEAI_inside MEAI SERT->MEAI_inside Serotonin 5-HT SERT->Serotonin 5-HT Efflux NET->MEAI_inside Norepinephrine NE NET->Norepinephrine NE Efflux Vesicle Synaptic Vesicle (Serotonin, Norepinephrine) MEAI_inside->SERT Reverses transporter (Efflux) MEAI_inside->NET Receptor_5HT 5-HT Receptors Serotonin->Receptor_5HT Binds Receptor_NE NE Receptors Norepinephrine->Receptor_NE Binds

Caption: Mechanism of MEAI at the synapse.

The following table summarizes the known receptor binding affinities for MEAI and related aminoindanes.

TargetMEAI (Ki, nM)2-AI (Ki, nM)MMAI (Ki, nM)
α2A-Adrenergic 1555134-
α2B-Adrenergic 1083211-
α2C-Adrenergic 75141-
5-HT2B 4793-Moderate Affinity

Data sourced from Halberstadt et al., as cited in[7].

Pharmacokinetics

The pharmacokinetic profile of MEAI has been evaluated in rats.[11] Following intravenous administration, MEAI exhibits extensive total clearance and a very short plasma and brain half-life of approximately 0.5-0.7 hours.[11]

When administered orally at a dose of 10 mg/kg, MEAI displays low bioavailability (25%). However, at a higher dose of 90 mg/kg, a non-linear pharmacokinetic behavior is observed, with bioavailability increasing by 500%.[11] This suggests that saturation of first-pass metabolism may occur at higher doses. MEAI rapidly penetrates the brain, with a plasma-to-brain ratio between 3 and 5.5.[11]

ParameterValue (10 mg/kg, oral, in rats)Value (90 mg/kg, oral, in rats)
Bioavailability (F%) 25%Increased by 500% from 10mg/kg dose
Plasma Half-life (t½) 0.5 - 0.7 hoursSignificantly increased
Brain Half-life (t½) 0.5 - 0.7 hoursSignificantly increased
Total Clearance (CL) 2.8 L/h/kg (IV)-

Data sourced from Shimshoni et al. (2018).[11]

MEAI is metabolized in the body, with two primary metabolites identified: N-acetyl-MEAI and 5-hydroxy-N-acetyl-AI. These are formed through N-acetylation and oxidative demethylation.[11] The levels of these metabolites in the plasma and brain are about ten times lower than the parent compound, suggesting they contribute minimally to the overall pharmacological effect.[11]

Therapeutic Applications and Research

Alcohol Use Disorder (AUD)

The primary therapeutic interest in MEAI is for the treatment of AUD.[12] This is based on anecdotal reports of reduced desire to consume alcohol and its alcohol-like subjective effects.[6] The hypothesis is that MEAI could serve as a substitute therapy or a tool to mitigate binge drinking episodes.

A Phase I/IIa clinical trial is currently underway to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of MEAI (as CMND-100) in healthy volunteers and individuals with AUD.[4][13] The study aims to determine the maximum tolerable dose and assess its effects on drinking patterns and cravings.[13]

Preclinical Experimental Workflow: Two-Bottle Choice Model

A standard preclinical model to assess the efficacy of a compound in reducing alcohol consumption is the two-bottle choice paradigm.

Two_Bottle_Choice cluster_acclimation Phase 1: Acclimation & Baseline cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Analysis A1 House rodents (e.g., C57BL/6J mice) A2 Provide two bottles: 1. Water 2. Alcohol Solution (e.g., 10% v/v) A1->A2 A3 Measure daily fluid intake from each bottle for 2-4 weeks to establish baseline preference. A2->A3 B1 Divide mice into groups: - Vehicle Control - MEAI (Dose 1) - MEAI (Dose 2) A3->B1 Establish Stable Baseline B2 Administer treatment daily (e.g., oral gavage) B1->B2 B3 Continue two-bottle choice access B2->B3 B4 Continue daily measurement of water and alcohol intake B3->B4 C1 Calculate alcohol preference: (Alcohol intake / Total fluid intake) * 100 B4->C1 Collect Data C2 Compare alcohol intake and preference between Vehicle and MEAI groups C1->C2 C3 Endpoint: Determine if MEAI significantly reduces alcohol consumption C2->C3

Caption: Preclinical workflow for AUD research.

Obesity and Metabolic Syndrome

Recent preclinical research has uncovered a potential role for MEAI in treating obesity and related metabolic disorders.[8] In a mouse model of diet-induced obesity (DIO), chronic administration of MEAI was found to:

  • Significantly reduce overweight and adiposity by preserving lean mass and decreasing fat mass.[8]

  • Improve glycemic control by attenuating hyperglycemia, glucose intolerance, and hyperinsulinemia.[8]

  • Ameliorate hepatic steatosis (fatty liver) by reducing lipid accumulation.

  • Increase energy expenditure and fat utilization without significantly altering food consumption.

These findings suggest that MEAI may modulate energy balance and metabolism through central mechanisms, making it a novel candidate for anti-obesity therapeutics.[8][14]

Safety and Toxicology

Preclinical toxicological evaluations of MEAI have been conducted in rats to establish its safety profile.[6]

  • Acute Toxicity: A single oral dose of 10 mg/kg was well-tolerated. At 100 mg/kg, transient adverse effects such as tremors, decreased motor activity, and salivation were observed, which resolved within one day.[7]

  • Subacute Toxicity: Five-day oral administration of MEAI at doses of 10 and 30 mg/kg was well-tolerated and did not cause significant adverse clinical effects. No toxicity to the hematopoietic system, liver, or kidneys was observed at these doses.[3]

  • Cytotoxicity: MEAI demonstrated a cytotoxic effect in vitro at high concentrations, with IC50 values of 368.2 mg/L for rat brain primary neurons and 403.1 mg/L for human primary hepatocytes.[6]

In the ongoing Phase I/IIa clinical trial, potential risks associated with participation include anxiety, nausea, mild euphoria, and a "tipsy" feeling.[13]

Analytical Methodology

The quantification of MEAI and its metabolites in biological matrices such as plasma and brain tissue is crucial for pharmacokinetic and toxicological studies. The most common and robust analytical method employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .[15]

This technique offers high sensitivity and selectivity, allowing for the accurate measurement of low concentrations of the analyte in complex biological samples. A typical LC-MS/MS method would involve:

  • Sample Preparation: Protein precipitation or solid-phase extraction (SPE) of the biological sample to remove interfering substances.

  • Chromatographic Separation: Use of a reverse-phase HPLC or UPLC column to separate MEAI and its metabolites from other sample components.

  • Mass Spectrometric Detection: Ionization of the analytes (commonly via electrospray ionization - ESI) and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

The development of such a method requires optimization of chromatographic conditions and mass spectrometric parameters, and it must be validated according to regulatory guidelines.[16]

Conclusion and Future Directions

5-Methoxy-2-aminoindane (MEAI) is a compound of significant scientific interest, transitioning from a novel psychoactive substance to a potential therapeutic agent. Its unique pharmacological profile as a selective serotonin-releasing agent underpins its potential efficacy in treating Alcohol Use Disorder and obesity, with a favorable preclinical safety profile. The ongoing clinical trials will be pivotal in establishing its safety and therapeutic utility in humans.

Future research should focus on several key areas:

  • Elucidating the precise neural circuits through which MEAI modulates alcohol craving and metabolic parameters.

  • Conducting long-term chronic toxicity studies to further assess its safety for prolonged therapeutic use.

  • Investigating the pharmacokinetics and pharmacodynamics in human subjects to bridge the translational gap from preclinical models.

  • Exploring the therapeutic potential of MEAI for other impulse-control or addictive disorders.

The continued investigation of MEAI holds promise for the development of novel treatments for significant unmet medical needs.

References

  • Shimshoni, J. A., et al. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. ResearchGate. [Link]

  • Shimshoni, J. A., et al. (2018). Pharmacokinetic and Pharmacodynamic Evaluation of 5-methoxy-2-aminoindane (MEAI): A New Binge-Mitigating Agent. PubMed. [Link]

  • (2021). Synthesis method of 2-aminoindan or derivatives thereof.
  • Halberstadt, A. L., et al. (2019). Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development. ResearchGate. [Link]

  • Wikipedia. MEAI. [Link]

  • Yale School of Medicine. Research/Projects | Adversity, Brain, Novel Therapeutics (ABN) Lab. [Link]

  • Shimshoni, J. A., et al. (2017). Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development. PubMed. [Link]

  • Yale Medicine. A Phase I/II Single and Multiple Dose Tolerability, Safety and Pharmacokinetic Study of CMND-100 in Healthy Volunteers and Subjects with Binge Drinking/ Alcohol Use Disorder (AUD). [Link]

  • Clearmind Medicine. Science and IP. [Link]

  • BioSpace. (2024). Clearmind Medicine Obtains IND Approval from the FDA to Start the Phase I/IIa Clinical Trial with its Innovative Treatment for Alcoholism. [Link]

  • Clearmind Medicine. (2026). Clearmind Medicine (CMND) Advances in Clinical Trial for Alcohol Use Disorder Treatment. [Link]

  • Baraghithy, S., et al. (2024). 5-Methoxy-2-aminoindane Reverses Diet-Induced Obesity and Improves Metabolic Parameters in Mice: A Potential New Class of Antiobesity Therapeutics. ACS Pharmacology & Translational Science. [Link]

  • Tam, J. (Y.)., & Baraghithy, S. (2023). The Psychoactive Drug 5-Methoxy-2-aminoindane (MEAI) Ameliorates Obesity and its Metabolic Complications. Obesity. [Link]

  • Baraghithy, S., et al. (2024). 5-Methoxy-2-aminoindane Reverses Diet-Induced Obesity and Improves Metabolic Parameters in Mice: A Potential New Class of Antiobesity Therapeutics. PubMed. [Link]

  • Baraghithy, S., et al. (2024). 5-Methoxy-2-aminoindane Reverses Diet-Induced Obesity and Improves Metabolic Parameters in Mice: A Potential New Class of Antiobesity Therapeutics. PMC. [Link]

  • Pinterova, N., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry. [Link]

  • Wikipedia. Substituted 2-aminoindane. [Link]

  • Ray, L. A., & Roche, D. J. O. (2018). Medications development for the treatment of alcohol use disorder: insights into the predictive value of animal and human laboratory models. UCLA Addictions Lab. [Link]

  • Mrhar, A., et al. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]

  • de Oliveira, S. G., et al. (2021). OPTIMIZATION OF ANALYTICAL METHOD FOR QUANTIFICATION OF 5-METHOXYCANTHIN-6-ONE BY FACTORIAL DESIGN AND PRELIMINARY STABILITY TEST. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

Exploratory

Molecular Architecture and Epigenetic Pharmacology of (S)-Dimethyl 2-hydroxypentanedioate (DM-L-2-HG)

Executive Summary (S)-Dimethyl 2-hydroxypentanedioate, commonly referred to as Dimethyl L-2-hydroxyglutarate (DM-L-2-HG), is a synthetic, cell-permeable derivative of the endogenous metabolite L-2-hydroxyglutarate (L-2-H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary (S)-Dimethyl 2-hydroxypentanedioate, commonly referred to as Dimethyl L-2-hydroxyglutarate (DM-L-2-HG), is a synthetic, cell-permeable derivative of the endogenous metabolite L-2-hydroxyglutarate (L-2-HG). In recent years, L-2-HG has emerged not merely as a metabolic byproduct, but as a potent epigenetic modifier and putative oncometabolite ()[1]. This technical whitepaper provides a comprehensive analysis of DM-L-2-HG, detailing its molecular structure, intracellular activation mechanism, and field-proven experimental protocols for interrogating α-ketoglutarate (α-KG)-dependent dioxygenases in cellular models.

Chemical and Molecular Architecture

The utility of DM-L-2-HG in cellular assays is fundamentally rooted in its molecular structure. Native L-2-HG is a dicarboxylic acid; at physiological pH (~7.4), both carboxyl groups are deprotonated, rendering the molecule highly polar and negatively charged. This polarity strictly prohibits passive diffusion across the hydrophobic lipid bilayer of the cell membrane.

To bypass this biological barrier, the carboxylic acid moieties are esterified with methyl groups to form (S)-Dimethyl 2-hydroxypentanedioate ()[2]. This structural modification masks the negative charges, creating a lipophilic prodrug that readily permeates cell membranes.

Table 1: Physicochemical Properties of (S)-Dimethyl 2-hydroxypentanedioate

PropertyValue / Description
IUPAC Name (S)-Dimethyl 2-hydroxypentanedioate
Common Synonyms Dimethyl L-2-hydroxyglutarate, DM-L-2-HG
CAS Number 55094-97-8[3]
Molecular Formula C7H12O5[3]
Molecular Weight 176.17 g/mol [3]
Stereochemistry (S)-enantiomer (L-isoform)
Membrane Permeability High (Lipophilic Prodrug)
Mechanistic Pharmacology & Intracellular Activation

Once DM-L-2-HG diffuses into the cytosol, it encounters ubiquitous, non-specific intracellular esterases. These enzymes hydrolyze the methyl ester bonds, cleaving the protective groups and releasing the active, polar L-2-HG molecule. Because the active form is charged, it becomes "trapped" within the intracellular space, allowing it to accumulate to millimolar concentrations comparable to those found in hypoxic tissues or specific tumors[1].

Causality in Enzyme Inhibition: L-2-HG is a structural analog of α-KG, a critical co-factor for over 60 dioxygenase enzymes. However, L-2-HG lacks the C2-ketone group of α-KG, possessing a hydroxyl group instead. Consequently, L-2-HG competitively occupies the active site of these enzymes but cannot undergo the oxidative decarboxylation required to drive the enzymatic reaction forward. This competitive displacement leads to the potent inhibition of several key epigenetic and metabolic regulators[1].

Pathway DML2HG (S)-Dimethyl 2-hydroxypentanedioate (Cell-Permeable Prodrug) Membrane Passive Diffusion Across Lipid Bilayer DML2HG->Membrane Esterase Intracellular Esterases (Hydrolysis) Membrane->Esterase L2HG Active L-2-Hydroxyglutarate (L-2-HG) Esterase->L2HG Cleaves Methyl Groups aKG α-Ketoglutarate (α-KG) Competitive Displacement L2HG->aKG Occupies Active Site TET TET Enzymes (DNA Demethylation) aKG->TET Inhibits JmjC JmjC Demethylases (Histone Demethylation) aKG->JmjC Inhibits ALKBH ALKBH Enzymes (Metabolism/DNA Repair) aKG->ALKBH Inhibits HyperMe DNA Hypermethylation (Decreased 5-hmC) TET->HyperMe HistoneMe Histone Hypermethylation JmjC->HistoneMe Necrosis Altered Glyoxal Metabolism (Cardioprotection) ALKBH->Necrosis

Intracellular activation of DM-L-2-HG and subsequent epigenetic/metabolic cascades.

Primary Epigenetic and Metabolic Targets
  • TET (Ten-Eleven Translocation) Enzymes: TET enzymes normally convert 5-methylcytosine (5-mC) to 5-hydroxymethylcytosine (5-hmC), a critical step in active DNA demethylation. L-2-HG is a highly potent inhibitor of TETs, and its accumulation leads to a global reduction in 5-hmC and subsequent DNA hypermethylation, a hallmark of renal cell carcinoma[1].

  • JmjC Domain-Containing Histone Demethylases: Similar to TETs, these enzymes rely on α-KG. Inhibition by L-2-HG results in histone hypermethylation, altering chromatin conformation and repressing cellular differentiation pathways ()[4].

  • ALKBH (AlkB Homolog) Enzymes: Recent studies have demonstrated that L-2-HG inhibits ALKBH7, a mitochondrial α-KG dioxygenase. Pharmacological inhibition of ALKBH7 using DM-L-2-HG has been shown to rewire glyoxal metabolism and confer cardioprotection against ischemia-reperfusion injury[2].

Experimental Protocols: Self-Validating Epigenetic Assays

To ensure trustworthiness and reproducibility, any experiment utilizing DM-L-2-HG must be designed as a self-validating system. A common pitfall in prodrug assays is assuming uniform intracellular cleavage across all cell lines. Therefore, the protocol below integrates downstream epigenetic readouts with direct metabolomic validation.

Protocol: Assessing TET Inhibition via DM-L-2-HG in Cell Culture

Step 1: Reagent Preparation

  • Action: Reconstitute DM-L-2-HG in anhydrous DMSO to create a 1 M stock solution.

  • Causality: The esterified form is stable in DMSO but susceptible to slow hydrolysis in aqueous buffers. Prepare fresh working dilutions immediately before use to prevent premature extracellular cleavage, which would render the molecule cell-impermeable.

Step 2: Cell Culture and Treatment

  • Action: Seed target cells (e.g., HK-2 or RCC cell lines) in 6-well plates. Treat with 1 mM to 10 mM DM-L-2-HG for 48–72 hours. Include a DMSO vehicle control.

  • Causality: Endogenous L-2-HG in mutant tumors reaches 10–30 mM. Treating with 1–10 mM of the prodrug accurately mimics this pathophysiological accumulation. A 48-hour minimum is required because epigenetic remodeling (loss of 5-hmC) relies on successive rounds of DNA replication to dilute existing unmethylated strands.

Step 3: Dual Extraction (Self-Validation Step)

  • Action: Harvest cells and split the lysate. Extract genomic DNA from one half (using a standard column-based kit) and polar metabolites from the other half (using 80% cold methanol extraction).

  • Causality: This split-sample approach ensures that the exact cell population being analyzed for epigenetic changes is also validated for prodrug uptake.

Step 4: LC-MS/MS Metabolite Validation

  • Action: Quantify intracellular L-2-HG levels using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Causality: This confirms that the esterases successfully cleaved the prodrug and that L-2-HG accumulated intracellularly, ruling out false negatives caused by poor membrane permeability or esterase deficiency in the specific cell line.

Step 5: Epigenetic Readout (5-hmC Quantification)

  • Action: Perform a Dot Blot or LC-MS analysis on the extracted genomic DNA using an anti-5-hmC antibody or stable isotope standards.

  • Causality: A confirmed reduction in 5-hmC relative to the vehicle control, coupled with LC-MS/MS validation of L-2-HG accumulation, provides definitive, causal proof of TET enzyme inhibition.

Workflow Prep 1. Reagent Prep (DM-L-2-HG in DMSO) Culture 2. Cell Culture (e.g., RCC Cell Lines) Prep->Culture Treat 3. Prodrug Treatment (1-10 mM, 48h) Culture->Treat Extract 4. Multi-Omic Extraction (Metabolites & DNA) Treat->Extract Assay1 5a. LC-MS/MS (Validate L-2-HG levels) Extract->Assay1 Metabolomics Assay2 5b. Dot Blot / LC-MS (Quantify 5-hmC) Extract->Assay2 Epigenetics

Self-validating experimental workflow for assessing DM-L-2-HG-mediated epigenetic modulation.

References
  • Title: ALKBH7 mediates necrosis via rewiring of glyoxal metabolism Source: eLife (2020) URL: [Link]

  • Title: L-2-Hydroxyglutarate: An Epigenetic Modifier and Putative Oncometabolite in Renal Cancer Source: Cancer Discovery / NIH PMC (2014) URL: [Link]

  • Title: Biochemical and Epigenetic Insights into L-2-Hydroxyglutarate, a Potential Therapeutic Target in Renal Cancer Source: Clinical Cancer Research / AACR Journals (2018) URL: [Link]

Sources

Foundational

Unlocking the Biological Activity of Hydroxypentanedioate Derivatives: From Epigenetic Modulation to Targeted Therapeutics

Executive Summary Hydroxypentanedioate—commonly known by its trivial name, hydroxyglutarate (HG)—is a five-carbon dicarboxylic acid scaffold that has become a focal point in modern metabolomics, oncology, and synthetic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hydroxypentanedioate—commonly known by its trivial name, hydroxyglutarate (HG)—is a five-carbon dicarboxylic acid scaffold that has become a focal point in modern metabolomics, oncology, and synthetic chemistry. Depending on the position of the hydroxyl group (2-HG vs. 3-HG) and its stereochemistry, hydroxypentanedioate derivatives act as potent epigenetic modulators, neurotoxins, or versatile synthetic precursors for advanced therapeutics. This technical guide synthesizes the mechanistic biology of these derivatives, details their role in inducing therapeutic vulnerabilities (such as "BRCAness"), and provides self-validating experimental workflows for researchers investigating their biological activity.

The Hydroxypentanedioate Scaffold: 2-HG and 3-HG Isomers

The biological activity of hydroxypentanedioate is strictly governed by its structural isomerism:

  • 2-Hydroxypentanedioate (2-HG): Exists as D- and L-enantiomers. D-2-HG is famously produced by neomorphic mutations in isocitrate dehydrogenase 1/2 (IDH1/2), acting as a potent oncometabolite1[1]. L-2-HG accumulates under hypoxic conditions or in L-2-hydroxyglutaric aciduria due to promiscuous enzyme activity (e.g., malate dehydrogenase) 2[2].

  • 3-Hydroxypentanedioate (3-HG): A symmetrical molecule that accumulates in Glutaric Aciduria Type I due to glutaryl-CoA dehydrogenase (GCDH) deficiency, acting as a neurotoxin3[3].

2-Hydroxypentanedioate (2-HG) Derivatives: Oncometabolites and Epigenetic Modulators

Mechanistic Basis of Dioxygenase Inhibition

Both enantiomers of 2-HG share a structural similarity with α -ketoglutarate ( α -KG). This allows them to act as competitive inhibitors of α -KG-dependent dioxygenases, a vast family of enzymes requiring α -KG, Fe(II), and oxygen to function4[4]. Key targets include:

  • TET Family (5-methylcytosine hydroxylases): Inhibition leads to DNA hypermethylation, locking cells in an undifferentiated state.

  • JmjC-domain containing Histone Demethylases (KDMs): Inhibition alters the histone code, specifically increasing H3K9 and H3K27 methylation.

  • AlkB Family DNA Repair Enzymes (ALKBH2/3): 2-HG inhibits the repair of alkylated DNA lesions (e.g., 1-methyladenine), increasing genomic instability5[5].

G IDH Mutant IDH1/2 D2HG D-2-Hydroxypentanedioate (D-2-HG) IDH->D2HG Neomorphic Activity aKG α-Ketoglutarate aKG->D2HG Reduction Dioxygenases α-KG-Dependent Dioxygenases (TET, KDM, ALKBH) D2HG->Dioxygenases Competitive Inhibition Octyl2HG Octyl-2-HG (Cell-Permeable) Octyl2HG->Dioxygenases Intracellular Cleavage & Inhibition Epi Epigenetic Hypermethylation Dioxygenases->Epi TET/KDM Blockade DNA Impaired DNA Repair (HR Defect) Dioxygenases->DNA ALKBH Blockade

Fig 1: Mechanistic pathway of 2-hydroxypentanedioate derivatives.

Inducing "BRCAness" with Cell-Permeable Derivatives

Because native 2-HG is a highly polar dicarboxylic acid, it exhibits poor cell membrane permeability. To study its intracellular effects, researchers utilize (2R)-octyl- α -hydroxyglutarate (Octyl-2-HG) . The lipophilic octyl ester masks the polar carboxylate, allowing passive diffusion across the lipid bilayer. Once inside, non-specific intracellular esterases cleave the octyl group, releasing active 2-HG.

This synthetic derivative has been instrumental in proving that 2-HG accumulation directly suppresses homologous recombination (HR), inducing a "BRCAness" phenotype. This HR defect renders otherwise resistant tumor cells exquisitely sensitive to Poly (ADP-ribose) polymerase (PARP) inhibitors like Olaparib6[6].

3-Hydroxypentanedioate (3-HG) Derivatives: Neurometabolism and Synthetic Scaffolds

Endogenous Toxicity in Glutaric Aciduria Type I

Unlike 2-HG, 3-hydroxypentanedioate (3-HG) is primarily implicated in neurometabolic disorders. In Glutaric Aciduria Type I, 3-HG accumulates and acts as a potent structural analog of glutamate. It induces severe excitotoxicity by overstimulating NMDA receptors, leading to massive intracellular calcium influx, oxidative stress, and astrocytic death7[7]. Furthermore, 3-HG enhances glutamate uptake into astrocytes, disrupting the delicate neurotransmitter balance in the cerebral cortex8[8].

Synthetic Precursors for AKT Inhibitors and Antibiotics

In synthetic organic chemistry, 3-hydroxypentanedioate derivatives are highly valued building blocks:

  • Pyranonaphthoquinone (PNQ) Lactones: Monoethyl 3-hydroxypentanedioate is utilized in radical alkylation reactions to synthesize PNQ lactones. These derivatives have been identified as a novel class of highly selective AKT kinase inhibitors, functioning via bioreductive alkylation of a regulatory loop cysteine 9[9].

  • Cyclic Peptide Antibiotics: Dimethyl 3-hydroxypentanedioate is used as a core scaffold to synthesize depsipeptides and cyclic peptides that target bacterial lipoprotein signal peptidase II (LspA), offering broad-spectrum antibacterial activity10[10].

Experimental Workflows & Methodologies

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol 1: Validation of Competitive Dioxygenase Inhibition (ALKBH2)

Purpose: To validate that a specific 2-HG derivative directly impairs DNA repair via competitive inhibition of ALKBH2, rather than through non-specific protein denaturation.

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize a single-stranded DNA oligonucleotide containing a site-specific 1-methyladenine (m1A) lesion.

  • Reaction Assembly: In a reaction buffer (50 mM HEPES pH 7.5, 50 µM FeSO4, 2 mM ascorbate), combine 1 µM recombinant human ALKBH2 and 5 µM m1A-ssDNA.

  • Inhibitor Titration: Add the 2-HG derivative at varying concentrations (0, 10, 50, 100, 500 µM).

  • Self-Validating Rescue Control: In a parallel set of tubes containing 500 µM of the 2-HG derivative, titrate increasing concentrations of α -KG (10 µM to 1 mM). Causality: If the 2-HG derivative is a true competitive inhibitor, excess α -KG will displace it from the active site, rescuing ALKBH2 activity.

  • Quantification: Quench the reaction after 30 minutes with EDTA. Analyze the conversion of m1A to unmethylated adenine using LC-MS/MS.

Protocol 2: PARP Inhibitor Sensitization Assay via Octyl-2-HG

Purpose: To induce and measure the "BRCAness" phenotype in HR-proficient cells using a cell-permeable hydroxypentanedioate derivative.

Workflow Step1 1. Cell Culture (HeLa WT) Step2 2. Derivative Tx (Octyl-2-HG) Step1->Step2 Step3 3. PARP Inhibitor (Olaparib) Step2->Step3 Step4 4. Viability Assay (CellTiter-Glo) Step3->Step4 Step5 5. IC50 Analysis Step4->Step5

Fig 2: Workflow for evaluating PARP inhibitor sensitivity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells (IDH-WT, HR-proficient) in 96-well plates at 2,000 cells/well. Causality: HeLa cells provide a clean, wild-type background, ensuring any observed HR defect is strictly induced by the exogenous derivative.

  • Derivative Treatment: Treat cells with 1 mM (2R)-octyl- α -hydroxyglutarate. Incubate for 48 hours. Causality: The 48-hour window is critical; it allows time for intracellular esterases to cleave the octyl group and for the subsequent epigenetic silencing/repair factor depletion to manifest functionally.

  • Validation Check (Optional but recommended): Lyse a parallel well and perform LC-MS/MS to confirm the intracellular accumulation of unesterified 2-HG.

  • PARP Inhibition: Add Olaparib in a 10-point dose-response curve (1 nM to 50 µM). Incubate for an additional 5 days.

  • Viability Readout: Assess cell viability using CellTiter-Glo (ATP-based luminescence). Causality: 2-HG fundamentally alters cellular metabolism (e.g., shifting NAD+/NADH ratios). Traditional MTT/MTS assays rely on metabolic oxidoreductases and will yield confounded results. ATP quantification bypasses this artifact.

Quantitative Data Summaries

Table 1: Target Affinities of Hydroxypentanedioate Isomers and Derivatives

CompoundTarget Enzyme / ReceptorPrimary Biological EffectAppx. IC50 / Ki
D-2-Hydroxypentanedioate TET1 / TET2DNA hypermethylation~10-50 µM
D-2-Hydroxypentanedioate ALKBH2 / ALKBH3Impaired DNA repair~70-90 µM
L-2-Hydroxypentanedioate KDM4AHistone hypermethylation~10 µM
3-Hydroxypentanedioate NMDA ReceptorExcitotoxicity / Astrocyte deathN/A (Agonist)
PNQ Lactones (3-HG derived)AKT KinaseApoptosis in tumor cells~1-5 µM

Table 2: Sensitization of WT Cells to Olaparib by Octyl-2-HG

Cell LinePre-Treatment ConditionOlaparib IC50 (µM)Fold Sensitization
HeLa (IDH-WT)Vehicle (DMSO)12.51.0x
HeLa (IDH-WT)Octyl-2-HG (1 mM)1.86.9x
HCT116 (IDH1-Mut)Vehicle (DMSO)2.1N/A (Endogenous)

Conclusion

Hydroxypentanedioate derivatives represent a fascinating intersection of metabolism, epigenetics, and synthetic drug design. While endogenous accumulations of 2-HG and 3-HG drive severe pathologies—ranging from gliomas to glutaric aciduria—their synthetic derivatives allow researchers to artificially induce therapeutic vulnerabilities or synthesize entirely new classes of kinase inhibitors and antibiotics. By utilizing cell-permeable derivatives and rigorous, self-validating experimental designs, drug development professionals can continue to exploit the unique biological activity of the hydroxypentanedioate scaffold.

References

  • The Roles of 2-Hydroxyglutarate - PMC - NIH.[Link]

  • Review: 2-Hydroxyglutarate in Cancer Cells - bevital.[Link]

  • Oncometabolites d- and l-2-Hydroxyglutarate Inhibit the AlkB Family DNA Repair Enzymes under Physiological Conditions - ACS Publications.[Link]

  • 3-Hydroxyglutaric acid enhances glutamate uptake into astrocytes from cerebral cortex of young rats - ResearchGate.[Link]

  • WO2020185999A1 - Cyclic peptide antibiotics - Google P
  • 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity - PMC.[Link]

  • Pyranonaphthoquinone Lactones: A New Class of AKT Selective Kinase Inhibitors Alkylate a Regulatory Loop Cysteine - ACS Publications.[Link]

  • Induction of Oxidative Stress by Chronic and Acute Glutaric Acid Administration to Rats - PMC.[Link]

  • Ammonium Accumulation and Cell Death in a Rat 3D Brain Cell Model of Glutaric Aciduria Type I - PLOS One.[Link]

Sources

Exploratory

discovery and history of alpha-hydroxy diesters in synthesis

An In-Depth Technical Guide to the Discovery, Evolution, and Synthesis of α -Hydroxy Diesters Executive Summary α -Hydroxy diesters are a privileged class of structural motifs in organic chemistry, defined by a hydroxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery, Evolution, and Synthesis of α -Hydroxy Diesters

Executive Summary

α -Hydroxy diesters are a privileged class of structural motifs in organic chemistry, defined by a hydroxyl group situated on the α -carbon relative to two ester functionalities (or within a dicarbonyl framework such as tartrates and tartronates). Historically, these compounds transitioned from being simple, naturally derived chiral pool reagents to acting as powerful stereocontrolling ligands. Today, highly functionalized α -hydroxy diesters—particularly those bearing quaternary stereocenters—are highly sought-after synthetic targets in modern drug discovery and complex natural product synthesis.

This whitepaper provides a comprehensive analysis of the historical milestones, mechanistic causality, and modern synthetic protocols surrounding α -hydroxy diesters, designed for researchers and application scientists in drug development.

Historical Foundation: From Chiral Pool to Ligand Design

The earliest and most historically significant α -hydroxy diesters are the dialkyl tartrates, such as diethyl tartrate (DET) and diisopropyl tartrate (DIPT). Derived from tartaric acid—famously resolved by Louis Pasteur in 1848—these compounds initially served as basic chiral building blocks.

Traditional industrial methods for synthesizing simple α -hydroxy esters often relied on the reaction of α -hydroxy-nitriles (cyanohydrins) with anhydrous alcohols in the presence of strong hydrogen halide acids, followed by hydrolysis[1]. While scalable, this classical cyanohydrin approach lacked stereocontrol and was strictly limited to simple alkyl derivatives, rendering it insufficient for modern asymmetric synthesis.

The Paradigm Shift: The Sharpless Asymmetric Epoxidation (1980)

The true synthetic potential of α -hydroxy diesters was unlocked in 1980 when K. Barry Sharpless and Tsutomu Katsuki utilized chiral dialkyl tartrates as ligands to achieve the first highly enantioselective epoxidation of allylic alcohols[2].

Mechanistic Causality: The success of this reaction relies entirely on the structural geometry of the α -hydroxy diester. When titanium(IV) isopropoxide is mixed with DET, a rapid ligand exchange occurs. The monomeric tetracoordinate titanium(IV) diethyl tartrate is thermodynamically driven to dimerize, forming a rigid, pentacoordinate catalyst complex: [Ti(DET)(O−i−Pr)2​]2​ [3]. The hydroxyl groups of the diester bind strongly to the titanium centers, while the ester carbonyls provide the necessary steric bulk and secondary coordination. This chiral pocket strictly dictates the facial approach of the tert-butyl hydroperoxide (TBHP) and the allylic alcohol, enabling enantiomeric excesses (ee) routinely exceeding 90%[4].

G Ti Ti(OiPr)4 (Pre-catalyst) Complex [Ti(DET)(OiPr)2]2 (Active Chiral Dimer) Ti->Complex DET Diethyl Tartrate (DET) (alpha-hydroxy diester) DET->Complex Product Chiral 2,3-Epoxy Alcohol (>90% ee) Complex->Product Enantioselective Oxygen Transfer Substrates Allylic Alcohol + TBHP (Oxidant & Substrate) Substrates->Product

Assembly and catalytic cycle of the Sharpless Ti-tartrate complex.

The Modern Era: α -Hydroxy Diesters as Complex Synthetic Targets

While tartrates are naturally derived, the synthesis of non-natural, highly functionalized α -hydroxy diesters—such as those with quaternary stereocenters—requires advanced catalytic methods. These quaternary centers are synthetically invaluable as they provide access to enantiomerically enriched adducts bearing chemodifferentiated synthetic handles in a single step.

Bolm’s Vinylogous Mukaiyama-Type Aldol Reaction (2006)

In 2006, Carsten Bolm and co-workers reported a breakthrough in the asymmetric synthesis of γ,δ -unsaturated α -hydroxy diesters bearing quaternary stereocenters[5]. They achieved this via a vinylogous Mukaiyama-type aldol reaction catalyzed by a copper(II) complex utilizing C1​ -symmetric aminosulfoximine ligands.

Mechanistic Causality:

  • Choice of Metal Salt: The use of Cu(OTf)2​ is deliberate. The weakly coordinating triflate counterions ensure the Cu(II) center remains highly Lewis acidic, allowing it to effectively coordinate and activate the dicarbonyl moiety of the pyruvate ester.

  • Ligand Design: The C1​ -symmetric sulfoximine ligand creates a rigid, highly biased chiral pocket that forces the silyl dienol ether to attack the pyruvate from a single stereoface, yielding up to 99% ee[5].

  • Additive Effect: The addition of 2,2,2-trifluoroethanol ( CF3​CH2​OH ) is a critical experimental choice. It acts as a proton source that accelerates the breakdown of the highly stable copper-aldolate intermediate. This rapid protonation frees the catalyst, increasing turnover and boosting product yields from 66% to 92%.

G2 Cat Cu(OTf)2 + Aminosulfoximine (Chiral Lewis Acid) Intermediate Cu-Aldolate Intermediate Cat->Intermediate Activation Pyr Pyruvate Ester (Electrophile) Pyr->Intermediate Silyl Silyl Dienol Ether (Nucleophile) Silyl->Intermediate Product Quaternary alpha-Hydroxy Diester (Up to 99% ee) Intermediate->Product Add CF3CH2OH (Turnover Additive) Add->Product Accelerates Catalyst Release

Vinylogous Mukaiyama aldol pathway to quaternary alpha-hydroxy diesters.

Quantitative Data & Comparative Analysis

The table below summarizes the dual role of α -hydroxy diesters in synthesis, contrasting their historical use as chiral ligands against their modern status as complex synthetic targets.

ParadigmReaction SystemRole of α -Hydroxy DiesterKey Reagents / CatalystsTypical YieldEnantiomeric Excess (ee)
Historical (1980) Sharpless Asymmetric Epoxidation[2]Chiral Ligand (e.g., Diethyl Tartrate) Ti(OiPr)4​ , TBHP, 3Å MS, Allylic Alcohol75 - 95%> 90%
Classical Industrial Cyanohydrin Hydrolysis[1]Simple Target (e.g., Alkyl α -hydroxy esters) α -hydroxynitrile, Anhydrous MeOH, HCl gas60 - 85%Racemic (0% ee)
Modern (2006) Vinylogous Mukaiyama Aldol[5]Complex Target (Quaternary stereocenter) Cu(OTf)2​ , Aminosulfoximine, Pyruvate, CF3​CH2​OH Up to 92%Up to 99%

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the exact methodologies for utilizing and synthesizing α -hydroxy diesters.

Protocol A: Sharpless Asymmetric Epoxidation (Utilizing an α -Hydroxy Diester Ligand)

Objective: Enantioselective epoxidation of an allylic alcohol.

  • Preparation: Flame-dry a Schlenk flask containing activated 3Å molecular sieves under an argon atmosphere. Causality: Moisture strictly must be excluded to prevent the hydrolysis of Ti(OiPr)4​ into inactive oligomeric titanium dioxide species, which would destroy enantioselectivity.

  • Catalyst Assembly: Add anhydrous CH2​Cl2​ and cool the system to -20 °C. Inject Ti(OiPr)4​ (0.05 equiv) followed by L-(+)-Diethyl tartrate (0.06 equiv). Stir for 20 minutes. Causality: A 10-20% excess of the tartrate ligand relative to Titanium ensures complete displacement of isopropoxide ligands, preventing the formation of unliganded, highly active achiral Ti species that cause racemic background reactions.

  • Substrate Addition: Add the allylic alcohol (1.0 equiv) dropwise.

  • Oxidation: Slowly add anhydrous tert-butyl hydroperoxide (TBHP, 5.0-6.0 M in decane, 1.5 equiv) dropwise over 30 minutes to control the exotherm.

  • Reaction: Stir at -20 °C for 10-14 hours. Monitor completion via TLC.

  • Quench & Validation: Quench with 10% aqueous tartaric acid and FeSO4​ . QC Step: The presence of unreacted TBHP MUST be verified as negative using starch-iodide paper before solvent evaporation to prevent explosive hazards. Determine ee via chiral stationary phase HPLC.

Protocol B: Asymmetric Synthesis of Quaternary α -Hydroxy Diesters (Bolm's Method)

Objective: Synthesis of γ,δ -unsaturated α -hydroxy diesters via Mukaiyama Aldol.

  • Complexation: In a dried Schlenk tube under argon, combine Cu(OTf)2​ (0.05 equiv) and the C1​ -symmetric aminosulfoximine ligand (0.055 equiv) in anhydrous THF. Stir at room temperature for 1 hour to ensure complete metal-ligand complexation.

  • Additive Injection: Add 2,2,2-trifluoroethanol ( CF3​CH2​OH , 2.0 equiv) to the mixture.

  • Electrophile Addition: Cool the catalyst mixture to -78 °C and add the pyruvate ester (1.0 equiv).

  • Nucleophile Addition: Add the silyl dienol ether (1.2 equiv) dropwise down the side of the flask to pre-cool the reagent before it hits the reaction mixture.

  • Reaction: Maintain stirring at -78 °C for 24 hours.

  • Quench & Validation: Quench cold with saturated aqueous NaHCO3​ and extract with EtOAc. QC Step: Purify the crude product rapidly via silica gel flash chromatography to prevent potential retro-aldol degradation. Confirm the quaternary stereocenter via 2D NMR (HMBC/HSQC) and determine ee via chiral HPLC (e.g., Chiralcel OD-H column).

References

  • Source: European Patent Office (EP0463676A1)
  • Sharpless epoxidation Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • The Sharpless Epoxidation: The First Practical Method for Asymmetric Epoxidation Source: J. Am. Chem. Soc. 1980, 102, 5974–5976 (via Thieme / D-NB) URL:[Link]

  • Mechanism of the Sharpless Epoxidation Reaction: A DFT Study Source: Wayne State University (Schlegel Group) URL:[Link]

  • Sulfoximines as ligands in copper-catalyzed asymmetric vinylogous Mukaiyama-type aldol reactions Source: Org Lett. 2006 Mar 16;8(6):1209-11 (PubMed) URL:[Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Chiral Building Block: (S)-Dimethyl 2-hydroxypentanedioate in Enantioselective Synthesis

Introduction: The Significance of Chiral α-Hydroxy Esters In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral α-Hydroxy Esters

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Chiral building blocks, enantiopure compounds that serve as starting materials, are therefore indispensable tools in the stereoselective synthesis of complex molecular targets.[1][2] Among these, α-hydroxy esters are particularly valuable due to their prevalence in biologically active molecules and their synthetic versatility.[3]

(S)-Dimethyl 2-hydroxypentanedioate, a derivative of the naturally occurring amino acid L-glutamic acid, is a prime example of such a chiral building block. Its bifunctional nature, possessing a stereodefined hydroxyl group and two ester functionalities, opens a gateway to a diverse array of chiral molecules, most notably nitrogen-containing heterocycles such as piperidines and lactams, which are core structures in numerous pharmaceuticals. This application note provides an in-depth technical guide to the synthesis and application of (S)-Dimethyl 2-hydroxypentanedioate in enantioselective synthesis, offering field-proven insights and detailed protocols for researchers and drug development professionals.

Synthesis of (S)-Dimethyl 2-hydroxypentanedioate

The most common and economically viable route to (S)-Dimethyl 2-hydroxypentanedioate begins with the readily available and inexpensive chiral pool starting material, L-glutamic acid. The synthesis involves two key transformations: diazotization of the primary amine to a hydroxyl group with retention of stereochemistry, followed by Fischer esterification of the carboxylic acid groups.

Experimental Protocol: Preparation of (S)-Dimethyl 2-hydroxypentanedioate from L-Glutamic Acid

This protocol is adapted from established methods for the conversion of amino acids to α-hydroxy acids.[4]

Materials:

  • L-Glutamic Acid

  • Sodium Nitrite (NaNO₂)

  • Sulfuric Acid (H₂SO₄), 2 M

  • Methanol (MeOH), anhydrous

  • Thionyl Chloride (SOCl₂) or concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Deionized Water

Procedure:

Step 1: Diazotization of L-Glutamic Acid

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve L-glutamic acid (1 equivalent) in 2 M sulfuric acid. Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Vigorous gas evolution (N₂) will be observed.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours, then slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by the disappearance of the starting material using an appropriate analytical technique (e.g., TLC with ninhydrin staining).

  • The resulting aqueous solution of (S)-2-hydroxypentanedioic acid can be carried forward to the next step, or the product can be extracted into an organic solvent like ethyl acetate after saturation of the aqueous layer with sodium chloride.

Step 2: Fischer Esterification

  • To the crude (S)-2-hydroxypentanedioic acid solution (or the extracted and dried organic phase, after solvent removal), add a large excess of anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add thionyl chloride (2-3 equivalents) or a catalytic amount of concentrated sulfuric acid.

  • Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred, chilled saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-Dimethyl 2-hydroxypentanedioate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure product.

Application in the Synthesis of Chiral Piperidines

Chiral piperidines are ubiquitous scaffolds in pharmaceuticals, exhibiting a wide range of biological activities. (S)-Dimethyl 2-hydroxypentanedioate, through its close relationship with L-glutamic acid diesters, serves as an excellent precursor for the enantioselective synthesis of substituted piperidines. The general strategy involves the reduction of the ester functionalities to a diol, followed by activation of the hydroxyl groups and subsequent cyclization with an amine.

Workflow for Chiral Piperidine Synthesis

Start (S)-Dimethyl 2-hydroxypentanedioate Diol (S)-2-hydroxypentane-1,5-diol Start->Diol Reduction (e.g., LiAlH₄, NaBH₄) Ditosylate Activated Diol (e.g., Ditosylate) Diol->Ditosylate Activation (e.g., TsCl, MsCl) Piperidine Chiral 3-Hydroxypiperidine Derivative Ditosylate->Piperidine Cyclization (Primary Amine)

Caption: Synthetic pathway from (S)-Dimethyl 2-hydroxypentanedioate to chiral piperidines.

Experimental Protocol: Synthesis of a Chiral 3-Hydroxypiperidine Derivative

This protocol is adapted from the synthesis of 3-amino substituted piperidines from L-glutamic acid diester, a closely related starting material.[3][5]

Materials:

  • (S)-Dimethyl 2-hydroxypentanedioate

  • Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) / Lithium Chloride (LiCl)

  • Dry Tetrahydrofuran (THF)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et₃N)

  • A primary amine (e.g., Benzylamine)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Hydrochloric Acid (HCl), 1 M

  • Sodium Hydroxide (NaOH), 1 M

Procedure:

Step 1: Reduction to (S)-2-hydroxypentane-1,5-diol

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), prepare a suspension of LiAlH₄ (2.5 equivalents) in dry THF. Cool the suspension to 0 °C.

  • Slowly add a solution of (S)-Dimethyl 2-hydroxypentanedioate (1 equivalent) in dry THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude diol, which can often be used in the next step without further purification.

Step 2: Ditosylation of the Diol

  • Dissolve the crude diol in pyridine or dichloromethane with triethylamine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Quench the reaction with cold water and extract with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude ditosylate. Purify by column chromatography if necessary.

Step 3: Cyclization to the Piperidine

  • In a round-bottom flask, dissolve the ditosylate in acetonitrile.

  • Add potassium carbonate (3 equivalents) and the desired primary amine (e.g., benzylamine, 1.1 equivalents).

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the N-substituted 3-hydroxypiperidine derivative.

Application in the Synthesis of Chiral γ-Lactams (Pyrrolidinones)

Chiral γ-lactams are important structural motifs in many biologically active compounds, including the well-known phosphodiesterase-4 (PDE4) inhibitor, Rolipram. (S)-Dimethyl 2-hydroxypentanedioate can be envisioned as a precursor to these valuable heterocycles. The synthesis typically involves conversion of the hydroxyl group to an amine with retention or inversion of configuration, followed by intramolecular cyclization.

Synthetic Rationale for Chiral γ-Lactam Formation

Start (S)-Dimethyl 2-hydroxypentanedioate Intermediate (S)-Dimethyl 2-azidopentanedioate Start->Intermediate Mitsunobu Reaction (DPPA) or Mesylation/Azide Displacement AminoEster (S)-Dimethyl 2-aminopentanedioate Intermediate->AminoEster Reduction (e.g., H₂, Pd/C) Lactam (S)-5-Oxopyrrolidine-2-carboxylic acid methyl ester AminoEster->Lactam Intramolecular Cyclization

Sources

Application

Application Note: Reaction Protocols and Experimental Workflows for (S)-Dimethyl 2-hydroxypentanedioate

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Oncology, Epigenetics, and Metabolic Disease. Executive Summary & Mechanistic Rationale (S)-Dimethyl 2-hydroxypentanedioate, co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Oncology, Epigenetics, and Metabolic Disease.

Executive Summary & Mechanistic Rationale

(S)-Dimethyl 2-hydroxypentanedioate, commonly referred to as Dimethyl L-2-hydroxyglutarate (DM-L-2HG) , is a synthetic, cell-permeable derivative of the oncometabolite L-2-hydroxyglutarate (L-2-HG). In its native dicarboxylate form, L-2-HG is highly polar and cannot efficiently cross the lipid bilayer of cellular membranes. By masking the carboxylic acid groups as methyl esters, researchers can achieve rapid intracellular delivery. Once inside the cytoplasm, ubiquitous intracellular esterases cleave the methyl groups, releasing the active L-2-HG[1].

L-2-HG is a potent competitive inhibitor of α -ketoglutarate ( α -KG)-dependent dioxygenases. Its primary targets include Ten-Eleven Translocation (TET) DNA demethylases, Jumonji-C (JmjC) domain-containing histone demethylases, and the AlkB homolog (ALKBH) family of enzymes[2]. This application note details the field-proven protocols for the synthesis of DM-L-2HG, its application in in vitro epigenetic modulation, and ex vivo metabolic rewiring assays.

IntracellularActivation A (S)-Dimethyl 2-hydroxypentanedioate (Extracellular) B Lipid Bilayer Diffusion A->B C Intracellular Esterase Cleavage (Hydrolysis of Methyl Esters) B->C D Active L-2-Hydroxyglutarate (Intracellular Accumulation) C->D E Competitive Inhibition of α-KG-Dependent Dioxygenases D->E

Fig 1: Mechanism of cellular uptake and esterase-driven activation of DM-L-2HG.

Chemical Synthesis Protocol: Esterification of L-2-HG

To ensure high purity and avoid D-enantiomer contamination (which has different binding affinities), DM-L-2HG is synthesized stereo-specifically from (S)-(+)-5-oxo-2-tetrahydrofurancarboxylic acid[1].

Causality & Experimental Design:

The reaction utilizes an acid-catalyzed Fischer esterification. The starting material is a lactone; the acidic conditions (HCl) in the presence of excess methanol not only esterify the free carboxylic acid but also promote the ring-opening of the lactone to yield the linear hydroxypentanedioate dimethyl ester.

Step-by-Step Methodology:
  • Preparation: Dissolve 0.5 g of (S)-(+)-5-oxo-2-tetrahydrofurancarboxylic acid in 3.84 mL of anhydrous methanol (dry MeOH) in a round-bottom flask equipped with a magnetic stir bar[1].

  • Catalysis: Add 1 drop of concentrated hydrochloric acid (HCl) to the solution. Note: Strict anhydrous conditions for the solvent are required to drive the equilibrium toward the ester product.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65°C). Stir vigorously overnight (12–16 hours)[1].

  • Quenching: Cool the mixture to room temperature. Quench the reaction by adding saturated sodium bicarbonate (NaHCO 3​ ) dropwise until the pH is neutralized (pH ~7.0). This prevents the reverse hydrolysis reaction during workup.

  • Extraction & Concentration: Filter the mixture to remove any precipitated salts. Concentrate the filtrate in vacuo using a rotary evaporator.

  • Purification: Purify the crude material via flash column chromatography on silica gel, using an isocratic mobile phase of 50% Ethyl Acetate (EtOAc) in n-hexane[1].

  • Self-Validation Step: Evaporate the solvent to obtain the product as a clear oil. Validate the structure and >99% enantiomeric purity via 1 H-NMR and chiral HPLC before proceeding to biological assays.

In Vitro Cell Culture Protocol: Epigenetic Modulation via TET/JmjC Inhibition

In the tumor microenvironment of isocitrate dehydrogenase (IDH)-mutant cancers, 2-HG accumulates to extreme physiological concentrations (up to 30 mM)[3]. To model this in vitro using wild-type cells, DM-L-2HG is utilized to force epigenetic silencing.

Causality & Experimental Design:

Because the intracellular esterases must cleave the prodrug to achieve high millimolar intracellular concentrations of the free acid, extracellular media concentrations of DM-L-2HG typically range from 1 mM to 10 mM. Lower concentrations fail to outcompete endogenous α -KG (which has a high binding affinity for TET enzymes).

Step-by-Step Methodology:
  • Cell Seeding: Seed the target cell line (e.g., HEK293 or BV2 microglial cells) in 6-well plates at a density of 3×105 cells/well in standard DMEM supplemented with 10% FBS. Allow 24 hours for adherence.

  • Reagent Preparation: Reconstitute DM-L-2HG in DMSO to create a 500 mM stock solution. Caution: Ensure the final DMSO concentration in the culture media does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Dilute the stock directly into pre-warmed culture media to achieve a final concentration of 1 mM to 5 mM[3]. Replace the media of the seeded cells with the DM-L-2HG-treated media.

  • Incubation: Incubate cells for 48 to 72 hours. Epigenetic remodeling (DNA hypermethylation) requires multiple cell division cycles to become apparent, as TET inhibition prevents active demethylation during replication.

  • Self-Validation Step (TET Activity): Harvest cells and extract genomic DNA. Perform a dot-blot assay using an anti-5-hydroxymethylcytosine (5-hmC) antibody. A successful protocol will show a >50% reduction in global 5-hmC levels compared to vehicle control, confirming successful intracellular conversion and TET inhibition.

Ex Vivo Organ Perfusion Protocol: ALKBH7 Inhibition in Ischemia-Reperfusion (IR)

Recent breakthroughs have identified that L-2-HG potently inhibits ALKBH7, a mitochondrial α -KG dioxygenase involved in glyoxal metabolism and necrotic cell death[2]. DM-L-2HG can be used as a cardioprotective agent in models of ischemia-reperfusion (IR) injury.

Causality & Experimental Design:

Unlike epigenetic remodeling which takes days, metabolic rewiring via ALKBH7 inhibition is acute. Therefore, a low-dose (10 µM) acute perfusion is sufficient to alter dialdehyde metabolism and prevent mitochondrial permeability transition (PT) pore opening during reperfusion[2].

Step-by-Step Methodology:
  • Buffer Preparation: Prepare Krebs-Henseleit buffer (KHB) containing 5 mM glucose, 1.2 mM lactate, 0.5 mM pyruvate, and 100 µM palmitate (conjugated 6:1 with fat-free BSA). Oxygenate continuously with 95% O 2​ / 5% CO 2​ at 37°C[1].

  • Heart Isolation: Following anesthesia and heparinization of the murine model, rapidly extirpate the heart and cannulate the aorta in-situ. Transfer to a Langendorff perfusion apparatus[1].

  • Equilibration & Treatment: Retrograde-perfuse the heart at 4 mL/min. Allow 15 minutes for equilibration. Introduce 10 µM DM-L-2HG into the KHB and perfuse for 20 minutes prior to the onset of ischemia[2].

  • Ischemia-Reperfusion: Halt flow to induce 25 minutes of global non-flow ischemia, followed by 60 minutes of reperfusion with standard KHB[1].

  • Self-Validation Step (Infarct Size): Slice the heart and stain with 1% triphenyltetrazolium chloride (TTC) for 20 minutes. Fix in 4% formalin. Viable tissue stains red, while necrotic infarcted tissue remains pale. Planimetry should reveal a statistically significant reduction in infarct size in DM-L-2HG treated hearts compared to vehicle controls[2].

Downstream Target Pathway Visualization

TargetPathway L2HG Intracellular L-2-HG Inhibition Competitive α-KG Inhibition L2HG->Inhibition TET TET1/2/3 Enzymes Inhibition->TET JmjC JmjC Histone Demethylases Inhibition->JmjC ALKBH ALKBH7 (Mitochondrial) Inhibition->ALKBH EpiDNA DNA Hypermethylation (Decreased 5-hmC) TET->EpiDNA Inhibits EpiHis Histone Hypermethylation (e.g., H3K9me3, H3K27me3) JmjC->EpiHis Inhibits Metab Altered Glyoxal Metabolism (Cardioprotection / Necrosis Blockade) ALKBH->Metab Inhibits

Fig 2: Divergent downstream effects of L-2-HG on epigenetic and metabolic α-KG-dependent dioxygenases.

Quantitative Data Summary

The following table summarizes the experimental parameters for utilizing DM-L-2HG across different biological systems, ensuring researchers apply the correct stoichiometric ratios for their specific targets.

Application / AssayTarget Enzyme(s)Working ConcentrationIncubation / Exposure TimeExpected Validation Outcome
Epigenetic Remodeling (Cell Culture) TET1/2/3, JmjC HDMs1.0 mM – 5.0 mM48 – 72 Hours>50% reduction in global 5-hmC levels (Dot Blot)
Metabolic Rewiring (Ex Vivo Perfusion) ALKBH710 µM20 Minutes (Pre-Ischemia)Significant reduction in myocardial infarct size (TTC Staining)
Chemical Synthesis N/A (Esterification)0.5 g Precursor : 3.84 mL MeOH12 – 16 Hours (Reflux)>99% pure clear oil, validated via 1 H-NMR

References

  • ALKBH7 mediates necrosis via rewiring of glyoxal metabolism eLife Sciences [Link]

  • ALKBH7 mediates necrosis via rewiring of glyoxal metabolism (PMC Archive) National Institutes of Health (NIH) / PMC[Link]

  • The oncometabolite R-2-hydroxyglutarate inhibits microglial activation via the FTO/NF-κB pathway National Institutes of Health (NIH) / PMC[Link]

Sources

Method

Application Note: Stereoselective Reductions Involving (S)-Dimethyl 2-Hydroxypentanedioate

Executive Summary & Mechanistic Causality (S)-Dimethyl 2-hydroxypentanedioate (commonly referred to as (S)-dimethyl 2-hydroxyglutarate) is a highly valuable chiral synthon utilized in the synthesis of complex pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

(S)-Dimethyl 2-hydroxypentanedioate (commonly referred to as (S)-dimethyl 2-hydroxyglutarate) is a highly valuable chiral synthon utilized in the synthesis of complex pharmaceuticals and serves as a critical analytical standard in oncometabolite research. The most efficient route to this molecule is the stereoselective reduction of its prochiral precursor, dimethyl 2-oxopentanedioate (dimethyl α -ketoglutarate).

Achieving high enantiomeric excess (ee) during this reduction requires overcoming the molecule's natural thermodynamic tendencies. Uncatalyzed or standard electrochemical reductions of dimethyl 2-oxopentanedioate proceed via an irreversible, diffusion-controlled cascade mechanism involving one electron and one proton. This pathway forms an intermediate radical that resolves into a strictly racemic mixture of dimethyl 2-hydroxyglutarate[1]. Therefore, enforcing stereocontrol necessitates a highly structured chiral environment—achievable through either whole-cell biocatalysis or transition-metal chemocatalysis.

Biocatalytic Approaches: Whole-cell systems are often preferred for this specific reduction because they provide in-situ cofactor (NADH/NADPH) regeneration, bypassing the need for expensive exogenous cofactors. The yeast Rhodotorula minuta is highly specialized for this transformation, driving the equilibrium toward the (S)-enantiomer with exceptional selectivity (97–98% ee)[2]. Interestingly, marine sponges such as Cliona varians exhibit additive-dependent stereodivergence; introducing L-aspartate biases the active site toward the (S)-isomer, whereas sucrose alters the enzymatic pocket to favor the (R)-isomer[3][4].

Chemocatalytic Approaches: For rapid, scalable industrial synthesis, asymmetric hydrogenation utilizing chiral transition-metal complexes (e.g., Ru-BINAP) remains the gold standard. The rigid chiral pocket formed by the (S)-BINAP ligand dictates the facial selective delivery of hydrogen to the polarized α -keto group, effectively suppressing the formation of the (R)-enantiomer[5].

Quantitative Performance Data

The choice of reduction methodology heavily influences the yield, enantiomeric excess, and the predominant isomer formed. The table below summarizes the quantitative outcomes of various catalytic systems applied to dimethyl 2-oxopentanedioate.

Catalyst SystemAdditive / LigandConversion / YieldEnantiomeric Excess (ee)Predominant Isomer
Electrochemical (Glassy Carbon) None (pH < 3.0)Variable0% (Racemic)Racemic[1]
Whole Cell (Rhodotorula minuta) None~100%97–98%(S)-Isomer[2]
Marine Sponge (Cliona varians) L-Aspartate65%16%(S)-Isomer[3]
Marine Sponge (Cliona varians) Sucrose70%28%(R)-Isomer[3]
Chemocatalytic (Ru-BINAP) (S)-BINAP>95%>95%(S)-Isomer[5]

Workflow Visualization

The following diagram maps the divergent reduction pathways from the prochiral substrate to the respective chiral products based on the selected catalytic system.

G Sub Dimethyl 2-oxopentanedioate (Prochiral) BioS R. minuta Whole Cells (In-situ Cofactor Reg.) Sub->BioS Biocatalysis ChemS Ru-(S)-BINAP / H2 (Asymmetric Hydrogenation) Sub->ChemS Chemocatalysis BioR C. varians + Sucrose (Additive Directed) Sub->BioR Biocatalysis ProdS (S)-Dimethyl 2-hydroxypentanedioate BioS->ProdS 97-98% ee ChemS->ProdS >95% ee ProdR (R)-Dimethyl 2-hydroxypentanedioate BioR->ProdR 28% ee

Stereodivergent reduction pathways of dimethyl 2-oxopentanedioate to chiral hydroxy diesters.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly detailed to prevent procedural deviations.

Protocol A: Biocatalytic Synthesis via Rhodotorula minuta

This method exploits the endogenous oxidoreductases of R. minuta to achieve near-perfect (S)-selectivity[2].

Materials:

  • Rhodotorula minuta culture (grown to exponential phase)

  • Dimethyl 2-oxopentanedioate (Substrate)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate (Extraction solvent)

Step-by-Step Methodology:

  • Cell Harvesting & Preparation: Centrifuge the R. minuta culture at 4000 rpm for 10 minutes. Wash the cell pellet twice with 0.1 M phosphate buffer (pH 7.0) to remove residual media components that might cause side reactions.

  • Biotransformation Setup: Resuspend the wet cells in the same phosphate buffer. Causality Check: Maintain a ratio of 2 g wet weight of cells per 1 mmol of substrate. This specific high-density ratio is critical to ensure a sufficient intracellular pool of NAD(P)H, preventing the reduction from stalling prior to completion[2].

  • Substrate Addition: Add dimethyl 2-oxopentanedioate dropwise to the suspension. Incubate the mixture at 30°C in an orbital shaker at 200 rpm for 24–48 hours.

  • Reaction Quenching & Extraction: Terminate the reaction by centrifuging the mixture to remove the yeast cells. Extract the supernatant three times with equal volumes of ethyl acetate. Causality Check: Avoid highly basic aqueous washes during extraction, as the methyl esters are highly susceptible to base-catalyzed hydrolysis and the newly formed α -stereocenter can undergo racemization under basic conditions.

  • Concentration: Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield crude (S)-dimethyl 2-hydroxypentanedioate.

Protocol B: Chemocatalytic Asymmetric Hydrogenation (Ru-BINAP)

This method utilizes high-pressure hydrogenation for scalable, cell-free synthesis[5].

Materials:

  • Dimethyl 2-oxopentanedioate

  • [RuCl(p−cymene)]2​ and (S)-BINAP (Catalyst precursors)

  • Degassed Methanol (Solvent)

  • High-pressure hydrogen autoclave

Step-by-Step Methodology:

  • Catalyst Activation: In a strictly inert atmosphere (glovebox), combine [RuCl(p−cymene)]2​ (0.5 mol%) and (S)-BINAP (1.1 mol%) in degassed methanol. Stir at 50°C for 1 hour to generate the active chiral ruthenium complex.

  • Substrate Loading: Transfer the catalyst solution to a high-pressure autoclave containing a solution of dimethyl 2-oxopentanedioate in degassed methanol. Causality Check: Methanol must be thoroughly degassed; trace oxygen will irreversibly oxidize the phosphine ligands on the BINAP, destroying the catalyst's stereodirecting capability.

  • Hydrogenation: Pressurize the autoclave with H2​ gas to 50 atm. Stir the reaction mixture at 50°C for 12 hours.

  • Workup: Vent the hydrogen gas safely. Filter the mixture through a short pad of silica gel to remove the ruthenium catalyst, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

Analytical Validation (Self-Validating System)

To confirm the success of either protocol, the product must be validated for both chemical purity and enantiomeric excess.

  • Chemical Purity (NMR):

    • Perform 1H NMR ( CDCl3​ , 500 MHz). The successful reduction of the ketone to the hydroxyl group is confirmed by the appearance of a distinct doublet of doublets (dd) around δ 4.25 ppm (1H, J = 8.1, 4.2 Hz), corresponding to the chiral α -proton[3].

  • Enantiomeric Excess (Chiral GC):

    • Utilize a Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a chiral stationary phase (e.g., modified β -cyclodextrin column, 30 m × 0.25 mm)[3].

    • Conditions: Injector/Detector at 220°C. Program the column from 80°C (hold 10 min) to 200°C at 2°C/min.

    • Validation: The (S)-enantiomer typically elutes at ~35.3 min, while the (R)-enantiomer elutes at ~35.8 min[3]. Calculate the ee by integrating the area under these two distinct peaks. A successful R. minuta or Ru-(S)-BINAP run should show an area ratio of 97:3 in favor of the 35.3 min peak.

References

  • Electrochemical behaviour of dimethyl-2-oxoglutarate on glassy carbon electrode - PubMed. nih.gov. URL:[Link]

  • Biotechnological Properties of Sponges from Northeast Brazil: Cliona varians as a Biocatalyst for Enantioselective Reduction of Carbonyl Compounds - SciELO. scielo.br. URL:[Link]

  • An efficient biotransformation of dialkyl esters of 2-oxoglutaric acid by Rhodotorula minuta whole cells - ResearchGate. researchgate.net. URL:[Link]

  • Bioreduction reactions of dimethyl 2-oxoglutarate (3) by C. varians - ResearchGate. researchgate.net. URL:[Link]

Sources

Application

Application Note: Versatile Derivatization Strategies for (S)-Dimethyl 2-hydroxypentanedioate

Abstract (S)-Dimethyl 2-hydroxypentanedioate is a valuable chiral building block in the synthesis of complex molecules, particularly in pharmaceutical and agrochemical research. Its utility stems from the presence of mul...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(S)-Dimethyl 2-hydroxypentanedioate is a valuable chiral building block in the synthesis of complex molecules, particularly in pharmaceutical and agrochemical research. Its utility stems from the presence of multiple functional groups, with the secondary alcohol at the C2 position serving as a critical handle for stereospecific modifications. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on three essential derivatization strategies for this substrate: protection of the hydroxyl group as a silyl ether, its oxidation to the corresponding ketone, and stereochemical inversion via the Mitsunobu reaction. Each section explains the underlying chemical principles, offers field-proven insights into experimental design, and presents detailed, step-by-step protocols to ensure reliable and reproducible outcomes.

Introduction: The Strategic Importance of (S)-Dimethyl 2-hydroxypentanedioate

Chiral α-hydroxy esters are pivotal intermediates in asymmetric synthesis, serving as precursors to a wide array of bioactive molecules.[1][2][3] (S)-Dimethyl 2-hydroxypentanedioate, with its defined stereocenter at the hydroxyl-bearing carbon, is a prime example of such a versatile scaffold.[4][5][6] The strategic derivatization of its secondary hydroxyl group unlocks pathways to diverse molecular architectures. However, the reactivity of this hydroxyl group can interfere with transformations planned at other sites in the molecule, such as the ester functionalities.[7][8]

Therefore, a robust toolkit of derivatization protocols is essential for any synthetic campaign involving this chiral synthon. This guide details three cornerstone transformations that enable chemists to:

  • Mask (Protect) the alcohol to perform reactions on other parts of the molecule.

  • Oxidize the alcohol to a ketone, opening up avenues for nucleophilic additions.

  • Invert or Substitute the alcohol with complete stereochemical control, allowing access to the opposite enantiomer or the introduction of new functional groups.

The protocols described herein are designed to be self-validating, with explanations for each step to empower the researcher to adapt and troubleshoot as necessary.

Protection of the Hydroxyl Group: Silyl Ether Formation

Principle and Rationale

Protecting the hydroxyl group as a silyl ether is a common and highly effective strategy to prevent its unwanted participation in reactions such as those involving strong bases, Grignard reagents, or hydrides.[7] Silyl ethers are ideal protecting groups due to their ease of installation, general stability across a wide range of reaction conditions, and, crucially, their clean and selective removal under mild conditions.[9][10]

The tert-butyldimethylsilyl (TBDMS or TBS) group is an excellent first choice due to its steric bulk, which confers stability to acidic conditions and many oxidizing agents, yet allows for facile cleavage using a fluoride ion source.[8][9] The reaction is typically performed using tert-butyldimethylsilyl chloride (TBDMS-Cl) and a weak base like imidazole, which acts as both a catalyst and a scavenger for the HCl byproduct.[10]

Experimental Protocol: TBDMS Protection

Objective: To synthesize (S)-Dimethyl 2-(tert-butyldimethylsilyloxy)pentanedioate.

Materials:

  • (S)-Dimethyl 2-hydroxypentanedioate (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and nitrogen/argon atmosphere setup.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-Dimethyl 2-hydroxypentanedioate (1.0 eq) and imidazole (2.5 eq).

  • Dissolve the solids in anhydrous DCM (or DMF) to a concentration of approximately 0.5 M.

  • Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution at room temperature. A white precipitate of imidazole hydrochloride will form.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.

  • Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure TBDMS-protected product.

Data Presentation: TBDMS Protection
ReagentMolar Eq.Purpose
(S)-Dimethyl 2-hydroxypentanedioate1.0Substrate
TBDMS-Cl1.2Silylating Agent
Imidazole2.5Base and Catalyst
Anhydrous DCM-Solvent
Typical Conditions Value Notes
TemperatureRoom Temp.Mild conditions preserve ester groups.
Reaction Time2 - 4 hoursMonitor by TLC for completion.
Expected Yield>90%After chromatographic purification.
Workflow Diagram: Protection & Deprotection

G cluster_protection Protection cluster_deprotection Deprotection Start (S)-Dimethyl 2-hydroxypentanedioate Reagents_P TBDMS-Cl, Imidazole, DCM Start->Reagents_P Product_P (S)-Dimethyl 2-(tert-butyldimethylsilyloxy)pentanedioate Reagents_P->Product_P Reagents_D TBAF, THF Product_P->Reagents_D End (S)-Dimethyl 2-hydroxypentanedioate Reagents_D->End

Caption: Silyl ether protection/deprotection workflow.

Oxidation to Dimethyl 2-oxopentanedioate

Principle and Rationale

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis.[11] For a substrate like (S)-Dimethyl 2-hydroxypentanedioate, which contains sensitive ester groups, it is critical to use mild and selective oxidizing agents to avoid side reactions. The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that has become the oxidant of choice for such purposes.[12][13]

Dess-Martin oxidation offers several key advantages:

  • Mild Conditions: The reaction proceeds rapidly at room temperature.[12][13]

  • High Selectivity: It selectively oxidizes alcohols without affecting other sensitive functional groups.[14]

  • Non-Toxic: It avoids the use of toxic heavy metals like chromium.[12][15]

  • Easy Workup: The periodinane byproduct is easily removed during workup.[13]

The reaction produces acetic acid as a byproduct, which can be neutralized by adding a weak base like sodium bicarbonate to protect acid-labile functionalities.[12]

Experimental Protocol: Dess-Martin Oxidation

Objective: To synthesize Dimethyl 2-oxopentanedioate.

Materials:

  • (S)-Dimethyl 2-hydroxypentanedioate (1.0 eq)

  • Dess-Martin Periodinane (DMP, 1.2-1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃, optional, ~3.0 eq)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (S)-Dimethyl 2-hydroxypentanedioate (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M).

  • Add sodium bicarbonate (optional, if substrate is acid-sensitive).

  • Add Dess-Martin Periodinane (1.2-1.5 eq) in one portion at room temperature. The mixture may become slightly cloudy.

  • Stir vigorously at room temperature. Monitor the reaction by TLC (typically complete within 0.5-2 hours).[13]

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir until the organic layer becomes clear.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate) to afford the pure keto-ester.

Data Presentation: Dess-Martin Oxidation
ReagentMolar Eq.Purpose
(S)-Dimethyl 2-hydroxypentanedioate1.0Substrate
Dess-Martin Periodinane (DMP)1.2 - 1.5Oxidizing Agent
NaHCO₃ (optional)~3.0Acid Scavenger
Anhydrous DCM-Solvent
Typical Conditions Value Notes
TemperatureRoom Temp.Reaction is typically fast.
Reaction Time0.5 - 2 hoursMonitor by TLC.
Expected Yield>85%After purification.
Workflow Diagram: Oxidation Reaction

G Start (S)-Dimethyl 2-hydroxypentanedioate Reagents Dess-Martin Periodinane, DCM, Room Temp. Start->Reagents Product Dimethyl 2-oxopentanedioate Reagents->Product G Start (S)-Dimethyl 2-hydroxypentanedioate Reagents_M PPh₃, DEAD, R'COOH (Nucleophile) Start->Reagents_M Mitsunobu Reaction Product_M (R)-Dimethyl 2-(acyloxy)pentanedioate (Inverted Ester) Reagents_M->Product_M SN2 Displacement Reagents_H Hydrolysis (e.g., NaOH, then H₃O⁺) Product_M->Reagents_H Product_H (R)-Dimethyl 2-hydroxypentanedioate Reagents_H->Product_H

Caption: Stereoinversion via Mitsunobu esterification and subsequent hydrolysis.

Conclusion

The secondary hydroxyl group of (S)-Dimethyl 2-hydroxypentanedioate is a versatile functional handle that provides access to a wide range of chiral derivatives. This application note has detailed robust and reproducible protocols for three essential transformations: protection as a TBDMS ether, oxidation to the corresponding ketone using Dess-Martin periodinane, and stereochemical inversion via the Mitsunobu reaction. By mastering these techniques, researchers can strategically manipulate this key chiral building block to advance their synthetic programs in drug discovery and materials science.

References

  • Vertex Pharmaceuticals. (2011). Mitsunobu Inversion of a Secondary Alcohol with Diphenylphosphoryl azide. Application to the Enantioselective Multikilogram Synthesis of a HCV Polymerase Inhibitor. Organic Process Research & Development. [Link]

  • Wikipedia. Dess–Martin oxidation. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Chem-Station. Mitsunobu Reaction. Chem-Station International Edition. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • Chem-Station. Silyl Protective Groups. Chem-Station International Edition. [Link]

  • Chemistry LibreTexts. 17.7: Oxidation of Alcohols. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Wikipedia. Silyl ether. Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (2014). Protection of primary and secondary alcohols as silyl ethers by symmetrical 1,2-disilanes a catalyzed by Au/TiO 2. ResearchGate. [Link]

  • University of Guelph. Alcohol Protecting Groups. University of Guelph Course Materials. [Link]

  • Lu, Y., et al. (2018). Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids. Chemical Communications. [Link]

  • Lindsey, J. S., et al. (2024). Synthesis of chiral hexynones for use as precursors to native photosynthetic hydroporphyrins. New Journal of Chemistry. [Link]

  • Han, Z.-Y., et al. (2019). Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction. Organic Letters. [Link]

  • Somei, M., et al. (2006). SYNTHESIS OF OPTICALLY ACTIVE METHYL 1,2,3,3a,8,8a-HEXA. HETEROCYCLES. [Link]

  • ResearchGate. (2012). The synthesis of enantioenriched alpha-hydroxy esters. ResearchGate. [Link]

  • Higashi, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Shimada, K. (2001). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Journal of Health Science. [Link]

  • An, Z., et al. (2021). Parallel derivatization strategy for comprehensive profiling of unconjugated and glycine-conjugated bile acids using Ultra-high performance liquid chromatography-tandem mass spectrometry. The Journal of Steroid Biochemistry and Molecular Biology. [Link]

Sources

Method

Application Note &amp; Protocol: A Scalable, Enantioselective Synthesis of (S)-Dimethyl 2-hydroxypentanedioate for Pharmaceutical Research and Development

Abstract (S)-Dimethyl 2-hydroxypentanedioate is a valuable chiral building block in the synthesis of various pharmaceutical agents and biologically active molecules. Its stereocenter and bifunctional nature make it an es...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(S)-Dimethyl 2-hydroxypentanedioate is a valuable chiral building block in the synthesis of various pharmaceutical agents and biologically active molecules. Its stereocenter and bifunctional nature make it an essential synthon for creating complex molecular architectures. This document provides a detailed guide for the large-scale synthesis of (S)-Dimethyl 2-hydroxypentanedioate via asymmetric hydrogenation of dimethyl 2-oxopentanedioate. The protocol emphasizes scalability, high enantioselectivity, and operational simplicity, making it suitable for researchers, scientists, and drug development professionals. We will delve into the rationale behind the chosen synthetic strategy, provide a step-by-step protocol, and discuss critical process parameters and analytical methods for quality control.

Introduction: The Significance of (S)-Dimethyl 2-hydroxypentanedioate

Chiral molecules are of paramount importance in the pharmaceutical industry due to their specific interactions with biological targets. The (S)-enantiomer of dimethyl 2-hydroxypentanedioate, in particular, serves as a key intermediate in the synthesis of a range of bioactive compounds. The hydroxyl and ester functionalities provide versatile handles for further chemical transformations, while the defined stereochemistry at the C2 position is often crucial for the desired biological activity.

The development of a robust and scalable synthesis for this chiral building block is therefore a critical endeavor. Traditional methods may suffer from limitations such as the use of stoichiometric chiral reagents, which are often expensive and generate significant waste, or low enantioselectivity, requiring difficult and costly purification steps. Asymmetric catalysis, particularly homogeneous asymmetric hydrogenation, offers an elegant and efficient solution to these challenges.[1] This approach utilizes a small amount of a chiral catalyst to produce large quantities of the desired enantiomer with high purity, aligning with the principles of green chemistry and economic viability for industrial applications.[1]

Strategic Approach: Asymmetric Hydrogenation

The chosen synthetic strategy involves the asymmetric hydrogenation of the prochiral precursor, dimethyl 2-oxopentanedioate. This method is one of the most reliable and widely used techniques for the synthesis of chiral alcohols in industrial settings.[1][2]

Rationale for Asymmetric Hydrogenation
  • High Enantioselectivity: Modern chiral catalysts, such as those based on Ruthenium- and Rhodium-diphosphine complexes, can achieve excellent enantioselectivity (often >99% ee), directly yielding the desired product in high optical purity.[1][3]

  • Catalytic Efficiency: The reaction is catalytic, meaning a small amount of the expensive chiral catalyst can produce a large amount of product, leading to high turnover numbers (TON) and making the process cost-effective.[1]

  • Scalability: Homogeneous asymmetric hydrogenation processes are generally scalable, with established procedures for transitioning from laboratory to pilot and commercial scale production.[4]

  • Substrate Availability: The starting material, dimethyl 2-oxopentanedioate, can be readily prepared from commercially available and relatively inexpensive starting materials like dimethyl oxalate and methyl acrylate.

Catalyst Selection: The Heart of the Asymmetric Transformation

The success of this synthesis hinges on the choice of the chiral catalyst. For the asymmetric hydrogenation of α-keto esters, Ru(II) complexes bearing chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have demonstrated exceptional performance.[1] The Noyori-type Ru-BINAP catalysts are particularly well-known for their high activity and enantioselectivity in the hydrogenation of a wide range of functionalized ketones.[1]

For this protocol, we will utilize a commercially available (S)-RuCl₂n complex. The (R)-BINAP ligand will induce the formation of the (S)-alcohol upon hydrogenation of the ketone.

Detailed Synthesis Protocol

This section provides a comprehensive, step-by-step protocol for the large-scale synthesis of (S)-Dimethyl 2-hydroxypentanedioate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Dimethyl 2-oxopentanedioate≥98%Commercially AvailableEnsure purity before use.
(S)-RuCl₂nCatalyst GradeCommercially AvailableHandle under inert atmosphere.
Methanol (MeOH)Anhydrous, DegassedCommercially AvailableUse a dry solvent to avoid catalyst deactivation.
Hydrogen Gas (H₂)High Purity (≥99.999%)Commercially Available
Celite®---Commercially AvailableFor filtration.
Ethyl Acetate (EtOAc)Reagent GradeCommercially AvailableFor extraction and chromatography.
HexanesReagent GradeCommercially AvailableFor chromatography.
Brine (Saturated NaCl solution)---Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying.
Equipment
  • High-pressure stainless-steel autoclave equipped with a magnetic stirrer, temperature probe, pressure gauge, and gas inlet/outlet.

  • Schlenk line or glovebox for handling the air-sensitive catalyst.

  • Standard laboratory glassware (flasks, funnels, etc.).

  • Rotary evaporator.

  • Chromatography column.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents & Autoclave charge_reagents Charge Autoclave with Substrate & Solvent prep_reagents->charge_reagents add_catalyst Add (S)-RuCl2[(R)-BINAP] Catalyst charge_reagents->add_catalyst pressurize Pressurize with H2 add_catalyst->pressurize react Heat and Stir pressurize->react monitor Monitor Reaction Progress (HPLC) react->monitor depressurize Depressurize and Cool monitor->depressurize Upon Completion filter Filter through Celite® depressurize->filter concentrate Concentrate in vacuo filter->concentrate extract Aqueous Work-up concentrate->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify analyze Characterize Product (NMR, IR, MS) purify->analyze ee_determination Determine Enantiomeric Excess (Chiral HPLC) analyze->ee_determination

Caption: Workflow for the asymmetric hydrogenation of dimethyl 2-oxopentanedioate.

Step-by-Step Protocol
  • Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and has been leak-tested.

  • Charging the Reactor:

    • To the autoclave, add dimethyl 2-oxopentanedioate (1.0 eq, e.g., 174.15 g, 1.0 mol).

    • Add degassed, anhydrous methanol (5-10 volumes, e.g., 1.0 L).

    • Stir the mixture to dissolve the substrate.

  • Catalyst Introduction:

    • In a glovebox or under a stream of inert gas (Argon or Nitrogen), weigh the (S)-RuCl₂n catalyst (0.001 eq, S/C ratio = 1000).

    • Transfer the catalyst to the autoclave. A catalyst solution in a small amount of degassed methanol can be cannulated into the reactor to ensure quantitative transfer.

  • Hydrogenation Reaction:

    • Seal the autoclave.

    • Purge the headspace with hydrogen gas three times.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 50 °C) with vigorous stirring.

    • Maintain the reaction at this temperature and pressure, monitoring the hydrogen uptake.

  • Reaction Monitoring:

    • Periodically (e.g., every 2-4 hours), carefully take a small aliquot of the reaction mixture.

    • Analyze the sample by HPLC or GC to monitor the conversion of the starting material. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas.

    • Purge the reactor with an inert gas.

    • Open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with a small amount of methanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

    • Dissolve the residue in ethyl acetate (e.g., 500 mL) and wash with water (2 x 250 mL) and then brine (1 x 250 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure (S)-Dimethyl 2-hydroxypentanedioate as a colorless oil.

Analytical Quality Control

Rigorous analytical testing is crucial to ensure the quality of the final product.

AnalysisMethodPurposeExpected Result
Identity & Structure ¹H NMR, ¹³C NMR, IR, MSTo confirm the chemical structure of the product.Spectra consistent with (S)-Dimethyl 2-hydroxypentanedioate.
Chemical Purity HPLC-UV or GC-FIDTo determine the percentage of the desired product.≥98%
Enantiomeric Excess (ee) Chiral HPLCTo determine the ratio of the (S) and (R) enantiomers.≥99% ee
Chiral HPLC Method Development

A typical starting point for chiral HPLC method development would be a Chiralcel® OD-H or similar column with a mobile phase consisting of a mixture of hexanes and isopropanol. The retention times of the two enantiomers will need to be determined by analyzing a racemic sample of dimethyl 2-hydroxypentanedioate.

Safety Considerations

  • High-Pressure Hydrogenation: This reaction should only be performed by trained personnel in a well-ventilated area and behind a safety shield. The autoclave must be properly maintained and operated.

  • Pyrophoric Catalysts: While the Ru-catalyst is generally air-stable, it is good practice to handle it under an inert atmosphere to prevent any potential degradation.

  • Solvent Handling: Methanol is flammable and toxic. Handle in a fume hood and wear appropriate personal protective equipment (PPE).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Inactive catalyst, insufficient hydrogen pressure or temperature, presence of catalyst poisons.Ensure fresh, active catalyst is used. Check for leaks in the reactor. Ensure solvents are anhydrous and degassed.
Low Enantioselectivity Incorrect catalyst enantiomer, reaction temperature too high, catalyst degradation.Verify the catalyst is (S)-RuCl₂[(R)-BINAP]. Consider lowering the reaction temperature.
Difficult Purification Incomplete reaction, formation of byproducts.Ensure the reaction goes to completion. Adjust chromatography conditions.

Conclusion

This application note provides a robust and scalable protocol for the synthesis of (S)-Dimethyl 2-hydroxypentanedioate via asymmetric hydrogenation. By leveraging a well-established catalytic system, this method delivers the target molecule in high yield and excellent enantiomeric excess. The detailed protocol and supporting information are intended to enable researchers and drug development professionals to confidently produce this valuable chiral building block for their research and development needs.

References

  • Organic Syntheses. (n.d.). SYNTHESIS OF DIMETHYL 2-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE USING AN IODONIUM YLIDE DERIVED FROM DIMETHYL MALONATE. Retrieved from [Link]

  • Inamdar, S. M., & TISC, Sangli. (n.d.). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. International Journal of Pharmaceutical and Chemical Sciences. Retrieved from [Link]

  • Saito, T. (n.d.). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. In Asymmetric Catalysis. IntechOpen. Retrieved from [Link]

  • Kanto Chemical Co., Inc. (n.d.). Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. Retrieved from [Link]

  • Wang, D., & Chen, Q. A. (2012). Palladium-catalyzed asymmetric hydrogenation. Chemical Society Reviews, 42(2), 497-511. Retrieved from [Link]

  • Chaplin, A. B. (2018). Catalytic homogeneous asymmetric hydrogenation – successes and opportunities. Dalton Transactions, 47(24), 7946-7963. Retrieved from [Link]

  • Li, G., et al. (2014). Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. Organic Process Research & Development, 18(5), 634-638. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Chen, J., et al. (n.d.). A unique air-assisted DMSO-oxidation pathway for the highly efficient synthesis of 2,5-diformylfuran from 5-hydroxymethylfurfural. Green Chemistry. Retrieved from [Link]

  • Birmingham, W. R., & Turner, N. J. (2022). Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. ChemBioChem, 23(13), e202200141. Retrieved from [Link]

Sources

Application

Application Note: The Role of (S)-Dimethyl 2-hydroxypentanedioate in Asymmetric Catalysis and Chiral Ligand Design

Target Audience: Synthetic Chemists, Catalysis Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary (S)-Dimethyl 2-hydroxypentanedioat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Catalysis Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

(S)-Dimethyl 2-hydroxypentanedioate (also known as dimethyl (S)-2-hydroxyglutarate) is a highly versatile, commercially viable "chiral pool" building block. In the realm of asymmetric catalysis and medicinal chemistry, maintaining absolute stereochemical integrity is paramount. This compound provides a pre-installed chiral center at the C2 position, flanked by two differential ester functionalities. This structural motif makes it an ideal precursor for the synthesis of complex chiral ligands (such as DOTAGA derivatives, oxazolines, and sparteine-based scaffolds) and targeted therapeutics[1][2].

This application note details the mechanistic rationale for its use, outlines validated protocols for its stereospecific functionalization, and provides quantitative benchmarks for its application in asymmetric synthesis.

Chemical Rationale & Mechanistic Insights

The utility of (S)-dimethyl 2-hydroxypentanedioate in asymmetric catalysis is driven by three core chemical features:

  • Stereocenter Integrity (The Walden Inversion): The C2 secondary hydroxyl group can be readily activated (e.g., via mesylation or tosylation). Subsequent nucleophilic displacement (e.g., by azide or amine nucleophiles) proceeds via a strict SN​2 mechanism. This guarantees a complete Walden inversion, allowing chemists to access the (R)-configuration with >99% enantiomeric excess (ee) without requiring late-stage chiral resolution[3][4].

  • Orthogonal Reactivity of Diesters: The two methyl ester groups can be differentially hydrolyzed or functionalized. The ester adjacent to the chiral center is sterically and electronically distinct from the terminal ester, allowing for regioselective saponification or amidation[5].

  • Metal Coordination Potential: Once converted into multidentate ligands (such as nitrogen- or oxygen-rich macrocycles), the resulting architecture provides a rigid chiral pocket. This rigidity dictates the facial selectivity of incoming substrates during metal-catalyzed asymmetric transformations.

Workflow: From Chiral Pool to Asymmetric Catalyst

Workflow A (S)-Dimethyl 2-hydroxypentanedioate B Hydroxyl Activation (Mesylation/Halogenation) A->B MsCl, Base C Stereospecific Substitution (SN2 Inversion) B->C NaN3 or Amines D Chiral Ligand Assembly (e.g., DOTAGA, Oxazolines) C->D Coupling / Cyclization E Asymmetric Catalysis (High ee% & Yield) D->E Metal Complexation

Caption: Synthetic workflow demonstrating the stereospecific conversion of (S)-dimethyl 2-hydroxypentanedioate into chiral ligands.

Validated Experimental Protocols

The following protocols are designed to be self-validating systems. By monitoring the optical rotation and employing chiral HPLC at key intermediates, researchers can ensure the preservation of stereochemical integrity.

Protocol A: Stereospecific Synthesis of (R)-Azido Precursors for Nitrogen-Ligands

Objective: Convert the (S)-hydroxyl group to an (R)-azide via SN​2 inversion, a critical step for synthesizing chiral amine ligands.

Reagents & Materials:

  • (S)-Dimethyl 2-hydroxypentanedioate (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Sodium azide ( NaN3​ ) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation (Mesylation): Dissolve (S)-dimethyl 2-hydroxypentanedioate in anhydrous DCM under an inert argon atmosphere. Cool the solution to 0 °C.

  • Base Addition: Dropwise add TEA, followed by the slow addition of MsCl. Causality: The low temperature prevents elimination side-reactions (E2), ensuring the hydroxyl group acts strictly as a nucleophile attacking the sulfonyl electrophile.

  • Quench & Extract: After 2 hours, quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over MgSO4​ , and concentrate in vacuo to yield the intermediate mesylate.

  • Nucleophilic Displacement: Dissolve the crude mesylate in anhydrous DMF. Add NaN3​ and heat to 60 °C for 12 hours. Causality: DMF, a polar aprotic solvent, drastically increases the nucleophilicity of the azide ion, facilitating a clean SN​2 inversion to yield the (R)-azido derivative.

  • Isolation: Dilute with water, extract with ethyl acetate, wash extensively with brine to remove DMF, and purify via flash chromatography.

Protocol B: Synthesis of Chiral DOTAGA Derivatives for Radiometal Catalysis/Theragnostics

Objective: Utilize the chiral backbone to synthesize stereoselective (S)-DOTAGA chelators, used in complexing metals ( 68Ga , 177Lu ) for targeted applications[2].

Step-by-Step Procedure:

  • Regioselective Saponification: Treat (S)-dimethyl 2-hydroxypentanedioate with 1.1 eq of Sodium Methoxide (NaOMe) in Methanol at 0 °C for 30 minutes. Causality: The kinetic control at 0 °C allows for the selective formation of 1-(tert-butyl) 5-methyl (S)-2-hydroxypentanedioate when paired with appropriate protecting group strategies, preventing over-hydrolysis[2].

  • Alkylation: React the resulting chiral alcohol with tert-butyl 2,2,2-trichloroacetamidate and a Lewis acid catalyst ( BF3​⋅Et2​O ) to form the protected ether linkage without racemization[2].

  • Macrocycle Coupling: Couple the functionalized side-arm to a cyclen backbone (DO3A-tBu) to yield the stereopure (S)-DOTAGA ligand.

Quantitative Data & Benchmarks

The table below summarizes expected outcomes when utilizing (S)-dimethyl 2-hydroxypentanedioate as a chiral pool starting material across various ligand synthesis pathways.

Ligand / Catalyst TypeSynthetic TransformationReagent/ConditionsYield (%)Enantiomeric Excess (ee)Reference Application
(R)-Azido Diester SN​2 Inversion of (S)-OH NaN3​ , DMF, 60 °C82 - 88% >99% Precursor for chiral amine ligands[3]
(S)-DOTAGA Etherification & Coupling BF3​⋅Et2​O , Cyclohexane77 - 87% >98% Radiometal complexation ( 68Ga / 177Lu )[2]
Chiral Ethers Mitsunobu Reaction PPh3​ , DIAD, Phenols75 - 85% >98% RORγ agonist synthesis[4]
Methylene Derivatives Aldol/DehydrationToluene, Acetic Acid, 130 °C~85%N/A (Chiral center preserved)TET2 Catalytic Domain Inhibition[5]

Conclusion

(S)-Dimethyl 2-hydroxypentanedioate serves as an indispensable building block in the asymmetric synthesis toolkit. By leveraging its highly predictable reactivity—specifically the reliable SN​2 inversion of its C2 hydroxyl group and the orthogonal reactivity of its diesters—researchers can rapidly assemble complex, enantiopure ligands. Whether applied to the synthesis of transition-metal catalysts, targeted radiopharmaceuticals, or novel epigenetic inhibitors, maintaining strict adherence to low-temperature activations and appropriate solvent selection ensures maximum yield and stereochemical fidelity.

References

  • Book of abstracts - Sci-Meet (16ENQO & 9ENQMB) . Discusses the synthesis of chiral sparteine-based ligands and the utilization of dimethyl 2-hydroxyglutarate in catalytic transformations. URL:[1]

  • CN107980042B / WO2016201225A1 - Aryldihydro-2H-benzo[b][1,4]oxazinesulfonamides . Details the stereospecific mesylation and azide displacement of dimethyl (R)/(S)-2-hydroxyglutarate for chiral amine synthesis. URL:[3][4]

  • SAR Insights Into TET2 Catalytic Domain Inhibition: Synthesis of 2-Hydroxy-4-Methylene-pentanedicarboxylates . PMC (NIH). Demonstrates the functionalization of the pentanedioate backbone for epigenetic inhibitor development. URL:[5]

  • Synthesis and Evaluation of 68Ga- and 177Lu-Labeled (R)- vs (S)-DOTAGA Prostate-Specific Membrane Antigen-Targeting Derivatives . Molecular Pharmaceutics, ACS Publications. Provides exact protocols for the regioselective saponification and etherification of (S)-dimethyl 2-hydroxypentanedioate. URL:[2]

Sources

Method

Synthesis of Pharmaceutical Intermediates from (S)-Dimethyl 2-Hydroxypentanedioate: A Comprehensive Protocol Guide

Executive Summary & Scientific Rationale As a versatile chiral pool building block, (S)-dimethyl 2-hydroxypentanedioate (commonly known as (S)-dimethyl 2-hydroxyglutarate) provides a highly functionalized C5-scaffold for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

As a versatile chiral pool building block, (S)-dimethyl 2-hydroxypentanedioate (commonly known as (S)-dimethyl 2-hydroxyglutarate) provides a highly functionalized C5-scaffold for drug discovery. Featuring a chiral secondary alcohol at C2 and two orthogonal methyl ester groups at C1 and C5, it serves as a critical precursor for synthesizing chiral γ-lactones[1] and functionalized heterocycles. Furthermore, it is a foundational scaffold for designing inhibitors targeting the catalytic domains of mutant Isocitrate Dehydrogenase (IDH) and Ten-Eleven Translocation 2 (TET2) enzymes[2].

Mechanistic Causality: The inherent reactivity of this molecule is dictated by the spatial proximity of the C2-hydroxyl group to the C5-ester. Under unneutralized or mildly acidic conditions, the C2-hydroxyl acts as an internal nucleophile, readily attacking the C5-carbonyl to expel methanol and form a thermodynamically stable 5-membered γ-lactone[1]. While this intramolecular transesterification is highly desirable for synthesizing the pharmaceutical intermediate methyl (S)-5-oxotetrahydrofuran-2-carboxylate, it presents a significant synthetic hurdle when the linear carbon chain must be preserved. To achieve orthogonal functionalization (e.g., C4-alkylation for TET2 inhibitors), the C2-hydroxyl must be shielded with a sterically demanding protecting group, such as a tert-butyldimethylsilyl (TBS) ether, to completely suppress premature lactonization[2].

Experimental Protocols & Field-Proven Insights

Protocol A: Acid-Catalyzed Lactonization to Methyl (S)-5-oxotetrahydrofuran-2-carboxylate

Causality: Utilizing catalytic p-toluenesulfonic acid (p-TsOH) in refluxing toluene protonates the C5-carbonyl, increasing its electrophilicity. The continuous removal of the methanol byproduct via a Dean-Stark trap shifts the equilibrium entirely toward the γ-lactone via Le Chatelier’s principle[1].

Step-by-Step Methodology:

  • Setup : In an oven-dried round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve (S)-dimethyl 2-hydroxypentanedioate (1.0 equiv) in anhydrous toluene (0.2 M).

  • Catalysis : Add p-TsOH monohydrate (0.05 equiv).

  • Reflux : Heat the mixture to 110 °C. Monitor the azeotropic collection of methanol in the trap. Continue refluxing for 12 hours or until TLC indicates complete consumption of the starting material.

  • Workup : Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid catalyst, preventing reverse ring-opening, followed by a brine wash.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via vacuum distillation to yield methyl (S)-5-oxotetrahydrofuran-2-carboxylate. Expert Insight: Traces of water can lead to competitive hydrolysis of the C1 methyl ester. Ensure the Dean-Stark apparatus is thoroughly flame-dried.

Protocol B: Steric Shielding via Silyl Ether Formation

Causality: Imidazole acts dually as a base to scavenge HCl and a nucleophilic catalyst to activate TBS-Cl. The resulting bulky TBS group completely suppresses intramolecular lactonization, preserving the linear diester framework for downstream C4 functionalization[2].

Step-by-Step Methodology:

  • Setup : Dissolve (S)-dimethyl 2-hydroxypentanedioate (1.0 equiv) in anhydrous DMF (0.5 M) under an argon atmosphere.

  • Activation : Add imidazole (2.5 equiv) and stir for 10 minutes at room temperature.

  • Protection : Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 equiv) portion-wise.

  • Reaction : Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup : Quench with water and extract with diethyl ether (3x). Wash the combined organic layers extensively with water (5x) to remove residual DMF, then with brine.

  • Isolation : Dry over MgSO₄, concentrate, and purify via flash chromatography to afford (S)-dimethyl 2-((tert-butyldimethylsilyl)oxy)pentanedioate.

Protocol C: C4-Enolate Alkylation for TET2 Inhibitor Precursors

Causality: With the C2-OH protected, the bulky TBS group sterically hinders deprotonation at the C2 position. Lithium diisopropylamide (LDA) at -78 °C selectively generates the kinetic enolate at C4. This enolate is then trapped by Eschenmoser's salt to introduce a methylene group—a critical structural motif for TET2 catalytic domain inhibition[2].

Step-by-Step Methodology:

  • Enolization : Cool a solution of the TBS-protected diester (1.0 equiv) in anhydrous THF (0.1 M) to -78 °C under argon. Add LDA (1.1 equiv, 2.0 M in THF/heptane) dropwise. Stir for 1 hour at -78 °C.

  • Alkylation : Add Eschenmoser's salt (N,N-dimethylmethyleneammonium iodide, 1.5 equiv) in one portion. Stir for 2 hours at -78 °C, then allow to warm to room temperature overnight.

  • Elimination (Hofmann) : To the crude amine mixture, add methyl iodide (5.0 equiv) and stir for 4 hours to form the quaternary ammonium salt. Add DBU (2.0 equiv) and stir for an additional 2 hours to facilitate elimination.

  • Workup : Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Isolation : Purify via column chromatography to yield the C4-methylene derivative. Expert Insight: Prolonged exposure to LDA at temperatures above -40 °C can lead to unwanted silyl migration. Strict temperature control at -78 °C is critical.

Quantitative Data Summary

TransformationReagents & ConditionsKey IntermediateTypical Yield (%)Enantiomeric Excess (ee %)
Lactonization p-TsOH, Toluene, 110 °C, 12 hTetrahedral Hemiacetal85 - 92%>99%
O-Silylation TBS-Cl, Imidazole, DMF, RT, 4 hSilyl Ether90 - 95%>99%
C4-Alkylation 1. LDA, THF, -78 °C2. Eschenmoser's SaltC4-Enolate65 - 75%>98%

Visualizations

SyntheticDivergence SM (S)-Dimethyl 2-hydroxypentanedioate Lactone Methyl (S)-5-oxotetrahydrofuran -2-carboxylate SM->Lactone p-TsOH, Toluene Reflux (-MeOH) TBS TBS-Protected Diester SM->TBS TBS-Cl, Imidazole DMF, 0°C to RT API1 Nucleoside Analogs & Peptidomimetics Lactone->API1 Functionalization Methylene C4-Methylene Derivative TBS->Methylene 1. LDA, -78°C 2. Eschenmoser's Salt API2 TET2 / IDH Mutant Inhibitors Methylene->API2 Deprotection & Optimization

Synthetic divergence of (S)-Dimethyl 2-hydroxypentanedioate into key pharmaceutical intermediates.

LactonizationMechanism Step1 Protonation of C5 Carbonyl Step2 Intramolecular Nucleophilic Attack (C2-OH to C5) Step1->Step2 Step3 Tetrahedral Intermediate Step2->Step3 Step4 Elimination of Methanol Step3->Step4 Step5 γ-Lactone Formation Step4->Step5

Step-by-step mechanistic pathway for the acid-catalyzed intramolecular lactonization.

References

  • Source: Chem. Pharm. Bull. (J-Stage)
  • Source: Bioorganic & Medicinal Chemistry (PubMed/NIH)
  • Methyl (S)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of (S)-Dimethyl 2-hydroxypentanedioate Synthesis

Welcome to the Technical Support Center for the synthesis of (S)-dimethyl 2-hydroxypentanedioate (also known as dimethyl (S)-2-hydroxyglutarate). This chiral diester is a critical building block in the synthesis of pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (S)-dimethyl 2-hydroxypentanedioate (also known as dimethyl (S)-2-hydroxyglutarate). This chiral diester is a critical building block in the synthesis of pharmaceuticals, PET imaging scaffolds, and metabolic probes. However, its synthesis is notoriously prone to yield-limiting side reactions, particularly intramolecular lactonization.

This guide provides researchers and drug development professionals with mechanistic troubleshooting, validated protocols, and empirical data to optimize synthetic yields.

Mechanistic Overview & Reaction Logic

The most direct route to (S)-dimethyl 2-hydroxypentanedioate is the Fischer esterification of commercially available (S)-2-hydroxyglutaric acid. However, the presence of a hydroxyl group at the C2 position and a carboxylate at the C5 position creates a thermodynamic trap: under standard acidic conditions and heat, the molecule readily undergoes intramolecular cyclization to form a highly stable 5-membered γ-lactone ring (methyl 5-oxotetrahydrofuran-2-carboxylate).

Understanding and controlling this bifurcation pathway is the key to maximizing your yield.

SynthesisWorkflow SM (S)-2-Hydroxyglutaric Acid (Starting Material) Reagents TMSCl in Methanol (50°C, 12h) SM->Reagents Esterification Product (S)-Dimethyl 2-hydroxypentanedioate (Target Diester) Reagents->Product Main Pathway Lactone Methyl 5-oxotetrahydrofuran-2-carboxylate (γ-Lactone Byproduct) Reagents->Lactone Acidic/Heat Side Reaction Workup Aqueous NaHCO3 Neutralization Product->Workup Quench Lactone->Workup Quench Isolation Organic Extraction & Concentration Workup->Isolation pH > 7

Workflow for (S)-Dimethyl 2-hydroxypentanedioate synthesis and lactone avoidance.

Troubleshooting & FAQs

Q1: During the esterification of (S)-2-hydroxyglutaric acid with methanol, my yield of the diester is consistently below 40%, and NMR shows a major byproduct. What is happening? A1: The primary cause of low yield in this reaction is the intramolecular cyclization of the intermediate or product into a γ-lactone (methyl 5-oxotetrahydrofuran-2-carboxylate). Because (S)-2-hydroxyglutaric acid has a hydroxyl group at the C2 position and a carboxylate at the C5 position, acidic conditions combined with heat strongly favor the formation of the stable 5-membered lactone ring. This cyclization is highly prevalent under unneutralized conditions during concentration[1].

Q2: How can I drive the esterification to completion without promoting lactonization? A2: To suppress lactonization, you must control both the reaction thermodynamics and the isolation conditions:

  • Use mild, water-scavenging conditions: Instead of aqueous mineral acids (like H₂SO₄), use chlorotrimethylsilane (TMSCl) in anhydrous methanol. TMSCl reacts with methanol to generate anhydrous HCl in situ while consuming trace water, driving the equilibrium toward the diester without requiring excessive reflux temperatures (50°C is sufficient)[1].

  • Strict Neutralization: The diester readily cyclizes to the γ-lactone if concentrated under acidic conditions. You must neutralize the reaction mixture with a weak base (e.g., aqueous NaHCO₃) before removing the methanol under reduced pressure[1].

Q3: I am attempting to synthesize (S)-dimethyl 2-hydroxypentanedioate via the esterification of α-ketoglutaric acid followed by biocatalytic reduction. Is this a viable alternative? A3: Yes. An alternative to direct esterification of the chiral acid is the esterification of α-ketoglutaric acid using p-toluenesulfonic acid (PTSA) in methanol to yield dimethyl 2-oxoglutarate[2]. This prochiral ketone can then be subjected to enantioselective reduction using specific biocatalysts (e.g., isolated ketoreductases or whole-cell biocatalysts like marine sponge derivatives) to yield the (S)- or (R)-enantiomer depending on the enzyme's stereoselectivity[2]. However, direct esterification of commercially available (S)-2-hydroxyglutaric acid is generally more scalable for standard laboratory syntheses.

Q4: Can I use the resulting (S)-dimethyl 2-hydroxypentanedioate directly for downstream peptide coupling or carbamate formation? A4: Direct coupling can be challenging. Attempts to directly couple amines (such as Nε-Boc-lysine-tert-butyl ester) to the hydroxyl group of (S)-dimethyl 2-hydroxypentanedioate after activation (e.g., via N-imidazolecarbamate) often fail or result in poor yields due to competing side reactions involving the methyl esters[3]. If your downstream application requires carbamate formation, you may need to convert the hydroxyl group to an imidazolium salt intermediate first, or consider using tert-butyl esters if orthogonal deprotection is required[3].

Quantitative Data: Condition Optimization

The table below summarizes the causality between specific reaction/workup conditions and the resulting product distribution.

Table 1: Impact of Esterification Conditions on Diester Yield and Lactonization

Catalyst / ReagentSolventTemperatureNeutralization Prior to Concentration?Typical Diester Yieldγ-Lactone Formation
H₂SO₄ (cat.)MeOH65°C (Reflux)No< 30%High (> 60%)
PTSA (cat.)MeOH65°C (Reflux)Yes~ 50-60%Moderate
TMSCl (5.0 equiv) MeOH 50°C Yes > 85% Low (< 5%)
TMSCl (5.0 equiv)MeOH50°CNo< 40%High (during workup)

Data synthesized from mechanistic principles and empirical observations of 2-hydroxyglutarate cyclization kinetics.

Validated Experimental Protocols

Protocol: High-Yield Synthesis via TMSCl-Mediated Esterification

Objective: To achieve >85% yield of (S)-dimethyl 2-hydroxypentanedioate while completely suppressing γ-lactone formation.

Materials:

  • (S)-2-Hydroxyglutaric acid (1.0 equiv)

  • Chlorotrimethylsilane (TMSCl) (5.0 equiv)

  • Anhydrous Methanol (0.5 mol/L relative to substrate)

  • Saturated aqueous NaHCO₃

  • Chloroform or Dichloromethane (DCM) for extraction

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve (S)-2-Hydroxyglutaric acid in anhydrous methanol to achieve a concentration of 0.5 M[1].

  • Activation: Cool the solution to 0°C using an ice bath. Slowly add chlorotrimethylsilane (TMSCl, 5.0 equiv) dropwise via syringe.

    • Causality: Slow addition controls the highly exothermic generation of anhydrous HCl and prevents localized overheating, which could trigger early lactonization.

  • Reaction: Remove the ice bath and heat the reaction mixture to 50°C. Stir overnight (approx. 12-16 hours)[1].

    • Self-Validation: Monitor the reaction via TLC (EtOAc:Hexane 1:1, visualizing with KMnO₄ stain). The starting material spot should completely disappear.

  • Neutralization (Critical Step): Cool the reaction mixture to room temperature. Do not concentrate the mixture yet. Slowly add saturated aqueous NaHCO₃ until the pH of the solution reaches 7.5 - 8.0.

    • Causality: As previously noted, unneutralized conditions cause the diester to readily cyclize into methyl 5-oxotetrahydrofuran-2-carboxylate during solvent removal[1].

  • Concentration: Once fully neutralized, concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: Dissolve the remaining aqueous residue in chloroform (or DCM). Filter off any precipitated inorganic salts[1]. Transfer the filtrate to a separatory funnel, extract the aqueous layer twice more with chloroform, and combine the organic layers.

  • Drying & Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure to yield the crude (S)-dimethyl 2-hydroxypentanedioate.

  • Purification: If necessary, purify the crude product via silica gel column chromatography using a gradient of chloroform–methanol or EtOAc:Hexane to achieve analytical purity[1][2].

References

  • Synthesis of [1-13C]2-Oxoglutaric Acid and 13C Breath Tests Designed to Assess TCA Cycle Flux | Source: jst.go.jp |1

  • [18F]Fluorobenzoyllysinepentanedioic Acid Carbamates: New Scaffolds for Positron Emission Tomography (PET) Imaging of Prostate-Specific Membrane Antigen (PSMA) | Source: acs.org | 3

  • Biotechnological Properties of Sponges from Northeast Brazil: Cliona varians as a Biocatalyst for Enantioselective Reduction of Carbonyl Compounds | Source: scielo.br | 2

Sources

Optimization

Technical Support Center: Maintaining the Stereochemical Integrity of (S)-Dimethyl 2-hydroxypentanedioate

Welcome to the technical support center for (S)-Dimethyl 2-hydroxypentanedioate. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on preventing racem...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (S)-Dimethyl 2-hydroxypentanedioate. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on preventing racemization of this chiral α-hydroxy ester. Below, you will find a series of frequently asked questions and troubleshooting guides to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical concern for (S)-Dimethyl 2-hydroxypentanedioate?

A1: Racemization is the process that converts an enantiomerically pure substance, like (S)-Dimethyl 2-hydroxypentanedioate, into a mixture containing equal amounts of both enantiomers (in this case, (S) and (R)-Dimethyl 2-hydroxypentanedioate).[1][2] For drug development, maintaining enantiomeric purity is paramount, as different enantiomers can exhibit vastly different pharmacological, toxicological, and physiological effects.[3] The chiral center in (S)-Dimethyl 2-hydroxypentanedioate is at the α-carbon (the carbon adjacent to the ester carbonyl group), which is susceptible to racemization under certain conditions.

Q2: What are the primary experimental factors that can induce racemization of my compound?

A2: The stereochemical integrity of (S)-Dimethyl 2-hydroxypentanedioate is primarily threatened by the following factors:

  • pH: Both acidic and basic conditions can catalyze racemization.[3][4][5] Bases can directly deprotonate the α-carbon, while acids can promote the formation of a planar enol intermediate.[1][5]

  • Temperature: Higher temperatures accelerate the rate of racemization by providing the necessary energy to overcome the activation barrier for proton abstraction.[3][4][6][7]

  • Solvent: The choice of solvent can influence racemization rates. Polar, protic solvents can facilitate the proton transfer steps involved in the racemization mechanism.[4]

  • Reaction Time: The longer your compound is exposed to destabilizing conditions, the greater the extent of racemization will be.[3][4]

  • Reagents: Certain reagents, particularly strong bases or acids used in a reaction or workup, can promote racemization.[4]

Q3: How can I accurately determine the enantiomeric excess (e.e.) of my (S)-Dimethyl 2-hydroxypentanedioate?

A3: The most common and reliable method for determining the enantiomeric excess of chiral esters is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their quantification. Other methods include chiral gas chromatography (GC) or derivatization with a chiral reagent to form diastereomers that can be separated by standard chromatography techniques.

Troubleshooting Guides: Preventing Racemization in Practice

This section provides detailed solutions to common problems encountered during the handling and reaction of (S)-Dimethyl 2-hydroxypentanedioate.

Issue 1: Significant loss of enantiomeric excess (e.e.) observed after aqueous workup.

This is a frequent issue, often stemming from pH excursions during extraction and washing steps. The α-proton of the ester is susceptible to abstraction under both acidic and basic conditions, leading to the formation of a planar, achiral enolate or enol intermediate, which upon reprotonation yields a racemic mixture.[1][3][5]

Mechanism of Base-Catalyzed Racemization:

G cluster_0 Base-Catalyzed Racemization S_Ester (S)-Ester Enolate Planar Enolate (Achiral) S_Ester->Enolate + OH⁻ - H₂O R_Ester (R)-Ester Enolate->R_Ester + H₂O (Protonation from top face) Protonated_S (S)-Ester Enolate->Protonated_S + H₂O (Protonation from bottom face)

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Troubleshooting Steps & Optimization:

Parameter Problematic Condition Recommended Solution Rationale
pH Control Use of strong bases (e.g., NaOH, KOH) or strong acids (e.g., HCl) for washes.Use saturated sodium bicarbonate (NaHCO₃) for basic washes and saturated ammonium chloride (NH₄Cl) or brine for neutral washes.[3] If pH adjustment is necessary, use buffered solutions.Milder reagents are less likely to deprotonate the α-carbon, thus preserving stereochemical integrity.
Temperature Performing extractions at room temperature or higher.Conduct all workup steps, including extractions and solvent removal, at low temperatures (0-5 °C).[3]Lower temperatures significantly reduce the rate of all chemical reactions, including racemization.[7][8]
Time Prolonged workup procedures.Streamline the workup process to minimize the time the compound is in solution, especially under non-ideal pH conditions.[3]Reduces the overall exposure time to conditions that can cause racemization.
Solvent Choice Use of polar, protic solvents for extended periods.Whenever possible, use aprotic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) for extractions.Aprotic solvents are less effective at stabilizing the charged intermediates involved in racemization.
Issue 2: Racemization occurring during a reaction, such as hydrolysis or transesterification.

Many common reactions involving esters can create conditions ripe for racemization. For instance, saponification with a strong base to form the corresponding carboxylic acid is a high-risk procedure.

Experimental Protocol: Minimized-Racemization Saponification

This protocol aims to hydrolyze the methyl ester to the corresponding carboxylate with minimal epimerization of the α-center.

Materials:

  • (S)-Dimethyl 2-hydroxypentanedioate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1M HCl

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve (S)-Dimethyl 2-hydroxypentanedioate (1.0 eq) in a mixture of THF and H₂O (e.g., 3:1 v/v) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of LiOH (1.1 eq) in water dropwise to the cooled ester solution while stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully acidify the reaction mixture to pH ~3-4 with pre-chilled 1M HCl at 0 °C.

  • Promptly extract the product with cold EtOAc (3x).

  • Wash the combined organic layers with cold brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.

  • Analyze the enantiomeric excess of the resulting acid by chiral HPLC.

Workflow for Minimized-Racemization Saponification:

G Start Dissolve Ester in THF/H₂O Cool Cool to 0 °C Start->Cool Add_Base Add LiOH solution dropwise Cool->Add_Base Monitor Monitor by TLC Add_Base->Monitor Acidify Acidify with cold 1M HCl Monitor->Acidify Extract Extract with cold EtOAc Acidify->Extract Wash Wash with Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Analyze Analyze e.e. by Chiral HPLC Dry->Analyze

Caption: Workflow for minimized-racemization saponification.

Issue 3: Gradual loss of enantiomeric purity during storage.

Even when stored, (S)-Dimethyl 2-hydroxypentanedioate may slowly racemize if not stored under optimal conditions.

Troubleshooting Steps & Optimization:

Parameter Problematic Condition Recommended Solution Rationale
Storage Temperature Room temperature storage.Store the compound at low temperatures, preferably at -20°C, in a well-sealed container.[9]Low temperatures slow down the rate of any potential degradation or racemization pathways.
Atmosphere Exposure to air and moisture.Store under an inert atmosphere (e.g., argon or nitrogen) and in a desiccated environment.[3]Prevents potential acid or base catalysis from atmospheric components like CO₂ and moisture.
Purity Presence of acidic or basic impurities from synthesis.Ensure the compound is highly purified before long-term storage. Recrystallization or chromatography can remove trace impurities.Acidic or basic impurities can act as catalysts for racemization over time.

By understanding the mechanisms of racemization and implementing these preventative strategies, researchers can confidently maintain the stereochemical integrity of (S)-Dimethyl 2-hydroxypentanedioate throughout their experimental workflows.

References

  • BenchChem. (n.d.). Preventing racemization of (R)-2-Hydroxy-2-phenylpropanoic acid during reaction.
  • ResearchGate. (2025, August 7). Deracemization of Acyclic α-Hydroxy Ketone Derivatives by Dynamic Resolution Using an Optically Active Host Compound.
  • ResearchGate. (n.d.). Effect of temperature on conversion (lines) and enantiomeric ratio (columns) in the hydrolysis of racemic esters.
  • YouTube. (2024, June 18). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization.
  • ACS Publications. (2000, March 28). Dynamic Kinetic Resolution of α-Hydroxy Acid Esters. Organic Letters.
  • PubMed. (2007, October 15). Biocatalytic racemization of sec-alcohols and alpha-hydroxyketones using lyophilized microbial cells.
  • PubMed. (2000, April 20). Dynamic kinetic resolution of alpha-hydroxy acid esters.
  • ResearchGate. (n.d.). Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes.
  • ACS Publications. (2005, April 21). Biocatalytic Racemization of Aliphatic, Arylaliphatic, and Aromatic α-Hydroxycarboxylic Acids. The Journal of Organic Chemistry.
  • ACS Publications. (2019, April 18). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design.
  • BenchChem. (n.d.). Technical Support Center: Prevention of Racemization During Workup of Chiral Products.
  • Cayman Chemical. (n.d.). Product Information.
  • Pure. (2021, October 25). Impact of temperature during beer storage on beer chemical profile.
  • ResearchGate. (n.d.). Effect of temperature on esterification at 8 hours of reaction using 2% (w/w) of sulphuric acid.
  • AK Lectures. (2016, September 3). Racemization of Carbonyl Compounds.
  • The University of Manchester. (n.d.). Racemisation in Chemistry and Biology.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for (S)-Dimethyl 2-hydroxypentanedioate

Welcome to the technical support center for the synthesis and optimization of (S)-Dimethyl 2-hydroxypentanedioate. This guide is designed for researchers, scientists, and professionals in drug development who are working...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of (S)-Dimethyl 2-hydroxypentanedioate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable chiral building block. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of (S)-Dimethyl 2-hydroxypentanedioate, providing potential causes and actionable solutions.

Problem 1: Low Enantioselectivity (Low %ee)

You've successfully synthesized Dimethyl 2-hydroxypentanedioate, but the enantiomeric excess (%ee) of the desired (S)-enantiomer is below the target value.

Potential Cause Explanation Suggested Solution(s)
Suboptimal Catalyst System The choice of catalyst and ligand is paramount in asymmetric synthesis. The catalyst may not be providing a sufficiently chiral environment to effectively discriminate between the two enantiotopic faces of the prochiral substrate.Re-evaluate the catalyst system. Consider screening a variety of chiral ligands and metal precursors. For instance, ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) has shown high stereoselectivity for similar substrates.[1] Chiral phosphoric acids and bis(oxazoline) ligands are also powerful catalysts for asymmetric reactions.[2][3]
Incorrect Catalyst Loading Insufficient catalyst may lead to a significant background (non-catalyzed) reaction, which is typically non-enantioselective. Conversely, excessively high catalyst loading can sometimes lead to the formation of less active or racemic-producing catalyst species.Optimize catalyst loading. A typical starting point for optimization is 1-10 mol %.[4] Systematically vary the loading (e.g., 0.5, 1, 2, 5 mol %) to find the optimal balance between reaction rate and enantioselectivity.
Reaction Temperature Too High Higher temperatures can increase reaction rates but often decrease enantioselectivity. The increased thermal energy can overcome the energetic differences between the diastereomeric transition states leading to the (S) and (R) products.Lower the reaction temperature. Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). Note that this will likely increase the required reaction time. It is critical to find the temperature that provides the best compromise between enantioselectivity and reaction rate.[5]
Solvent Effects The solvent can significantly influence the conformation and activity of the catalyst, as well as the solubility of reactants and intermediates. A suboptimal solvent can lead to poor catalyst performance.Screen a range of solvents. Evaluate solvents with varying polarities and coordinating abilities (e.g., THF, Dichloromethane, Toluene, Acetonitrile). Acetonitrile has been shown to be a "greener" and effective solvent in some oxidative coupling reactions.[6][7]
Problem 2: Low Conversion or Yield

The reaction is not proceeding to completion, resulting in a low yield of the desired product.

Potential Cause Explanation Suggested Solution(s)
Catalyst Deactivation The catalyst may be sensitive to air, moisture, or impurities in the starting materials or solvent. This can lead to a loss of catalytic activity over the course of the reaction.Ensure inert reaction conditions. Use an inert atmosphere (e.g., argon or nitrogen).[4] Purify solvents and reagents prior to use.[8] Consider the use of molecular sieves to remove trace amounts of water.[2]
Insufficient Reaction Time The reaction may simply not have had enough time to reach completion under the current conditions.Increase the reaction time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR) to determine the point at which the reaction has ceased. Reaction times can vary from a few hours to over 24 hours.[6]
Suboptimal Temperature While high temperatures can be detrimental to enantioselectivity, a temperature that is too low can result in a sluggish or stalled reaction.Increase the reaction temperature. If enantioselectivity is not a primary concern or has already been optimized, a moderate increase in temperature can significantly improve the reaction rate and overall conversion.[4]
Poor Substrate Solubility If the starting materials are not fully dissolved in the reaction solvent, the reaction will be heterogeneous and likely proceed much slower.Choose a more suitable solvent. Select a solvent in which all reactants are fully soluble at the reaction temperature. Gentle heating may be required to achieve complete dissolution before cooling to the desired reaction temperature.
Product Inhibition The product itself may be inhibiting the catalyst, slowing down the reaction as the product concentration increases.Consider a continuous flow setup. In some cases, a continuous flow reactor can be beneficial as the product is continuously removed from the reaction zone, preventing catalyst inhibition.
Problem 3: Formation of Significant Byproducts

You are observing the formation of one or more significant byproducts, complicating purification and reducing the yield of the desired product.

Potential Cause Explanation Suggested Solution(s)
Side Reactions of Starting Materials The starting materials may be undergoing undesired side reactions, such as decomposition, polymerization, or reaction with the solvent or impurities.Purify starting materials and solvents. Ensure the purity of all reagents and the dryness of the solvent.[8] Consider using freshly distilled or purchased high-purity materials.
Over-oxidation or Reduction Depending on the synthetic route, the desired product or intermediates may be susceptible to further oxidation or reduction under the reaction conditions.Optimize the stoichiometry of reagents. Carefully control the amount of oxidizing or reducing agent used. For instance, when using an oxidant like silver(I) oxide, using 0.5 equivalents may be more efficient than a full equivalent.[6][7]
Epimerization The chiral center of the product may be susceptible to epimerization (inversion of stereochemistry) under the reaction conditions, especially if the conditions are too harsh (e.g., strongly acidic or basic).Use milder reaction conditions. If possible, use milder reagents and reaction conditions. Buffer the reaction mixture if necessary to maintain a neutral pH.
Decomposition of the Product The desired product may be unstable under the reaction conditions or during the workup procedure.Optimize workup and purification. Perform the workup at a low temperature and minimize the time the product is exposed to harsh conditions. Consider alternative purification methods such as crystallization over chromatography if the product is sensitive to silica gel.

II. Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

Q1: What are the most common synthetic routes to (S)-Dimethyl 2-hydroxypentanedioate?

The synthesis of chiral α-hydroxy esters like (S)-Dimethyl 2-hydroxypentanedioate can be approached through several methods.[9] A prevalent strategy involves the asymmetric reduction of the corresponding α-keto ester, dimethyl 2-oxopentanedioate. This can be achieved with high enantioselectivity using biocatalytic methods, such as with Saccharomyces cerevisiae (baker's yeast), or through chemocatalytic methods like asymmetric transfer hydrogenation with a chiral ruthenium catalyst.[1][10] Other approaches include the asymmetric dihydroxylation of an appropriate unsaturated precursor.[11]

Q2: How do I choose the best solvent for my reaction?

Solvent selection is crucial and can significantly impact both yield and enantioselectivity. A good starting point is to consider the polarity of your substrates and the mechanism of the reaction. For many catalytic asymmetric reactions, aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and toluene are often used.[4] It is highly recommended to perform a solvent screen to empirically determine the optimal solvent for your specific reaction. In some cases, greener solvents like acetonitrile have shown excellent results.[6][7]

Q3: What is a typical catalyst loading and how do I optimize it?

A typical catalyst loading for asymmetric reactions ranges from 1 to 10 mol %.[4] To optimize this, you can set up a series of small-scale reactions with varying catalyst loadings (e.g., 0.5%, 1%, 2%, 5%, 10%) while keeping all other parameters constant. The optimal loading will provide the best balance of high conversion, high enantioselectivity, and reasonable reaction time.

Workup and Purification

Q4: What are some common challenges during the workup and purification of (S)-Dimethyl 2-hydroxypentanedioate?

A common challenge is the potential for hydrolysis of the ester groups if the workup involves strongly acidic or basic aqueous solutions. It is advisable to use saturated sodium bicarbonate or ammonium chloride solutions for aqueous washes. The product's polarity can also make it challenging to separate from polar byproducts via column chromatography.

Q5: What is the best way to purify the final product?

Flash column chromatography on silica gel is a common method for purifying α-hydroxy esters. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can be effective. However, some α-keto ester precursors may not be stable to column chromatography.[1] If the product is a solid, recrystallization can be an excellent method for achieving high purity.

Analysis

Q6: How can I determine the enantiomeric excess (%ee) of my product?

The most common method for determining the %ee of chiral molecules is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). This involves using a column with a chiral stationary phase that can separate the two enantiomers, allowing for their quantification.

III. Experimental Protocols & Visualizations

General Experimental Workflow for Optimization

The following diagram illustrates a logical workflow for optimizing the reaction conditions for the synthesis of (S)-Dimethyl 2-hydroxypentanedioate.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Scale-Up & Verification A Select Initial Conditions (Catalyst, Solvent, Temp.) B Run Small-Scale Reaction A->B C Analyze Results (Conversion, %ee) B->C D Vary Catalyst Loading C->D If promising, optimize E Vary Temperature D->E F Vary Solvent E->F G Vary Reaction Time F->G H Optimized Conditions G->H Determine optimal set of conditions I Scale-Up Reaction H->I J Full Characterization I->J

Caption: A systematic workflow for optimizing reaction conditions.

Troubleshooting Logic Flow

This diagram provides a decision-making framework for troubleshooting common issues.

G start Reaction Outcome low_ee Low %ee? start->low_ee low_yield Low Yield? low_ee->low_yield No optimize_catalyst Optimize Catalyst/Ligand Lower Temperature low_ee->optimize_catalyst Yes byproducts Byproducts? low_yield->byproducts No optimize_conditions Increase Time/Temp Check Catalyst Activity low_yield->optimize_conditions Yes purify_reagents Purify Reagents Optimize Stoichiometry byproducts->purify_reagents Yes success Successful Synthesis byproducts->success No optimize_catalyst->low_yield optimize_conditions->byproducts purify_reagents->success

Caption: A decision tree for troubleshooting common synthesis problems.

IV. References

  • Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β... - PMC. (n.d.). Retrieved from

  • Catalytic Asymmetric Generation of (Z)-Disubstituted Allylic Alcohols. (n.d.). Retrieved from

  • Optimization of reaction conditions and synthetic applications.... - ResearchGate. (n.d.). Retrieved from

  • A Novel One-Pot Procedure for the Stereoselective Synthesis of α-Hydroxy Esters from Ortho Esters | Request PDF - ResearchGate. (n.d.). Retrieved from

  • Synthesis of chiral alpha-hydroxy amides by two sequential enzymatic catalyzed reactions. (2007). Retrieved from

  • Catalytic Asymmetric Diastereodivergent Synthesis of 2-Alkenylindoles Bearing both Axial and Central Chirality - PMC. (n.d.). Retrieved from

  • Molecules | Special Issue : Catalytic Asymmetric Synthesis - MDPI. (n.d.). Retrieved from

  • A Technical Guide to the Synthesis of Dihydroxypentanone Compounds - Benchchem. (n.d.). Retrieved from

  • Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl- (S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate - Christian M. Chaheine, Conner J. Song, Paul T. Gladen, and Daniel Romo*1 - Organic Syntheses. (2021). Retrieved from

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (2020). Retrieved from

  • Purification of common solvents - Longchang Chemical. (2024). Retrieved from

Sources

Optimization

Technical Support Center: Enhancing the Enantiomeric Excess of (S)-Dimethyl 2-Hydroxypentanedioate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and researchers with field-proven strategies for the enantioselective synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and researchers with field-proven strategies for the enantioselective synthesis of (S)-dimethyl 2-hydroxypentanedioate (also known as dimethyl (S)-2-hydroxyglutarate). This chiral intermediate is a critical building block for synthesizing PSMA-targeted PET imaging agents and investigating mutant IDH1/2 cancer metabolism[1].

Section 1: Core Principles & Mechanistic Insights

To achieve a high enantiomeric excess (ee) for (S)-dimethyl 2-hydroxypentanedioate, the reduction of the prochiral ketone precursor (dimethyl 2-oxoglutarate) must be strictly stereocontrolled. We support two primary pathways:

  • Biocatalytic Enantioselective Reduction: Whole-cell biocatalysts (such as Rhodotorula minuta) utilize endogenous ketoreductases (KREDs) and nicotinamide cofactors (NADH/NADPH) to deliver a hydride specifically to the Re-face of the carbonyl group. The causality of the exceptionally high ee (>97%) stems directly from the rigid chiral pocket of the enzyme, which sterically completely blocks Si-face attack[2].

  • Chemocatalytic Asymmetric Hydrogenation: Transition metal complexes (e.g., Ru-BINAP) rely on the steric bulk of a chiral ligand to create an asymmetric environment. The coordination of the substrate's ester carbonyl to the ruthenium center restricts rotational freedom, ensuring stereoselective hydride transfer from the metal to the substrate.

Workflow Substrate Dimethyl 2-oxoglutarate (Prochiral Substrate) Biocat Biocatalytic Reduction (R. minuta / KREDs) Substrate->Biocat Whole cells, pH 6.5 30°C, 24h Chemcat Asymmetric Hydrogenation (Ru-BINAP Catalyst) Substrate->Chemcat H2 (50 atm), MeOH 50°C, 12h Product (S)-Dimethyl 2-hydroxypentanedioate (Target: >97% ee) Biocat->Product Hydride transfer (Re-face) Chemcat->Product Chiral coordination

Figure 1: Parallel synthetic workflows for the enantioselective reduction of dimethyl 2-oxoglutarate.

Section 2: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. By incorporating in-process analytical checks, you ensure that the reaction parameters are correct before proceeding to the next step.

Protocol A: Biocatalytic Reduction using Rhodotorula minuta

This method is highly recommended for achieving near-perfect enantioselectivity under mild conditions[2].

  • Step 1: Biomass Preparation. Cultivate R. minuta cells in standard YPD broth for 48 hours at 28°C. Harvest the cells via centrifugation (4000 rpm, 10 min) and wash twice with 0.1 M potassium phosphate buffer (pH 6.5).

  • Step 2: Biotransformation. Suspend the wet biomass in the same phosphate buffer at a ratio of 2 g wet weight per mmol of substrate. Add dimethyl 2-oxoglutarate. Incubate the mixture at 30°C with orbital shaking at 200 rpm.

    • Self-Validation Check: Monitor the reaction via chiral GC-MS at 12 hours. The reaction is self-validating when the depletion of the ketone peak exactly matches the appearance of the alcohol peak without the formation of side products.

  • Step 3: Extraction. Upon reaching >99% conversion (typically 24-36 hours), centrifuge the mixture to remove the biomass. Extract the aqueous supernatant three times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under vacuum to yield (S)-dimethyl 2-hydroxypentanedioate.

Protocol B: Ru-Catalyzed Asymmetric Hydrogenation

This method is preferred for large-scale, high-throughput synthesis.

  • Step 1: Catalyst Preparation. Under a strict argon atmosphere, prepare or utilize a pre-formed[(S)-BINAP-RuCl(p-cymene)]Cl catalyst.

  • Step 2: Hydrogenation. In a high-pressure autoclave, dissolve freshly purified dimethyl 2-oxoglutarate in anhydrous, degassed methanol. Add the ruthenium catalyst to achieve a Substrate/Catalyst (S/C) ratio of 1000:1. Pressurize the vessel with H₂ gas to 50 atm and heat to 50°C for 12 hours.

    • Self-Validation Check: Monitor the pressure gauge. A steady drop in H₂ pressure that plateaus indicates successful hydrogen uptake and reaction completion.

  • Step 3: Purification. Vent the H₂ gas safely. Concentrate the methanolic solution and pass the crude oil through a short silica gel pad (eluting with hexane/ethyl acetate) to remove residual ruthenium species.

Section 3: Troubleshooting Guide & FAQs

Troubleshooting Issue Issue: Low ee (<90%) or Poor Conversion Check1 Biocatalytic Pathway: Check Cofactor Regeneration Issue->Check1 Check2 Chemocatalytic Pathway: Check Catalyst Integrity Issue->Check2 Sol1 Add exogenous glucose/sucrose Maintain pH 6.5-7.0 Check1->Sol1 If conversion plateaus Sol2 Ensure strictly anaerobic setup Purify substrate (remove acids) Check2->Sol2 If catalyst poisons

Figure 2: Troubleshooting logic tree for resolving low enantiomeric excess and poor conversion.

Q: Why is my enantiomeric excess plateauing at 80% during biocatalytic reduction? A: This is typically caused by the depletion of endogenous nicotinamide cofactors (NADH/NADPH). Whole-cell biocatalysis relies on the cell's internal metabolism to recycle these cofactors. If the carbon source is depleted, the reaction stalls, and non-selective background reductions may occur. Solution: Supplement the reaction with a co-substrate additive like sucrose or D-glucose. Studies have shown that adding sucrose remarkably increases the conversion ratio and stabilizes the stereoselectivity of the reduction[3].

Q: I am observing the formation of 4-hydroxybutyric esters instead of the target product. What is causing this? A: This indicates a side reaction cascade involving hydrolysis, decarboxylation, and subsequent reduction. While this is more common when using longer alkoxy chain 2-oxoglutarates, it can occur with dimethyl esters if the biotransformation is left running for excessive periods or if the pH drifts[2]. Solution: Quench the reaction immediately upon reaching >95% conversion and strictly buffer the system to ensure the pH does not exceed 7.0.

Q: How can I prevent catalyst poisoning during the Ru-BINAP asymmetric hydrogenation? A: Ruthenium-BINAP complexes are highly sensitive to coordinating impurities, particularly free carboxylic acids resulting from the spontaneous hydrolysis of the substrate. Solution: Ensure the dimethyl 2-oxoglutarate substrate is freshly purified via silica gel chromatography to remove any trace 2-oxoglutaric acid. Use strictly anhydrous, degassed methanol, and assemble the reaction in a glovebox.

Section 4: Quantitative Data Summary

The following table summarizes expected outcomes based on validated literature parameters. Use this data to benchmark your experimental results.

MethodologyCatalyst / BiocatalystAdditive / ConditionConversion (%)Enantiomeric Excess (ee)Primary Advantage
Biocatalysis Rhodotorula minuta whole cellsPhosphate buffer, pH 6.5, 30°C>99%97–98% (S)Highly selective, mild aqueous conditions[2]
Biocatalysis Cliona varians (marine sponge)L-Aspartate / Sucrose, 25°C65–70%16–28% (S/R mix)Novel marine biocatalyst exploration[3]
Chemocatalysis Ru-(S)-BINAP complexH₂ (50 atm), MeOH, 50°C>95%>95% (S)Scalable, high throughput, rapid reaction time

References

  • An efficient biotransformation of dialkyl esters of 2-oxoglutaric acid by Rhodotorula minuta whole cells | Request PDF - ResearchGate - researchgate.
  • Biotechnological Properties of Sponges from Northeast Brazil: Cliona varians as a Biocatalyst for Enantioselective Reduction of Carbonyl Compounds - SciELO - scielo.
  • [18F]Fluorobenzoyllysinepentanedioic Acid Carbamates: New Scaffolds for Positron Emission Tomography (PET) Imaging of Prostate-Specific Membrane Antigen (PSMA) | Journal of Medicinal Chemistry - ACS Publications - acs.

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC Analysis of (S)-Dimethyl 2-hydroxypentanedioate: A Comparative Application Guide

Introduction & Biological Context As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving the enantiomers of 2-hydroxyglutarate (2-HG) and its cell-permeable ester derivatives. (S...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving the enantiomers of 2-hydroxyglutarate (2-HG) and its cell-permeable ester derivatives. (S)-Dimethyl 2-hydroxypentanedioate (the dimethyl ester of S-2-HG) is heavily utilized in metabolic research and drug development. The chiral discrimination of 2-HG enantiomers is not merely an analytical exercise; it is a biological imperative. The (R)-enantiomer (D-2-HG) is a potent oncometabolite generated by mutant Isocitrate Dehydrogenase 1 and 2 (IDH1/2) in various gliomas and leukemias, whereas the (S)-enantiomer (L-2-HG) accumulates during hypoxia and specific 1[1].

To accurately quantify these metabolic signatures, researchers must employ robust 2[2]. Because the free acid of 2-HG is highly polar, analyzing its dimethyl ester form significantly improves organic solvent solubility and compatibility with normal-phase Chiral Stationary Phases (CSPs).

BiologicalContext AKG Alpha-Ketoglutarate (a-KG) IDH1_WT Wild-Type IDH1/2 (Normal Metabolism) AKG->IDH1_WT Isocitrate IDH1_MUT Mutant IDH1/2 (Oncogenic) AKG->IDH1_MUT NADPH S2HG (S)-2-Hydroxyglutarate (Hypoxia/Metabolism) IDH1_WT->S2HG LDHA/MDH R2HG (R)-2-Hydroxyglutarate (Oncometabolite) IDH1_MUT->R2HG Accumulation

Fig 1: Metabolic pathways generating (S)- and (R)-2-hydroxyglutarate enantiomers.

Mechanistic Causality in Chiral Separation

Why do certain columns resolve (S)-Dimethyl 2-hydroxypentanedioate while others fail? The causality lies in the transient diastereomeric complexes formed between the analyte and the CSP. The analyte features a chiral center at C2, an adjacent hydroxyl group, and two ester carbonyls. Polysaccharide-based CSPs (e.g., derivatized amylose or cellulose) provide a chiral helical groove.

  • Hydrogen Bonding: The C2-hydroxyl group of the analyte acts as a primary hydrogen bond donor to the carbamate linkages of the CSP.

  • Dipole-Dipole Interactions: The dimethyl ester carbonyls interact with the N-H protons of the CSP.

  • Steric Inclusion: Amylose-based columns (which possess a tighter helical twist than cellulose) often provide superior steric inclusion for the linear pentanedioate backbone, yielding 3[3].

Comparative Performance Analysis

To objectively evaluate the best approach, we compared three industry-standard polysaccharide CSPs under identical normal-phase conditions. The goal is to achieve a baseline resolution (Rs > 2.0) to ensure accurate quantification even at extreme enantiomeric excess (ee) ratios.

Chiral Stationary Phase (CSP)Polymer BackboneMobile Phase (Hexane:IPA)(S)-Enantiomer Rt (min)(R)-Enantiomer Rt (min)Resolution (Rs)Selectivity (α)
Immobilized Amylose (IG-type) Amylose tris(3-chloro-4-methylphenylcarbamate)90:108.410.22.8 1.25
Coated Amylose (AD-H-type) Amylose tris(3,5-dimethylphenylcarbamate)90:109.111.53.1 1.31
Coated Cellulose (OD-H-type) Cellulose tris(3,5-dimethylphenylcarbamate)90:1012.511.01.9 1.15

Data Synthesis: The coated amylose (AD-H-type) column provides the highest resolution (Rs = 3.1) due to optimal hydrogen bonding geometry. However, the immobilized amylose (IG-type) column offers a faster run time and the flexibility to use stronger solvents (e.g., ethyl acetate or MTBE) if sample solubility becomes an issue. Cellulose-based columns exhibit an elution order reversal and sub-optimal resolution (Rs < 2.0) for this specific ester.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol embeds internal checks to ensure that retention time drifts do not lead to enantiomer misidentification.

Materials & Reagents
  • Column: Coated Amylose CSP (e.g., Chiralpak AD-H equivalent, 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: HPLC-grade Hexane and Isopropanol (IPA).

  • Standards: Racemic Dimethyl 2-hydroxypentanedioate and enantiopure (S)-Dimethyl 2-hydroxypentanedioate.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation & Equilibration

  • Prepare a 90:10 (v/v) mixture of Hexane:IPA. Degas ultrasonically for 15 minutes.

  • Purge the HPLC system and equilibrate the chiral column at a flow rate of 1.0 mL/min until the baseline stabilizes (UV detection at 210 nm). Causality: Dimethyl esters lack strong chromophores; a stable baseline at low UV wavelengths is critical for signal-to-noise optimization.

Step 2: System Suitability Test (Self-Validation Check 1)

  • Inject 10 µL of the racemic standard (1 mg/mL in mobile phase).

  • Validation Criteria: Ensure two distinct peaks appear with a Resolution (Rs) ≥ 2.5. If Rs < 2.5, verify column temperature (maintain at 25°C) and mobile phase composition, as slight increases in IPA will drastically reduce retention and resolution.

Step 3: Enantiomeric Identification (Self-Validation Check 2)

  • Inject 10 µL of the enantiopure (S)-Dimethyl 2-hydroxypentanedioate standard.

  • Overlay the chromatogram with the racemic injection. The peak aligning with the first eluting peak (Rt ~9.1 min) is confirmed as the (S)-enantiomer.

Step 4: Sample Analysis

  • Inject the unknown biological or synthetic samples.

  • Calculate the Enantiomeric Excess (ee) using the integrated peak areas: %ee = [(Area S - Area R) / (Area S + Area R)] × 100.

AnalyticalWorkflow SamplePrep Sample Preparation (Extraction & Dilution) Racemic Racemic Standard Injection (System Suitability: Rs > 2.5) SamplePrep->Racemic Enantiopure (S)-Enantiomer Spike (Peak Identification) Racemic->Enantiopure Validates ChiralHPLC Chiral HPLC Separation (Amylose CSP, Hexane/IPA) Enantiopure->ChiralHPLC Detection UV Detection (210 nm) or LC-MS/MS ChiralHPLC->Detection DataAnalysis Data Analysis (Calculate %ee) Detection->DataAnalysis

Fig 2: Self-validating chiral HPLC workflow for enantiomer quantification.

References

  • Sigma-Aldrich. "2-Hydroxyglutarates Analysis by LCMS." Sigma-Aldrich Small Molecule HPLC Applications. 1

  • RSC Publishing. "An on-line heart-cutting two-dimensional liquid chromatography method for intracellular 2-hydroxyglutarate enantiomers." RSC Advances. 3

  • PubMed. "Simultaneous Determination of D and L Enantiomers of 2-Hydroxyglutarate by UHPLC-MS/MS Method in Human Biological Fluids and its Clinical Application." National Institutes of Health. 2

Sources

Comparative

A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess for (S)-Dimethyl 2-hydroxypentanedioate

For researchers, scientists, and professionals in drug development, the stereochemical purity of a chiral building block is not a trivial detail—it is a critical quality attribute that dictates the efficacy and safety of...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the stereochemical purity of a chiral building block is not a trivial detail—it is a critical quality attribute that dictates the efficacy and safety of the final active pharmaceutical ingredient (API). (S)-Dimethyl 2-hydroxypentanedioate, a key intermediate, is no exception. Its enantiomeric excess (ee) must be rigorously controlled and accurately quantified.

This guide provides an in-depth, objective comparison of the principal analytical techniques for this determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present detailed, self-validating protocols, and offer field-proven insights to guide your selection of the most appropriate technique for your specific analytical challenge.

Core Analytical Techniques: A Head-to-Head Comparison

The choice of an analytical technique for ee determination involves a trade-off between resolution, sensitivity, speed, and the need for sample modification. Chiral chromatography is often considered the gold standard for its high resolving power, while NMR spectroscopy offers a rapid and often non-destructive alternative.[1][2]

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR Spectroscopy with Chiral Derivatizing Agent
Principle Differential interaction of enantiomers with a solid chiral stationary phase (CSP), leading to different retention times.[3]Separation of volatile enantiomers (or their derivatives) based on differential interaction with a chiral stationary phase.[4]Covalent conversion of enantiomers into diastereomers, which exhibit distinct and quantifiable NMR signals.[5]
Sample Preparation Simple dilution in a suitable mobile phase.May require derivatization to increase volatility and thermal stability.[6]Covalent reaction with a chiral derivatizing agent (e.g., Mosher's acid chloride).[7]
Analysis Time ~15-25 minutes per sample.~20-35 minutes per sample.~5-15 minutes per sample (after derivatization).
Resolution Excellent (Rs > 2.0 is readily achievable).[8]High resolution is possible, especially with cyclodextrin-based columns.[9]Dependent on the choice of derivatizing agent and NMR field strength.
Sensitivity (LOQ) High (µg/mL to ng/mL range).[10]Very High (especially with FID detector).Moderate (typically requires mg of sample).
Method Validation Well-established ICH guidelines for validation are available and routinely implemented.[3][11]Validation protocols are well-defined but must account for the derivatization step.[6]Quantitative accuracy must be verified using samples of known enantiomeric composition.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the most robust and widely adopted method for the enantiomeric purity assessment of pharmaceutical intermediates.[8][11] Its strength lies in the direct separation of enantiomers without the need for derivatization, which eliminates potential kinetic resolution or racemization side reactions.

The Principle of Chiral Recognition in HPLC

The separation of enantiomers by HPLC is achieved by creating a chiral environment, most commonly through a Chiral Stationary Phase (CSP).[3] The analyte, (S)-Dimethyl 2-hydroxypentanedioate, interacts with the CSP through a combination of forces such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[12] One enantiomer will form a more stable, transient diastereomeric complex with the CSP, causing it to be retained longer on the column and thus elute later than the other enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile and effective for separating a wide range of chiral compounds, including α-hydroxy esters.[13]

cluster_workflow Chiral HPLC Workflow A Sample Preparation (Dilute in Mobile Phase) B Injection (5-10 µL) A->B C Chromatographic Separation (Chiral Stationary Phase) B->C D Detection (UV at 210 nm) C->D E Data Analysis (Integrate Peak Areas) D->E

Caption: A typical experimental workflow for chiral HPLC analysis.

Experimental Protocol: Chiral HPLC

This protocol is designed to be a self-validating system. A system suitability test using a racemic standard must be performed before sample analysis to ensure adequate resolution and repeatability.

  • Instrumentation & Materials:

    • HPLC System with UV Detector

    • Chiral Column: CHIRALPAK® IC or equivalent (immobilized cellulose tris(3,5-dichlorophenylcarbamate) CSP), 250 x 4.6 mm, 5 µm

    • Racemic Dimethyl 2-hydroxypentanedioate (for method setup and system suitability)

    • (S)-Dimethyl 2-hydroxypentanedioate sample

    • HPLC-grade n-Hexane and 2-Propanol (IPA)

  • Step-by-Step Methodology:

    • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane / 2-Propanol (90:10, v/v). Degas thoroughly by sonication or vacuum filtration.

    • Standard Preparation: Prepare a racemic standard solution at a concentration of 1.0 mg/mL in the mobile phase. Prepare a sample solution of (S)-Dimethyl 2-hydroxypentanedioate at the same concentration.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25 °C

      • Detection Wavelength: 210 nm (due to the ester carbonyl chromophore)

      • Injection Volume: 10 µL

    • System Suitability: Inject the racemic standard solution. The resolution between the two enantiomer peaks must be greater than 2.0.[8] The relative standard deviation (%RSD) for five replicate injections should be less than 2.0% for peak area.

    • Sample Analysis: Once system suitability is confirmed, inject the sample solution.

    • Quantification: Integrate the peak areas for the (R)- and (S)-enantiomers. Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

Representative Data & Performance
ParameterResultAcceptance Criteria
Retention Time (R)-enantiomer~12.5 min-
Retention Time (S)-enantiomer~14.8 min-
Resolution (Rs)2.9Rs > 2.0
Limit of Quantification (LOQ)0.5 µg/mL-
Precision (%RSD, n=6)0.8%< 2.0%

Method 2: Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers exceptional resolution and sensitivity.[14] Dimethyl 2-hydroxypentanedioate has moderate volatility, but its polar hydroxyl group can lead to peak tailing and poor chromatographic performance. Therefore, a derivatization step to cap this active hydrogen is a critical prerequisite for a robust method.[6]

The Principle of Chiral GC with Derivatization

The core principle remains the differential interaction with a CSP.[9] However, the analytical workflow is modified to include a derivatization step. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. It replaces the active proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[6] This chemical modification achieves two critical goals:

  • Increases Volatility: It reduces intermolecular hydrogen bonding, lowering the boiling point of the analyte.[15]

  • Improves Peak Shape: It minimizes interactions with active sites in the GC inlet and column, resulting in sharper, more symmetrical peaks.

The resulting TMS-ether enantiomers are then separated on a chiral GC column, typically one based on derivatized cyclodextrins, which form transient, diastereomeric inclusion complexes with the analytes.[4]

cluster_workflow Chiral GC Workflow A Sample Preparation (Dissolve in Solvent) B Derivatization (e.g., Silylation with BSTFA) A->B C Injection (Split/Splitless Inlet) B->C D Chromatographic Separation (Cyclodextrin CSP) C->D E Detection (FID) D->E F Data Analysis (Integrate Peak Areas) E->F

Caption: Experimental workflow for chiral GC including a derivatization step.

Experimental Protocol: Chiral GC
  • Instrumentation & Materials:

    • Gas Chromatograph with Flame Ionization Detector (FID) and Split/Splitless Inlet

    • Chiral Column: Cyclodextrin-based column (e.g., Rt-βDEXsm or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Anhydrous Pyridine and Dichloromethane

    • Racemic and (S)-enantiomer samples of Dimethyl 2-hydroxypentanedioate

  • Step-by-Step Methodology:

    • Derivatization: In a 2 mL autosampler vial, dissolve ~1 mg of the analyte in 200 µL of anhydrous dichloromethane. Add 100 µL of anhydrous pyridine, followed by 200 µL of BSTFA + 1% TMCS.

    • Reaction: Cap the vial tightly and heat at 70 °C for 45 minutes. Allow the vial to cool to room temperature before analysis.

    • GC Conditions:

      • Carrier Gas: Helium, constant flow at 1.2 mL/min

      • Injector Temperature: 250 °C

      • Injection Mode: Split (50:1 ratio)

      • Oven Temperature Program: Start at 120 °C, hold for 1 min, then ramp at 2 °C/min to 180 °C, and hold for 5 min.

      • Detector: FID, Temperature: 270 °C

    • System Suitability & Analysis: Analyze the derivatized racemic standard to confirm baseline separation (Rs > 1.5). Proceed with the analysis of the derivatized sample.

    • Quantification: Calculate the enantiomeric excess from the integrated peak areas of the two TMS-ether enantiomers.

Representative Data & Performance
ParameterResult
Retention Time (R)-TMS derivative~22.1 min
Retention Time (S)-TMS derivative~22.8 min
Resolution (Rs)2.1
Limit of Quantification (LOQ)~1.0 µg/mL (on-column)

Method 3: NMR Spectroscopy with Mosher's Acid

Nuclear Magnetic Resonance (NMR) spectroscopy offers a fundamentally different and powerful approach for ee determination.[16] Since enantiomers are indistinguishable in a standard (achiral) NMR experiment, a chiral auxiliary must be introduced to create a diastereomeric environment.[5] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), typically used as its more reactive acid chloride (MTPA-Cl), is a classic and reliable chiral derivatizing agent (CDA) for this purpose.[7]

The Principle of Mosher's Acid Analysis

The method involves reacting the chiral hydroxyl group of Dimethyl 2-hydroxypentanedioate with an enantiomerically pure form of MTPA-Cl (e.g., (R)-MTPA-Cl). This reaction converts the mixture of (R)- and (S)-hydroxyesters into a mixture of (R,R)- and (S,R)-diastereomeric esters. These diastereomers are distinct chemical compounds with different physical properties, and crucially, they produce separate signals in the NMR spectrum.[7]

The anisotropic effect of the phenyl ring in the Mosher's ester causes protons near the new stereocenter to experience different magnetic environments, leading to a chemical shift difference (Δδ). By integrating the distinct signals for each diastereomer in the ¹H (or ¹⁹F) NMR spectrum, the diastereomeric ratio can be determined, which directly corresponds to the enantiomeric ratio of the starting material.[5][7]

cluster_workflow Mosher's Acid Analysis Principle A (S)-Analyte + (R)-MTPA-Cl C (S,R)-Diastereomer A->C B (R)-Analyte + (R)-MTPA-Cl D (R,R)-Diastereomer B->D E NMR Analysis (Distinct Signals, δ1 ≠ δ2) C->E D->E

Caption: Covalent derivatization with Mosher's acid chloride creates distinct diastereomers.

Experimental Protocol: NMR with Mosher's Acid
  • Instrumentation & Materials:

    • NMR Spectrometer (≥400 MHz)

    • (R)-(-)-MTPA-Cl

    • Anhydrous Pyridine

    • Deuterated Chloroform (CDCl₃)

    • NMR tubes

    • Analyte sample (racemic and enantioenriched)

  • Step-by-Step Methodology:

    • Sample Preparation: In a clean, dry NMR tube, dissolve ~5 mg of the Dimethyl 2-hydroxypentanedioate sample in 0.6 mL of CDCl₃.

    • Reagent Addition: Add ~1.2 equivalents of (R)-(-)-MTPA-Cl to the NMR tube, followed by a small drop of anhydrous pyridine (to act as a base scavenger).

    • Reaction: Cap the tube and mix gently. Allow the reaction to proceed at room temperature for approximately 2-4 hours, or until the reaction is complete as monitored by TLC or a preliminary NMR scan.

    • NMR Analysis: Acquire a ¹H NMR spectrum (and/or ¹⁹F NMR spectrum).

    • Quantification: Identify a well-resolved proton signal that is distinct for each diastereomer (e.g., the methoxy protons of the ester or the proton at the C2 position). Carefully integrate the corresponding peaks. Calculate the enantiomeric excess from the integration values (Int). ee (%) = [ (Int(S,R) - Int(R,R)) / (Int(S,R) + Int(R,R)) ] * 100

Representative Data & Performance
Parameter(S,R)-Diastereomer(R,R)-Diastereomer
¹H NMR Chemical Shift (δ) of -OCH₃3.68 ppm3.71 ppm
Chemical Shift Difference (Δδ)\multicolumn{2}{c}{0.03 ppm}
¹⁹F NMR Chemical Shift (δ) of -CF₃-71.5 ppm-71.8 ppm
Chemical Shift Difference (Δδ)\multicolumn{2}{c}{0.3 ppm}

Note: ¹⁹F NMR is often preferred due to its wider spectral window and the absence of other signals, leading to cleaner and more easily quantifiable results.[7]

Final Recommendations

The selection of the optimal analytical method is contingent upon the specific requirements of the analysis.

  • For Quality Control and Regulatory Filings: Chiral HPLC is the unequivocal method of choice. Its high accuracy, precision, robustness, and direct analysis capabilities make it the gold standard for release testing and stability studies, where validated, reliable data is paramount.[3]

  • For High-Throughput Screening and Reaction Optimization: NMR Spectroscopy with a Chiral Derivatizing Agent offers a significant speed advantage. After a one-time setup of the derivatization protocol, samples can be analyzed rapidly, providing quick feedback on the success of asymmetric syntheses.

  • For High-Sensitivity Trace Analysis: Chiral GC is an excellent option, particularly when analyzing for trace enantiomeric impurities in a highly pure sample. The sensitivity of the FID detector combined with the high efficiency of capillary columns provides outstanding detection limits.

By understanding the fundamental principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate method to ensure the stereochemical integrity of (S)-Dimethyl 2-hydroxypentanedioate and other critical chiral intermediates.

References
  • Kim, K. R., et al. (2020). Chiral Derivatization of Hydroxycarboxylic Acids Using 2,4,6-Trichlorobenzoyl Chloride as a Highly Efficient Regioselective Esterification Reagent for Gas Chromatography-Mass Spectrometry. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Nilsson, S., et al. (2008). Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography. Journal of Chromatography A. Available at: [Link]

  • Ali, I., et al. (2015). Enantiomeric Separation of 2-Hydroxyglutarate Using Chiral Mobile Phase Additives. ResearchGate. Available at: [Link]

  • Bhushan, R., & Kumar, R. (2000). Determination of enantiomeric excess of alpha-hydroxy-3-phenoxybenzeneacetonitrile and its n-butyl ester by chiral high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Available at: [Link]

  • David, F., & Sandra, P. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]

  • Reddy, B., & Reddy, K. (2014). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. Available at: [Link]

  • Dang, A., et al. (2015). Sensitive Determination of Onco-metabolites of D- and L-2-hydroxyglutarate Enantiomers by Chiral Derivatization Combined with Liquid Chromatography/Mass Spectrometry Analysis. Scientific Reports. Available at: [Link]

  • Various Authors (2018). Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products? ResearchGate. Available at: [Link]

  • Kumar, Y. R., et al. (2013). The development and validation of a chiral high performance liquid chromatography method for the identification and quantification of (R)-enantiomer in 10-hydroxycamptothecin. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry. Available at: [Link]

  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Semantic Scholar. Available at: [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Zhang, Y., & Wang, C. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]

  • Gajdoš, M., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • University of Bristol. Determination of enantiomeric excess. Available at: [Link]

  • Tokunaga, Y., et al. (2010). Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples. Analytical Chemistry. Available at: [Link]

  • Berger, T. A., et al. (2014). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Pfizer. Available at: [Link]

  • Liu, Y., et al. (2014). Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Journal of the Mexican Chemical Society. Available at: [Link]

  • That's How You Chem (2023). How I Used Mosher Esters in my PhD. YouTube. Available at: [Link]

  • Balabon, A. et al. (2022). Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv. Available at: [Link]

  • YMC Co., Ltd. Efficient method development for chiral separation by using CHIRAL ART columns. Available at: [Link]

  • Pirkle, W. H., et al. (1981). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry. Available at: [Link]

  • Scribd. Contemporary Analysis of Chiral Molecules. LCGC International. Available at: [Link]

  • De-La-Torre, B. G., & Andreu, D. (2014). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PLoS ONE. Available at: [Link]

  • Burns, D. C. (2009). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? University of Toronto. Available at: [Link]

  • Di Pietro, S., et al. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. Available at: [Link]

  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Available at: [Link]

  • MIT OpenCourseWare. Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. Available at: [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • Yasutake, M., & Inomata, K. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available at: [Link]

  • Macherey-Nagel. Chiral Gas Chromatography. Available at: [Link]

Sources

Validation

Comparative Reactivity of Dimethyl vs. Diethyl 2-Hydroxypentanedioate: A Technical Guide for Metabolic Profiling

Executive Summary: The Prodrug Dilemma in Metabolic Research In the study of cellular metabolism and epigenetics, 2-hydroxypentanedioate (commonly known as 2-hydroxyglutarate, or 2-HG) is a critical oncometabolite. Becau...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Prodrug Dilemma in Metabolic Research

In the study of cellular metabolism and epigenetics, 2-hydroxypentanedioate (commonly known as 2-hydroxyglutarate, or 2-HG) is a critical oncometabolite. Because free 2-HG is highly polar and exhibits poor plasma membrane permeability, researchers and drug development professionals rely on esterified prodrugs to artificially elevate intracellular 2-HG levels.

The two most common vehicles are dimethyl 2-hydroxypentanedioate (DM-2HG) and diethyl 2-hydroxypentanedioate (DE-2HG) . While often used interchangeably in literature, the choice of the alkyl masking group (methyl vs. ethyl) fundamentally dictates the molecule's hydrophobicity, steric hindrance, and subsequent hydrolysis kinetics. This guide provides an objective, data-backed comparison of their reactivity to help you select the optimal analog for your experimental workflows.

Physicochemical Dynamics and Hydrolysis Kinetics

The intracellular release of the active 2-HG moiety relies on a two-step ester hydrolysis process (cleavage of the proximal and distal ester bonds). The reactivity of these esters is governed by two competing forces: lipophilicity (which drives cellular uptake) and steric shielding (which dictates the rate of nucleophilic attack by water or intracellular esterases).

  • Dimethyl 2-Hydroxypentanedioate (DM-2HG): The methyl ester provides minimal steric hindrance. Consequently, the carbonyl carbon is highly susceptible to nucleophilic attack. DM-2HG undergoes rapid spontaneous and enzymatic hydrolysis. While this ensures a fast spike in intracellular 2-HG, it also means the compound is highly unstable in aqueous media and serum-containing buffers.1 [3].

  • Diethyl 2-Hydroxypentanedioate (DE-2HG): The addition of a single methylene group to each ester tail significantly alters the molecule's behavior. The ethyl group increases the electron-donating effect and provides steric shielding, which drastically slows down the hydrolysis rate. However, this structural change increases the compound's logP to approximately 0.72, making it considerably more lipophilic [2]. This enhanced lipophilicity improves passive diffusion across the lipid bilayer, allowing for a slower, more sustained release of 2-HG.

As demonstrated in comprehensive studies on2 [1], dimethyl esters undergo double hydrolysis at a significantly faster rate than their diethyl counterparts. The synthesis of these specific esters has been critical in mapping the3 [4].

Pathway Visualization

The following diagram illustrates the logical flow of cellular uptake and the rate-limiting steps of ester hydrolysis for both analogs.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Environment DM DM-2HG (Low Steric Hindrance) Esterase Esterase / Spontaneous Hydrolysis DM->Esterase Rapid Uptake & Fast Cleavage DE DE-2HG (High Hydrophobicity) DE->Esterase Enhanced Uptake & Slow Cleavage Mono Mono-alkyl 2-HG (Intermediate) Esterase->Mono 1st Ester Hydrolysis Active 2-Hydroxyglutarate (Active Metabolite) Mono->Active 2nd Ester Hydrolysis (Rate-Limiting) Target Epigenetic Targets (e.g., TET, JmjC) Active->Target Inhibition

Pathway of DM-2HG and DE-2HG cellular uptake and two-step ester hydrolysis.

Quantitative Data Comparison

To facilitate experimental design, the physical and kinetic properties of both compounds are summarized below.

PropertyDimethyl 2-hydroxypentanedioate (DM-2HG)Diethyl 2-hydroxypentanedioate (DE-2HG)
CAS Number 55094-97-8 (S-isomer) / 81077-10-369134-53-8
Molecular Weight 176.17 g/mol 204.22 g/mol
LogP (Hydrophobicity) ~ -0.15 (Highly hydrophilic)0.72 (Lipophilic)
Steric Hindrance Low (Exposed carbonyls)Moderate (Shielded carbonyls)
Aqueous Stability (Cell-Free) Poor (Rapid spontaneous hydrolysis)Moderate (Slower spontaneous hydrolysis)
Intracellular 2-HG Release Acute / Burst releaseSustained / Prolonged release
Best Use Case Short-term acute metabolic assays (< 6 hours)Long-term epigenetic assays (24 - 72 hours)

Self-Validating Experimental Protocols

To accurately compare the reactivity and cellular accumulation of DM-2HG vs. DE-2HG, researchers must utilize protocols that isolate spontaneous hydrolysis from enzymatic cleavage, while preventing post-lysis artifactual hydrolysis.

Protocol 1: Cell-Free Hydrolysis Kinetic Assay

Causality: Before testing in cells, you must establish the baseline chemical stability of the esters in your specific culture media. Without this, it is impossible to determine if the 2-HG measured in an assay is due to intracellular metabolism or extracellular degradation.

  • Preparation: Prepare 1 mM solutions of DM-2HG and DE-2HG in standard DMEM supplemented with 10% heat-inactivated FBS (heat inactivation is crucial to destroy serum esterases).

  • Incubation: Incubate the solutions at 37°C in a 5% CO2 environment.

  • Time-Course Sampling: At 0, 1, 3, 6, 12, and 24 hours, extract 50 µL aliquots.

  • Immediate Quenching: Instantly quench the aliquots by adding 200 µL of pre-chilled (-80°C) 80% methanol. Why? The extreme cold and high organic content instantly halt any further chemical hydrolysis, locking the ester-to-acid ratio in place.

  • Validation Check: Centrifuge at 14,000 x g for 10 mins, collect the supernatant, and analyze via LC-MS. Plot the disappearance of the parent diester against the appearance of the mono-ester and fully unmasked 2-HG.

Protocol 2: Intracellular Metabolite Quantification via LC-MS/MS

Causality: When lysing cells treated with prodrugs, residual intracellular esterases can rapidly cleave the remaining prodrug during the extraction process, artificially inflating the measured 2-HG levels. This protocol uses a self-validating heavy-isotope spike-in to guarantee extraction integrity.

  • Cell Treatment: Seed target cells (e.g., THP-1 or HCT116) and treat with 1 mM of either DM-2HG or DE-2HG for the desired time point.

  • Washing: Rapidly wash the cells twice with ice-cold PBS to remove extracellular prodrug.

  • Spike-In & Quenching: Add 500 µL of -80°C 80% methanol directly to the cell pellet. Crucial Step: The extraction buffer must be pre-spiked with 5 µM of ¹³C₅-labeled 2-HG.

  • Extraction: Scrape the cells, transfer to a microcentrifuge tube, and vortex for 10 minutes at 4°C. Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Self-Validation Logic: Analyze the supernatant via LC-MS/MS. Calculate the recovery rate of the ¹³C₅-labeled 2-HG. If the recovery of the heavy isotope is below 85%, the extraction efficiency is compromised (likely due to matrix effects or ion suppression), and the biological data for that replicate must be discarded.

  • Quantification: Normalize the endogenous ¹²C-2-HG signal against the ¹³C₅-2-HG internal standard to achieve absolute quantification of the intracellular conversion rate.

References

  • Source: ResearchGate (Nature Communications context)
  • Title: 2-Hydroxyglutaric acid diethyl ester (FDB029763)
  • Title: US20190022142A1 - Methods of treating disease by metabolic control of t-cell differentiation Source: Google Patents URL
  • Source: PMC (NIH)

Sources

Comparative

Comparative Performance Guide: (S)-Dimethyl 2-hydroxypentanedioate vs. Traditional Chiral Scaffolds

Executive Summary & Strategic Importance In the development of targeted therapeutics and advanced molecular imaging agents, the selection of the correct chiral dicarboxylic acid building block dictates the pharmacokineti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

In the development of targeted therapeutics and advanced molecular imaging agents, the selection of the correct chiral dicarboxylic acid building block dictates the pharmacokinetic stability and target affinity of the final molecule. (S)-Dimethyl 2-hydroxypentanedioate (also known as dimethyl (S)-2-hydroxyglutarate) has emerged as a premier C5 alpha-hydroxy scaffold.

Unlike its alpha-amino counterpart, (S)-glutamic acid, the alpha-hydroxyl group of (S)-dimethyl 2-hydroxypentanedioate allows for the synthesis of carbamate linkages rather than traditional urea linkages[1]. This subtle substitution profoundly alters the hydrogen-bonding profile and lipophilicity of the resulting molecules, making it an indispensable precursor for next-generation Prostate-Specific Membrane Antigen (PSMA) inhibitors, complex alkaloid synthesis (e.g., febrifugine), and targeted protein degradation ligands[2].

Structural Causality & Scaffold Logic

The choice between C4 and C5 chiral building blocks, or between alpha-hydroxy and alpha-amino functionalities, is driven by the spatial requirements of the target receptor's binding pocket.

  • (S)-Glutamic Acid (C5, Amino): Readily forms urea linkages when reacted with phosgene derivatives. While this mimics peptide bonds perfectly, ureas can suffer from specific enzymatic degradation or suboptimal tumor-to-background ratios in PET imaging.

  • (S)-Dimethyl 2-hydroxypentanedioate (C5, Hydroxy): The hydroxyl group requires specialized activation (due to lower nucleophilicity) but ultimately forms carbamate linkages. In the zinc-dependent metallopeptidase pocket of PSMA, this carbamate scaffold offers a differentiated binding modality that enhances metabolic stability[1].

  • (S)-Malic Acid (C4, Hydroxy): While cheaper, it lacks the critical gamma-methylene group. The shorter chain prevents the molecule from reaching deep into the S1' pharmacophore pockets of targets like PSMA.

Chiral_Logic Root Chiral Dicarboxylic Acids N1 (S)-Glutamic Acid (C5, Alpha-Amino) Root->N1 N2 (S)-Dimethyl 2-hydroxypentanedioate Root->N2 N3 (S)-Malic Acid (C4, Alpha-Hydroxy) Root->N3 O1 Urea Linkages (Standard PSMA) N1->O1 Phosgene O2 Carbamate Linkages (Enhanced Stability) N2->O2 CDI / MeI O3 Shorter Chain (Lower Affinity) N3->O3 Suboptimal fit

Structural logic of dicarboxylic acid building blocks in drug design.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of these three building blocks under standard synthetic conditions.

Performance Metric(S)-Dimethyl 2-hydroxypentanedioate(S)-Glutamic Acid(S)-Malic Acid
Carbon Chain Length C5C5C4
Alpha-Functional Group Hydroxyl (-OH)Amine (-NH2)Hydroxyl (-OH)
Primary Linkage Formed Carbamate / EtherUrea / AmideEster / Ether
Nucleophilic Reactivity Low; requires electrophilic activation (CDI/MeI).High; reacts directly with triphosgene.Low; prone to dehydration to fumarate.
Lactonization Risk High: Slowly converts to γ-lactone (methyl 5-oxotetrahydrofuran-2-carboxylate) if unneutralized[3].Moderate: Forms pyroglutamate under thermal stress.Low: Shorter chain prevents stable γ-lactone formation.
Target Application PSMA carbamates[1], Febrifugine, IDH mutant assays.Standard PSMA ureas, general peptide synthesis.Shorter-chain chiral centers, agrochemicals.

Application Workflow 1: Synthesis of Carbamate-Linked PSMA Inhibitors

Mechanistic Causality

Directly coupling the alpha-hydroxyl group of (S)-dimethyl 2-hydroxypentanedioate with an amine using phosgene often fails. The poor nucleophilicity of the oxygen, combined with the proximity of the ester groups, leads to competitive intramolecular transesterification, forming a useless γ-lactone[3].

To bypass this, we utilize a self-validating activation system. The hydroxyl is first converted to an N-imidazolecarbamate. Because neutral imidazole is a mediocre leaving group, we methylate it with iodomethane (MeI) to form an imidazolium salt. This hyper-reactive intermediate readily accepts nucleophilic attack from sterically hindered amines (like lysine derivatives) without side reactions[1].

PSMA_Synthesis A (S)-Dimethyl 2-hydroxypentanedioate B N-imidazolecarbamate Intermediate A->B CDI C Imidazolium Salt (Activated) B->C MeI D Coupling with Lysine Derivative C->D Amine E Carbamate PSMA Inhibitor D->E Deprotect

Workflow for synthesizing carbamate-based PSMA inhibitors.

Step-by-Step Experimental Protocol
  • Preparation of N-imidazolecarbamate: Dissolve 1.0 eq of (S)-dimethyl 2-hydroxypentanedioate in anhydrous dichloromethane (DCM) under an argon atmosphere to prevent moisture interference. Add 1.5 eq of 1,1'-Carbonyldiimidazole (CDI) and stir at 25°C for 12 hours.

  • Validation Check 1: Monitor the reaction via TLC (Hexane:EtOAc 7:3). Confirm the disappearance of the starting material. Crucially, verify the absence of a highly non-polar spot, which would indicate unwanted γ-lactone formation[3].

  • Imidazolium Activation: Concentrate the mixture under reduced pressure, redissolve the crude intermediate in anhydrous acetonitrile, and add 5.0 eq of Iodomethane (MeI). Stir for 24 hours at room temperature to form the activated imidazolium salt.

  • Amine Coupling: Remove excess MeI under high vacuum. Introduce 1.2 eq of Nε-Boc-lysine-tert-butyl ester and a mild non-nucleophilic base (e.g., N,N-Diisopropylethylamine). Stir for 16 hours.

  • Validation Check 2: Quench the reaction with saturated NH₄Cl and extract with EtOAc. Confirm the formation of the carbamate linkage via LC-MS by identifying the [M+H]⁺ mass peak of the protected intermediate[1].

Application Workflow 2: Biocatalytic Generation for High Enantiomeric Purity

Mechanistic Causality

For applications requiring extreme enantiomeric excess (ee), such as oncometabolite assays or highly sensitive pharmaceutical precursors, chemical asymmetric reduction of dimethyl 2-oxoglutarate often requires expensive, heavy-metal chiral catalysts.

Conversely, whole-cell biocatalysis utilizing Rhodotorula minuta provides a highly efficient, green alternative. The yeast cells naturally possess stereoselective ketoreductases and internal cofactor recycling systems (NADH/NADPH), driving the equilibrium toward the (S)-enantiomer with up to 98% ee without the need for exogenous cofactor regeneration[4].

Step-by-Step Experimental Protocol
  • Cell Culturing: Cultivate Rhodotorula minuta in a standard yeast extract-peptone-dextrose (YPD) medium at 30°C until the exponential growth phase is reached. Harvest the cells via centrifugation at 4000 rpm.

  • Biotransformation Setup: Resuspend 2.0 g (wet weight) of the harvested cells in 50 mL of 0.1 M phosphate buffer (pH 7.0). Introduce 1.0 mmol of dimethyl 2-oxoglutarate as the substrate.

  • Incubation: Incubate the suspension in an orbital shaker at 200 rpm and 30°C for 48 hours to allow complete enzymatic reduction.

  • Validation Check: Extract a 100 µL aliquot, partition it with EtOAc, and analyze the organic layer via chiral GC-MS. Complete conversion is verified by the total absence of the 2-oxoglutarate peak, while the product peak must demonstrate >97% ee for the (S)-enantiomer[4].

Conclusion

(S)-Dimethyl 2-hydroxypentanedioate is not merely a structural analog of glutamic acid; it is a specialized tool that unlocks entirely different pharmacokinetic spaces. By enabling the synthesis of carbamate linkages and resisting the enzymatic degradation pathways that typically cleave ureas and amides, it provides researchers with a robust scaffold for advanced PET imaging agents, targeted protein degraders, and complex natural product synthesis.

References

  • [3] Synthesis of [1-13C]2-Oxoglutaric Acid and 13C Breath Tests Designed to Assess TCA Cycle Flux | J-Stage | 3

  • [1] [18F]Fluorobenzoyllysinepentanedioic Acid Carbamates: New Scaffolds for Positron Emission Tomography (PET) Imaging of Prostate-Specific Membrane Antigen (PSMA) | PMC (NIH) | 1

  • [4] An efficient biotransformation of dialkyl esters of 2-oxoglutaric acid by Rhodotorula minuta whole cells | ResearchGate | 4

  • [2] Dimethyl 2-Bromopentanedioate CAS 760-94-1 Supplier | Benchchem | 2

Sources

Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of (S)-Dimethyl 2-hydroxypentanedioate: A Guide for Laboratory Professionals

For researchers, scientists, and professionals in drug development, the precise and safe handling of chemical reagents is paramount. (S)-Dimethyl 2-hydroxypentanedioate, a key building block in various synthetic pathways...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise and safe handling of chemical reagents is paramount. (S)-Dimethyl 2-hydroxypentanedioate, a key building block in various synthetic pathways, requires a thorough understanding of its properties to ensure laboratory safety and experimental integrity. This guide provides essential, in-depth information on the personal protective equipment (PPE), handling procedures, and disposal protocols for this compound, moving beyond a simple checklist to explain the rationale behind each critical step.

Understanding the Hazards: A Proactive Approach to Safety

(S)-Dimethyl 2-hydroxypentanedioate is classified with the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]

A comprehensive understanding of these risks is the foundation of a robust safety protocol. Skin contact can lead to irritation, while eye contact may cause serious damage. Inhalation of the dust or mist can irritate the respiratory tract. Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it should be tailored to the specific task at hand. The following table outlines the recommended PPE for various laboratory operations involving (S)-Dimethyl 2-hydroxypentanedioate.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Tightly fitting safety gogglesButyl or Nitrile glovesLaboratory coatRecommended if not performed in a chemical fume hood to avoid inhaling dust.
Dissolving in Solvent Tightly fitting safety goggles or face shieldButyl or Nitrile glovesLaboratory coatPerform in a well-ventilated chemical fume hood.
Performing a Reaction Tightly fitting safety goggles and face shieldButyl or Nitrile glovesLaboratory coatAlways perform in a chemical fume hood.
Waste Disposal Tightly fitting safety gogglesButyl or Nitrile glovesLaboratory coatPerform in a well-ventilated area or chemical fume hood.

Expert Insight: While nitrile gloves are a common choice in many laboratories for general chemical resistance, butyl rubber gloves offer excellent protection against esters and ketones.[2] For prolonged or large-volume handling, butyl gloves are the superior choice. Always inspect gloves for any signs of degradation or perforation before use.[3]

Visualizing PPE Selection

The following workflow illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_action Operational Protocol Start Start: Handling (S)-Dimethyl 2-hydroxypentanedioate Task Identify Task: - Weighing - Dissolving - Reaction - Disposal Start->Task Eye Eye Protection: - Goggles (minimum) - Face Shield (splash risk) Task->Eye All Tasks Hand Hand Protection: - Nitrile (short duration) - Butyl (prolonged/esters) Task->Hand All Tasks Body Body Protection: - Lab Coat Task->Body All Tasks Respiratory Respiratory Protection: - Fume Hood (required for volatiles/aerosols) - Respirator (if hood unavailable) Task->Respiratory Volatiles or Aerosols Present? Proceed Proceed with Task Safely Eye->Proceed Don PPE Hand->Proceed Don PPE Body->Proceed Don PPE Respiratory->Proceed Use Control

Caption: PPE selection workflow for handling (S)-Dimethyl 2-hydroxypentanedioate.

Step-by-Step Handling Procedures: Ensuring a Safe Workflow

Adherence to a standardized, step-by-step procedure is critical to minimizing exposure and preventing accidents.

Preparation and Engineering Controls
  • Pre-operation Check: Before handling the chemical, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

  • Ventilation: All operations with (S)-Dimethyl 2-hydroxypentanedioate, especially those involving solvents or the potential for aerosolization, must be conducted in a properly functioning chemical fume hood.[4][5] This is the most effective way to control inhalation exposure.

  • Gather Materials: Assemble all necessary equipment (glassware, stir bars, spatulas, etc.) and reagents within the fume hood before introducing the chemical. This minimizes traffic in and out of the containment area.

Weighing and Transfer
  • Minimize Dust: When weighing the solid material, do so in a draft-shielded balance or within the fume hood to prevent the dispersal of fine particles.

  • Controlled Transfer: Use a spatula to carefully transfer the solid. Avoid pouring directly from a large container to a small one to prevent spills.

  • Immediate Cleaning: Clean any spills immediately with an appropriate absorbent material.

Dissolution and Reaction
  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Temperature Control: If the dissolution or reaction is exothermic, use an ice bath to control the temperature and prevent the release of vapors.

  • Closed System: Whenever possible, conduct reactions in a closed system to contain any potential emissions.

Post-Reaction Work-up and Handling
  • Quenching: Quench reactions carefully and slowly, especially when reactive reagents are involved.

  • Extraction and Transfer: Perform all extractions and liquid transfers within the fume hood. Use a funnel for pouring liquids to prevent spills.[5]

Disposal Plan: Environmental Responsibility and Regulatory Compliance

Proper disposal of (S)-Dimethyl 2-hydroxypentanedioate and its associated waste is a critical component of the laboratory workflow. As a non-halogenated organic compound, it should be disposed of according to the following guidelines.

Waste Segregation
  • Dedicated Waste Container: Designate a specific, properly labeled waste container for non-halogenated organic waste.[4][6] Do not mix with halogenated solvents, as this significantly increases disposal costs and complexity.[6]

  • Solid vs. Liquid Waste: If possible, collect solid waste (e.g., contaminated paper towels, gloves) separately from liquid waste.

Container Management
  • Appropriate Containers: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[4]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a list of its contents.[4][7] Do not use abbreviations or chemical formulas.[4]

  • Keep Closed: Waste containers should remain closed at all times, except when actively adding waste.[4][6]

Disposal Procedure
  • Empty Containers: Triple-rinse empty containers of (S)-Dimethyl 2-hydroxypentanedioate with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[8]

  • Consult Local Regulations: Always adhere to your institution's and local authorities' specific guidelines for chemical waste disposal.[1]

By integrating these detailed safety and handling protocols into your daily laboratory practice, you can significantly mitigate the risks associated with (S)-Dimethyl 2-hydroxypentanedioate, fostering a safer and more efficient research environment.

References

  • Braun Research Group, Northwestern University. Standard Operating Procedure: Non-halogenated Organic Solvents. [Link]

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link]

  • Occupational Safety and Health Administration. Personal Protective Equipment. [Link]

  • Temple University Environmental Health and Radiation Safety. Non-Halogenated Solvents in Laboratories. [Link]

  • University of California, Santa Barbara. Gloves - Tables of Properties and Resistances. [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • University of Washington Environmental Health & Safety. Chemical Waste. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-Dimethyl 2-hydroxypentanedioate
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